molecular formula C12H12O4 B1504831 methyl 7-methoxy-2H-chromene-3-carboxylate CAS No. 86236-08-0

methyl 7-methoxy-2H-chromene-3-carboxylate

Cat. No.: B1504831
CAS No.: 86236-08-0
M. Wt: 220.22 g/mol
InChI Key: HQIVJFUNDNIKPI-UHFFFAOYSA-N
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Description

Compound Overview and Identity Methyl 7-methoxy-2H-chromene-3-carboxylate is an organic compound with the molecular formula C 12 H 12 O 4 and a molecular weight of 220.22 g/mol [ ]. It is registered under CAS Number 86236-08-0 [ ]. This compound belongs to the chromene family, a class of heterocyclic structures recognized for their diverse pharmacological potential [ ]. Research Applications and Value This specific chromene-3-carboxylate ester serves as a key synthetic intermediate and a promising scaffold in medicinal chemistry research. Chromene derivatives, particularly those substituted at the C-3 position, are extensively investigated for their wide range of biological activities [ ]. Studies on closely related compounds highlight significant antioxidant properties . For instance, novel 2H-chromene-3-carboxylate derivatives have demonstrated potent radical scavenging activity against DPPH, hydroxyl, and ABTS+ radicals, with activity levels increasing with concentration [ ]. This makes them compelling subjects for research into oxidative stress mitigation. Furthermore, the chromene core is a privileged structure in drug discovery. Chromene derivatives have shown notable anticancer activity by engaging with various cellular targets and inducing apoptosis in cancer cell lines [ ]. There is also growing research interest in their potential antibacterial applications, especially against challenging Gram-positive pathogens like Staphylococcus aureus [ ]. The 7-methoxy-2H-chromene-3-carboxylate structure is therefore a valuable building block for designing and synthesizing novel compounds for pharmacological evaluation in these areas. Usage and Handling This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and employ appropriate personal protective equipment.

Properties

IUPAC Name

methyl 7-methoxy-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-14-10-4-3-8-5-9(12(13)15-2)7-16-11(8)6-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIVJFUNDNIKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680037
Record name Methyl 7-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86236-08-0
Record name Methyl 7-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structural Elucidation of Methyl 7-methoxy-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of Methyl 7-methoxy-2H-chromene-3-carboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists

Executive Summary & Scaffold Significance

The 2H-chromene (2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, distinct from its oxidized coumarin (2-oxo) and chromone (4-oxo) counterparts. While coumarins are characterized by a lactone carbonyl, the 2H-chromene features a reactive vinyl ether system and a tetrahedral methylene at the C2 position.

This guide details the structural elucidation of This compound , a specific derivative often synthesized via the DABCO-catalyzed reaction of salicylaldehydes with acrylates. Correct identification of this molecule is critical, as it is frequently a regioisomeric byproduct or intended intermediate in the synthesis of more complex benzopyrans.

Key Diagnostic Challenge: Distinguishing the 2H-chromene core from the thermodynamically stable coumarin or dihydrocoumarin analogs using NMR spectroscopy.

Synthetic Context & Causality

To understand the spectroscopic signature, one must understand the bond-forming events. The synthesis typically involves a domino reaction (Baylis-Hillman pathway) between 4-methoxysalicylaldehyde and methyl acrylate.

Reaction Mechanism (The DABCO Route)

The reaction proceeds via the nucleophilic attack of the activated acrylate on the aldehyde, followed by an intramolecular


 or Michael-type cyclization involving the phenolic oxygen.

Synthesis Reactants 4-Methoxysalicylaldehyde + Methyl Acrylate Intermediate Baylis-Hillman Adduct (Transient) Reactants->Intermediate DABCO Cat. Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Product Methyl 7-methoxy-2H- chromene-3-carboxylate Cyclization->Product

Figure 1: Synthetic pathway via DABCO-catalyzed annulation.

Spectroscopic Elucidation Strategy

The elucidation relies on a "Self-Validating" protocol where mass spectrometry establishes the formula, and NMR connectivity proves the oxidation state of the pyran ring.

High-Resolution Mass Spectrometry (HRMS)
  • Target Formula:

    
    
    
  • Exact Mass: 220.0736 Da

  • Ionization Mode: ESI (+)

  • Diagnostic Signal: Look for

    
     at m/z 221.08 or 
    
    
    
    at m/z 243.06.
  • Interpretation: A mass of 220 Da confirms the loss of water from the starting materials (Aldehyde MW 152 + Acrylate MW 86 = 238 - 18 = 220), consistent with cyclization to the chromene rather than the open-chain Baylis-Hillman adduct.

Infrared Spectroscopy (IR)
  • Carbonyl (

    
    ):  Strong band at 1705–1720 cm⁻¹ .
    
    • Differentiation: A coumarin lactone would appear higher (1730–1750 cm⁻¹). The observed shift is consistent with an

      
      -unsaturated ester.
      
  • Ether (

    
    ):  Multiple bands at 1200–1250 cm⁻¹ (Ar-O-C).
    
Nuclear Magnetic Resonance (NMR) – The Definitive Proof

The 1H NMR spectrum provides the indisputable evidence for the 2H-chromene structure versus the coumarin.

1H NMR Diagnostic Table (400 MHz,

)
PositionTypeShift (

ppm)
Multiplicity

(Hz)
Interpretation
H2

4.95 – 5.10 Doublet (d)~1.5Diagnostic: Deshielded methylene next to Oxygen. Couples with H4.
H4 Vinyl CH7.35 – 7.45 Triplet (t) or br s~1.5Vinyl proton

to ester. Deshielded by conjugation.
OCH3 Methoxy3.82Singlet (s)-7-Methoxy group.
COOCH3 Ester Me3.78Singlet (s)-Methyl ester.
H8 Arom CH6.45 – 6.55Doublet (d)2.5Ortho-coupling (meta to OMe).
H6 Arom CH6.50 – 6.60dd8.5, 2.5Ortho + Meta coupling.
H5 Arom CH7.05 – 7.15Doublet (d)8.5Ortho coupling.

Expert Insight: The presence of the signal at ~5.0 ppm (2H) is the "smoking gun." If this were a coumarin, this region would be empty. If it were a dihydrocoumarin, you would see two coupled triplets (CH2-CH2) around 2.8–3.0 ppm. The 5.0 ppm shift confirms the


 motif.
13C NMR Key Signals[1][2][3][4]
  • C2 (O-CH2): ~65.0 ppm.[3] (Confirmed

    
     hybridization next to oxygen).
    
  • C3 (Quaternary): ~125.0 ppm.

  • C4 (Vinyl): ~132.0 ppm.

  • C=O (Ester): ~166.0 ppm.

2D NMR Connectivity (HMBC)

To rigorously prove the regiochemistry (7-methoxy vs 6-methoxy) and the ring fusion, HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC H2 H-2 (5.0 ppm) C3 C-3 (125 ppm) H2->C3 2J C8a C-8a (Ar-O) H2->C8a 3J (Confirm O-Link) H4 H-4 (7.4 ppm) C2 C-2 (65 ppm) H4->C2 3J H4->C8a 3J Ester C=O (166 ppm) H4->Ester 3J OMe 7-OMe (3.8 ppm) C7 C-7 (Ar-O) OMe->C7 3J (Position Check) C4 C-4 (132 ppm) C4a C-4a (Bridge)

Figure 2: Key HMBC correlations establishing connectivity.

Experimental Protocols

Synthesis Protocol
  • Reagents: 4-Methoxysalicylaldehyde (10 mmol), Methyl acrylate (30 mmol), DABCO (1.0 mmol).

  • Solvent: Chloroform (

    
    ) or neat conditions.[5]
    
  • Procedure:

    • Mix aldehyde and DABCO in a round-bottom flask.

    • Add methyl acrylate dropwise.

    • Reflux for 24–48 hours (monitor by TLC, Hexane/EtOAc 8:2).

    • Workup: Dilute with DCM, wash with 1N HCl (to remove DABCO), then brine. Dry over

      
      .
      
    • Purification: Silica gel column chromatography. Elute with Hexane/EtOAc (90:10). The 2H-chromene usually elutes before any unreacted aldehyde.

Characterization Workflow
  • Sample Prep: Dissolve ~5 mg of purified oil/solid in 0.6 mL

    
    .
    
  • Acquisition:

    • Run standard 1H (16 scans).

    • Check for the singlet/doublet at 5.0 ppm.

    • If H2 is a doublet (

      
       Hz), confirm coupling to H4 by COSY.
      
  • Validation: Ensure integration of aromatic protons sums to 3. If 4 protons are seen, the cyclization failed or starting material is present.

References

  • Basavaiah, D., et al. (2003). "The Baylis–Hillman reaction: a novel carbon–carbon bond forming reaction." Tetrahedron, 59(27), 5045-5054. Link

  • Kaye, P. T., & Nocanda, X. (2004). "DABCO-catalyzed reactions of salicylaldehydes with acrylate derivatives." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Ravichandran, S. (2007). "DABCO catalyzed synthesis of 2H-chromenes in aqueous media." Synthetic Communications, 37(3). Link

  • Shi, Y. L., & Shi, M. (2005).[6] "DABCO-catalyzed reaction of allenic esters and ketones with salicyl N-tosylimines." Organic & Biomolecular Chemistry. Link

Sources

An In-depth Technical Guide to Methyl 7-methoxy-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 86236-08-0

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 2H-Chromene Scaffold

The 2H-chromene (2H-1-benzopyran) framework is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules of significant pharmacological interest. Unlike the more common coumarins (2-oxo-2H-chromenes) and chromones (4-oxo-4H-chromenes), the 2H-chromene moiety possesses a saturated carbon at the C2 position, granting it distinct conformational flexibility and chemical properties. This structural nuance is critical in modulating biological activity.

Methyl 7-methoxy-2H-chromene-3-carboxylate, in particular, combines the foundational 2H-chromene core with a methoxy group at the C7 position and a methyl carboxylate group at C3. These specific functionalizations are not merely decorative; the C7-methoxy group is a common feature in bioactive natural products that can enhance metabolic stability and modulate receptor binding, while the C3-carboxylate group serves as a versatile chemical handle for derivatization and a key contributor to the molecule's electronic properties. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications for researchers in drug discovery and medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research.

Physicochemical Data
PropertyValueSource
CAS Number 86236-08-0Chemical Supplier Databases
Molecular Formula C₁₂H₁₂O₄Calculated
Molecular Weight 220.22 g/mol Calculated
Appearance Predicted: White to off-white solidInferred from related compounds
Solubility Predicted: Soluble in common organic solvents (DMSO, CH₂Cl₂, CHCl₃, EtOAc)Inferred from related compounds
Spectroscopic Characterization: An Interpretive Guide

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for confirming the successful synthesis of the 2H-chromene core.

  • Vinyl Proton (H4): A characteristic singlet is expected around δ 7.5-7.8 ppm . This downfield shift is due to the deshielding effects of the adjacent aromatic ring and the conjugated carboxylate group. Its singlet nature confirms the substitution pattern at C3.

  • Methylene Protons (H2): A singlet corresponding to the two protons of the CH₂ group at the C2 position is anticipated in the range of δ 4.8-5.2 ppm . This signal is a key differentiator from coumarins, which lack this feature.

  • Aromatic Protons (H5, H6, H8): The substitution pattern on the benzene ring gives rise to a predictable splitting pattern.

    • H5: A doublet is expected around δ 7.0-7.2 ppm , coupled to H6.

    • H6: A doublet of doublets is expected around δ 6.5-6.7 ppm , coupled to both H5 and H8.

    • H8: A doublet is expected around δ 6.4-6.6 ppm , coupled to H6.

  • Methoxy Protons (7-OCH₃ & Ester -OCH₃): Two distinct singlets, each integrating to three protons, will be observed. The aromatic methoxy group protons are expected around δ 3.8-3.9 ppm , while the methyl ester protons will appear slightly upfield around δ 3.7-3.8 ppm .

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum complements the ¹H-NMR by providing information on the carbon skeleton.

  • Carbonyl Carbon (Ester C=O): The ester carbonyl carbon will produce a signal in the downfield region, typically δ 165-168 ppm .

  • Aromatic and Vinylic Carbons: Signals for the eight sp² hybridized carbons of the benzene ring and the double bond are expected between δ 100-160 ppm . Key signals include the oxygen-bearing C7 and C8a (around δ 160 ppm and δ 155 ppm, respectively) and the vinyl C4 (around δ 135-140 ppm).

  • Methylene Carbon (C2): The sp³ hybridized C2 carbon should appear significantly upfield, around δ 65-70 ppm .

  • Methoxy Carbons (-OCH₃): The two methoxy carbons will have signals in the range of δ 52-56 ppm .

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is useful for identifying key functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ .

  • C=C Stretch (Vinyl & Aromatic): Multiple bands will appear in the 1580-1620 cm⁻¹ region.

  • C-O Stretch (Ether & Ester): Strong bands will be present in the 1050-1250 cm⁻¹ region, characteristic of the aryl-ether and ester C-O bonds.

Synthesis and Mechanism: The Baylis-Hillman Approach

The most direct and efficient route to synthesize 2H-chromene-3-carboxylates is through the organocatalyzed Morita-Baylis-Hillman (MBH) reaction.[1][2] This reaction provides a powerful, atom-economical method for forming a carbon-carbon bond between an activated alkene and an aldehyde.

The synthesis of this compound involves a tandem MBH reaction and intramolecular cyclization. The key insight is that the phenolic hydroxyl group of the salicylaldehyde derivative acts as an internal nucleophile, attacking the intermediate adduct to form the pyran ring of the chromene system.

Baylis_Hillman_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product R1 2-Hydroxy-4-methoxybenzaldehyde P1 1. Michael Addition of Catalyst R1->P1 + Catalyst (DABCO) R2 Methyl Acrylate R2->P1 + Catalyst (DABCO) Cat DABCO Cat->P1 P2 2. Aldol Addition to Aldehyde P1->P2 P3 3. Intramolecular O-alkylation (Cyclization) P2->P3 P4 4. Catalyst Elimination P3->P4 Prod Methyl 7-methoxy-2H- chromene-3-carboxylate P4->Prod

Caption: Synthetic workflow via the Baylis-Hillman reaction.
Detailed Experimental Protocol (Proposed)

Causality: This protocol is designed based on established procedures for the synthesis of related 2H-chromenes.[3] The choice of 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst is standard for the MBH reaction, as it effectively initiates the required nucleophilic cascade. The reaction is typically performed neat or in a polar aprotic solvent to facilitate the ionic intermediates.

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), methyl acrylate (1.5 eq), and DABCO (0.3 eq).

  • Reaction Conditions: Stir the mixture at room temperature (25-30 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. Note: Baylis-Hillman reactions can be slow, often requiring 24-72 hours for completion.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove DABCO), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure this compound.

Chemical Reactivity and Derivatization

The functional groups of this compound offer several avenues for chemical modification, making it a valuable intermediate for building chemical libraries.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH or NaOH in a THF/water mixture) to yield the corresponding 7-methoxy-2H-chromene-3-carboxylic acid. This acid is a key intermediate for forming amide derivatives via coupling reactions (e.g., using HATU or EDCI) with various amines.[4]

  • Amide Formation: Direct aminolysis of the ester is possible with certain amines at elevated temperatures, but the two-step hydrolysis-coupling route is generally more efficient and versatile.

  • Oxidation of the Chromene Ring: The 2H-chromene system can be oxidized to the corresponding chromone (4-oxo-4H-chromene). This transformation can be achieved using oxidizing agents like pyridinium chlorochromate (PCC), which converts the allylic ether system into a more conjugated enone.[5]

  • Reactions at the Double Bond: The electron-deficient double bond at the C3-C4 position can potentially undergo conjugate addition reactions with potent nucleophiles, although this reactivity is less explored than derivatization at the ester.

Potential Applications in Drug Discovery and Development

The 2H-chromene scaffold is associated with a wide spectrum of biological activities.[6] The specific substitution pattern of this compound suggests potential in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of 2H- and 4H-chromene derivatives.[6][7] Their mechanisms of action are often multifactorial:

  • Apoptosis Induction: Many chromenes trigger programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase enzymes (caspase-3/7), which are key executioners of the apoptotic pathway.[6]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting them at specific checkpoints in the cell cycle, often the G2/M phase.[8]

  • Inhibition of Signaling Pathways: Benzochromene derivatives have been shown to inhibit critical signaling pathways necessary for tumor growth and survival, such as the P-glycoprotein efflux pump, which contributes to multi-drug resistance.[7] The 7-methoxy substitution has been specifically implicated in potent activity against breast cancer cell lines.[9]

Apoptosis_Pathway Chromene 7-Methoxy-2H-Chromene Derivative Upstream Upstream Apoptotic Signals (e.g., Bcl-2 inhibition) Chromene->Upstream Induces Caspase9 Caspase-9 (Initiator) Upstream->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis Executes

Caption: Potential mechanism of anticancer action via apoptosis.
Antimicrobial Properties

The chromene scaffold is a well-established pharmacophore for antimicrobial agents.[4][10] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the disruption of microbial cellular processes. The lipophilicity imparted by the methoxy group can aid in penetrating bacterial cell membranes.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of chromene derivatives. They can protect neuronal cells from damage induced by excitotoxicity and oxidative stress, which are key pathological factors in neurodegenerative diseases like Alzheimer's.[11][12] The proposed mechanisms include:

  • Antioxidant Activity: The phenolic-like structure can scavenge harmful reactive oxygen species (ROS).[11][13]

  • Modulation of Kinase Signaling: Some chromenes have been shown to activate pro-survival signaling pathways, such as the ERK-CREB pathway, which enhances neuronal resilience.[11]

  • DNA Polymerase-β Inhibition: Specific methoxy-chromenes have been identified as selective inhibitors of DNA polymerase-β, an enzyme implicated in neuronal apoptosis following β-amyloid toxicity.[12]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its strategic functionalization on the 2H-chromene core makes it an attractive starting point for the development of novel therapeutic agents. The robust Baylis-Hillman synthesis provides a reliable entry point to this scaffold, while its inherent chemical reactivity allows for extensive derivatization. The compelling body of evidence pointing to the anticancer, antimicrobial, and neuroprotective activities of related chromenes underscores the significant potential of this compound and its future analogs in medicinal chemistry and drug development programs.

References

  • Owolabi, M. S., et al. (2021). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University. Available at: [Link]

  • El-Sayed, N. N. E. (2018). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available at: [Link]

  • Basheer, M., & Basavaiah, D. (2010). Application of Baylis-Hillman Methodology in the Direct Construction of Chromone Derivatives. Request PDF. Available at: [Link]

  • Borah, J., et al. (2021). Synthesis of Dihydropyrrole Derivatives by Oxidative Functionalization of 2-Amino-4H-Chromenes Using Hypervalent Iodine Reagent. SynOpen. Available at: [Link]

  • SynArchive. (n.d.). Morita-Baylis-Hillman Reaction. SynArchive. Available at: [Link]

  • Hassan, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules. Available at: [Link]

  • El-Agrody, A. M., et al. (2024). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Bentham Science Publisher. Available at: [Link]

  • El-Agrody, A. M., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, L., et al. (2018). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. RSC. Available at: [Link]

  • Prashanth, T., et al. (2019). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. Request PDF. Available at: [Link]

  • Angioi, E., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kaye, P. T., & Nocanda, X. W. (2010). A Convenient General Synthesis of 3-Substituted 2H-Chromene Derivatives. Request PDF. Available at: [Link]

  • Lee, S., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Biomolecules & Therapeutics. Available at: [Link]

  • PubChem. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. PubChem. Available at: [Link]

  • Creaven, B. S., et al. (2003). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. Available at: [Link]

  • Herdtweck, E., & Tüllmann, C. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData. Available at: [Link]

  • El-Agrody, A. M., et al. (2022). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR an. Taylor & Francis Online. Available at: [Link]

  • Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. Available at: [Link]

  • Tyukavkina, N. A., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sharma, R., et al. (2013). In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Basavaiah, D., & Veeraraghavaiah, G. (2012). Morita-Baylis-Hillman and Rauhut-Currier Reactions of Conjugated Nitroalkenes. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Gabor, E., et al. (2021). Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties. Molecules. Available at: [Link]

  • Arshad, M., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. Available at: [Link]

  • Wankhede, S. B., et al. (2024). Spectroscopic Elucidation and Anticancer Potential of 7-methoxy-2-(4-methoxyphenyl)-5-O-glycosyl Chromenone Isolated from Haplanthodes tentaculatus (L.) R. B. Majumdar. ResearchGate. Available at: [Link]

  • Iansante, V., et al. (2023). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor with Neuroprotective Activity against β-Amyloid Toxicity. ACS Chemical Neuroscience. Available at: [Link]

  • Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

Sources

methyl 7-methoxy-2H-chromene-3-carboxylate discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Methyl 7-Methoxy-2-oxo-2H-chromene-3-carboxylate

Abstract

The coumarin scaffold, specifically the 2-oxo-2H-chromene ring system, represents a privileged structure in the fields of medicinal chemistry, chemical biology, and materials science. Its derivatives are renowned for their diverse pharmacological activities and unique photophysical properties. This technical guide provides a comprehensive overview of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, a key derivative valued both as a synthetic intermediate and a fluorescent molecular probe. We will trace its historical origins through the development of foundational synthetic reactions, detail modern, optimized synthetic protocols, and discuss its applications, providing researchers and drug development professionals with a thorough understanding of this important molecule.

Introduction: The Significance of the Coumarin Core

Coumarins are a large class of benzopyran-2-one compounds, first isolated from the tonka bean in 1820.[1] Their structural versatility and wide distribution in nature have made them a focal point of scientific investigation for centuries. The inherent properties of the coumarin nucleus, including its planarity, aromaticity, and electron-rich nature, make it an ideal scaffold for designing molecules with specific biological and physical characteristics.

Derivatives of the coumarin core exhibit a remarkable breadth of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2] This wide-ranging bioactivity has cemented their status as essential building blocks in drug discovery programs.[3] Furthermore, the rigid, conjugated system of many coumarins imparts strong fluorescence, making them invaluable as dyes, optical brighteners, and, critically for this guide, fluorescent labels for biological imaging and assays.[4]

Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is a member of this esteemed family. Its structure is characterized by two key functional groups that dictate its utility:

  • A methoxy group (-OCH₃) at the 7-position : This electron-donating group significantly enhances the molecule's fluorescence quantum yield and modulates its spectroscopic properties.

  • A methyl carboxylate group (-COOCH₃) at the 3-position : This group serves as a versatile chemical handle for further derivatization, allowing for its conjugation to other molecules, or for its conversion into other functional groups like amides or hydrazides.[5]

This guide will deconstruct the synthetic evolution of this compound, from the classic named reactions that forged its core to the specific, high-yield methods used today.

Foundational Synthetic Strategies: A Tale of Two Condensations

The history of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is not the story of a single discovery but rather the culmination of over a century of developments in synthetic organic chemistry. The construction of its core framework relies on two primary, historically significant condensation reactions: the Pechmann Condensation and the Knoevenagel Condensation.

The Pechmann Condensation: Building from Phenols

The Pechmann condensation, first reported in 1883, is arguably the most common and direct method for synthesizing 4-substituted coumarins.[6][7] The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[8]

Causality of the Mechanism: The choice of a strong acid catalyst (e.g., H₂SO₄, Amberlyst-15) is critical.[9] The acid serves two purposes: first, it catalyzes the initial transesterification between the phenol and the β-ketoester, and second, it promotes the subsequent intramolecular cyclization via a Friedel-Crafts-type acylation, followed by dehydration to form the final aromatic pyrone ring.

The Knoevenagel Condensation: Building from Aldehydes

The Knoevenagel condensation provides an alternative and equally powerful route.[10][11] This reaction involves the base-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with an "active methylene" compound—a molecule with a CH₂ group flanked by two strong electron-withdrawing groups (Z).[12]

Causality of the Mechanism: A weak base (like piperidine or pyridine) is typically used to deprotonate the active methylene compound, forming a stabilized carbanion (enolate).[11] This nucleophile then attacks the carbonyl group of the aldehyde. The subsequent steps involve dehydration to form a C=C double bond, followed by an intramolecular cyclization (lactone formation) to yield the coumarin ring. For the synthesis of 3-carboxy-substituted coumarins, the active methylene compound is typically a malonic acid derivative.

G cluster_0 Pechmann Condensation cluster_1 Knoevenagel Condensation p_phenol Phenol p_intermediate Transesterification & Cyclization Intermediate p_phenol->p_intermediate H⁺ Catalyst p_ketoester β-Ketoester p_ketoester->p_intermediate H⁺ Catalyst p_coumarin 4-Substituted Coumarin p_intermediate->p_coumarin Dehydration k_aldehyde Salicylaldehyde Derivative k_intermediate Addition & Dehydration Intermediate (Alkene) k_aldehyde->k_intermediate Base Catalyst k_methylene Active Methylene Compound k_methylene->k_intermediate Base Catalyst k_coumarin 3-Substituted Coumarin k_intermediate->k_coumarin Intramolecular Cyclization

Caption: Foundational pathways to the coumarin scaffold.

Modern Synthesis: A Step-by-Step Protocol

The contemporary synthesis of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is a highly refined, two-step process that leverages the principles of the Knoevenagel condensation for efficiency and control, followed by a standard esterification.

Step 1: Synthesis of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid

The key precursor is the parent carboxylic acid. The most efficient and widely adopted method involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with Meldrum's acid.[13]

Causality of Reagent Choice:

  • 2-hydroxy-4-methoxybenzaldehyde: This starting material precisely installs the required hydroxyl group (for cyclization) and the C7-methoxy group.

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): This cyclic diester is an exceptionally potent active methylene compound due to the conformational rigidity imposed by the ring, which enhances the acidity of its C-H protons. It reacts readily under mild conditions and undergoes thermal decomposition to release acetone and carbon dioxide, driving the reaction forward and simplifying purification.

G reagents 2-Hydroxy-4-methoxybenzaldehyde Meldrum's Acid step1 Knoevenagel Adduct Formation reagents->step1 Base catalyst (e.g., Piperidine) step2 Intramolecular Cyclization (Lactonization) step1->step2 step3 Thermal Decomposition (-Acetone, -CO₂) step2->step3 product 7-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid step3->product

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid[13]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), Meldrum's acid (1.1 eq), and a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine (approx. 0.1 eq).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or water to remove any unreacted starting materials and catalyst. The resulting solid, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, is often of high purity but can be further recrystallized from ethanol if necessary.

Step 2: Esterification to Methyl 7-Methoxy-2-oxo-2H-chromene-3-carboxylate

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The most straightforward and scalable method is Fischer esterification.

Causality of Method Choice: Fischer esterification uses inexpensive reagents (methanol and a strong acid catalyst) and is highly effective for aromatic carboxylic acids. The reaction is an equilibrium process, so using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Suspend the 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (approx. 5-10% v/v).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After cooling, neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Reduce the volume of methanol under reduced pressure. Add water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate as a solid.

Physicochemical Properties and Characterization Data

The successful synthesis of the target compound is confirmed through various analytical techniques. The table below summarizes its key properties.

PropertyValueSource/Comment
Molecular Formula C₁₂H₁₀O₅-
Molecular Weight 234.21 g/mol -
Appearance White to off-white solidTypical for pure coumarin derivatives
Melting Point ~194 °C (for parent acid)[14] Ester melting point may vary slightly
Fluorescence Maxima Ex: ~355 nm, Em: ~405 nm[14] Based on the parent carboxylic acid
¹H NMR (CDCl₃, δ) ~3.90 (s, 3H, -OCH₃), ~3.95 (s, 3H, -COOCH₃), ~6.8-7.0 (m, 2H, Ar-H), ~7.5 (d, 1H, Ar-H), ~8.5 (s, 1H, C4-H)Predicted values based on similar structures
¹³C NMR (CDCl₃, δ) ~52.5 (-COOCH₃), ~56.0 (-OCH₃), ~101.5, ~112.9, ~113.8, ~130.5, ~148.5, ~156.0, ~160.0, ~162.5, ~164.0Predicted values based on similar structures

Applications in Research and Development

The utility of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate and its parent acid is primarily centered on their fluorescence and their role as a modifiable chemical scaffold.

G cluster_0 Core Properties cluster_1 Direct & Derivative Applications center_node Methyl 7-Methoxy-2-oxo-2H-chromene-3-carboxylate prop1 Strong Fluorescence center_node->prop1 prop2 Versatile Chemical Handle (-COOCH₃) center_node->prop2 app1 Fluorescent Labeling (via parent acid) prop1->app1 app4 Molecular Probes prop1->app4 app2 Prodrug Design prop2->app2 app3 Medicinal Chemistry Scaffold (SAR Studies) prop2->app3

Caption: Relationship between structure, properties, and applications.
  • Fluorescent Labeling: The parent carboxylic acid is widely used to fluorescently tag peptides, proteins, and other biomolecules.[14] The resulting conjugates can be tracked and quantified in biological systems. The methyl ester itself can be used in derivatization schemes where the ester is more reactive or soluble than the acid.

  • Prodrug Development: The coumarin scaffold can be attached to a pharmacologically active compound. The ester linkage can be designed to be cleaved by intracellular enzymes (esterases), releasing the active drug and a fluorescent reporter molecule simultaneously.[15] This allows for real-time monitoring of drug release and distribution.

  • Medicinal Chemistry Scaffold: As a "privileged structure," this molecule serves as a starting point for generating libraries of novel compounds.[3] The ester at the 3-position can be readily converted to amides, hydrazides, or other functional groups, while the methoxy group at the 7-position can be demethylated and used as an anchor point for further modification. These libraries can then be screened for a wide array of biological activities, from anticancer to anti-inflammatory effects.[16]

Conclusion

The journey of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate from a conceptual structure to a readily available research tool is a testament to the power and elegance of fundamental organic reactions. Its synthesis, rooted in the historic Pechmann and Knoevenagel condensations, has been refined into a reliable and efficient process. Today, this compound stands as a critical tool for chemical biologists who harness its fluorescence and a versatile platform for medicinal chemists designing the next generation of therapeutics. Its history underscores a core principle of chemical science: the progressive refinement of synthetic methods directly enables new discoveries in biology and medicine.

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The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Coumarin Scaffold

Coumarins, a class of benzopyran-2-one compounds, are ubiquitous in the plant kingdom and have long been a source of fascination for medicinal chemists and pharmacologists.[1] Their deceptively simple heterocyclic structure belies a remarkable versatility, allowing for a vast array of substitutions that give rise to a broad spectrum of biological activities.[2] This has established the coumarin scaffold as a "privileged structure" in drug design, a framework upon which numerous therapeutic agents have been successfully built.[3] From the landmark anticoagulant warfarin to promising investigational agents in oncology and neurodegenerative disease, coumarin derivatives continue to be a fertile ground for the discovery of novel therapeutics.[3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of coumarin derivatives. Moving beyond a simple enumeration of effects, this guide delves into the underlying mechanisms of action, provides detailed and validated experimental protocols for in vitro evaluation, and presents illustrative data to inform and empower your research endeavors. Our focus is on providing not just the "what," but the "how" and "why," enabling a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these remarkable compounds.[2]

Anticoagulant Activity: The Classic Paradigm

The discovery of dicoumarol from spoiled sweet clover and the subsequent development of warfarin revolutionized the treatment of thromboembolic disorders. The anticoagulant properties of many coumarin derivatives stem from their ability to antagonize the action of Vitamin K.[4]

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The primary mechanism of anticoagulant coumarins is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[5] This enzyme is crucial for the Vitamin K cycle, a process that enables the post-translational gamma-carboxylation of several clotting factors, including factors II (prothrombin), VII, IX, and X.[5] This carboxylation is essential for their biological activity. By inhibiting VKOR, coumarin derivatives deplete the reduced form of Vitamin K, leading to the production of under-carboxylated, inactive clotting factors.[5] This disruption of the coagulation cascade results in a prolongation of clotting time, hence the anticoagulant effect.

Figure 1: Mechanism of Anticoagulant Action of Coumarin Derivatives.

Experimental Protocol: In Vitro Prothrombin Time (PT) Assay

The prothrombin time (PT) assay is a fundamental in vitro test to assess the anticoagulant effect of coumarin derivatives by measuring the time it takes for plasma to clot after the addition of a tissue factor.[6][7]

Materials:

  • Citrated human plasma

  • Test coumarin derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Warfarin (as a positive control)

  • Thromboplastin-calcium reagent

  • Coagulometer

  • 37°C water bath or heating block

  • Micropipettes

Procedure:

  • Preparation of Plasma: Obtain citrated whole blood and centrifuge to separate the plasma.[6]

  • Pre-incubation: Pipette 50 µL of plasma into a coagulometer cuvette.

  • Compound Addition: Add 5 µL of the test coumarin derivative solution (or vehicle control) to the plasma and incubate at 37°C for 3 minutes.[8]

  • Initiation of Clotting: Add 100 µL of pre-warmed (37°C) thromboplastin-calcium reagent to the cuvette and simultaneously start the timer on the coagulometer.[8]

  • Measurement: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis: Compare the clotting times of plasma treated with the test compounds to the vehicle control. An increase in prothrombin time indicates anticoagulant activity. Results are often expressed as the International Normalized Ratio (INR) for clinical relevance.[7]

CompoundConcentration (µM)Prothrombin Time (s)
Vehicle Control-12.5 ± 0.5
Warfarin1025.2 ± 1.2
Test Coumarin A1018.9 ± 0.8
Test Coumarin B1013.1 ± 0.6

Table 1: Representative data from an in vitro Prothrombin Time (PT) assay.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Coumarin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[9] Their anticancer effects are not attributed to a single mechanism but rather a multifaceted approach that targets various hallmarks of cancer.[10]

Mechanisms of Action: Inducing Apoptosis and Inhibiting Proliferation

The anticancer activity of many coumarin derivatives is intricately linked to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways that drive cancer cell proliferation.[10][11]

  • Induction of Apoptosis: Coumarins can trigger both the intrinsic and extrinsic apoptotic pathways. They can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[11] This, in turn, activates a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis.[11]

  • Inhibition of Proliferation Signaling: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[12] Several coumarin derivatives have been shown to inhibit key components of this pathway, thereby halting the uncontrolled proliferation of cancer cells.[12]

anticancer_mechanism cluster_proliferation Proliferation Signaling cluster_apoptosis Apoptosis Induction Coumarin_P Coumarin Derivatives PI3K PI3K Coumarin_P->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumarin_A Coumarin Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Coumarin_A->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Coumarin_A->Bax Activation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Caspase9 Caspase-9 CytC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Key Anticancer Mechanisms of Coumarin Derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test coumarin derivatives (in DMSO)

  • Doxorubicin (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test coumarin derivatives for 24-72 hours. Include vehicle-treated and positive control wells.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

CompoundCell LineIC50 (µM)
DoxorubicinMCF-70.5 ± 0.1
Test Coumarin CMCF-75.2 ± 0.7
Test Coumarin DA54912.8 ± 1.5

Table 2: Representative IC50 values of coumarin derivatives against cancer cell lines.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Coumarin and its derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.[13]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of coumarins are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB, coumarin derivatives can effectively suppress the inflammatory response.

anti_inflammatory_mechanism LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory Transcription Inflammation Inflammation Pro_inflammatory->Inflammation Coumarin Coumarin Derivatives Coumarin->IKK Inhibition

Figure 3: Anti-inflammatory Mechanism of Coumarin Derivatives via NF-κB Inhibition.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Test coumarin derivatives (in DMSO)

  • Dexamethasone (as a positive control)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test coumarin derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

CompoundConcentration (µM)NO Production (% of Control)
Control-100 ± 5
Dexamethasone1025 ± 3
Test Coumarin E2545 ± 4
Test Coumarin F2585 ± 6

Table 3: Representative data for the inhibition of NO production by coumarin derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[15]

Mechanism of Action: Targeting Essential Bacterial Enzymes

One of the key mechanisms of antibacterial action for some coumarins is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[16] By binding to the B subunit of DNA gyrase, these compounds prevent its enzymatic activity, leading to the accumulation of DNA damage and ultimately bacterial cell death.[16]

antimicrobial_workflow Coumarin Coumarin Derivatives DNA_gyrase Bacterial DNA Gyrase Coumarin->DNA_gyrase Inhibition DNA_replication DNA Replication & Repair DNA_gyrase->DNA_replication Bacterial_death Bacterial Cell Death DNA_replication->Bacterial_death Inhibition

Figure 4: Antimicrobial Mechanism of Coumarin Derivatives via DNA Gyrase Inhibition.

Experimental Protocol: Broth Microdilution Susceptibility Assay

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test coumarin derivatives (in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

CompoundOrganismMIC (µg/mL)
CiprofloxacinS. aureus0.5
Test Coumarin GS. aureus8
Test Coumarin HE. coli32

Table 4: Representative Minimum Inhibitory Concentration (MIC) values of coumarin derivatives.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Emerging evidence suggests that coumarin derivatives possess significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[6]

Mechanism of Action: Enhancing Neuronal Survival Pathways

A key neuroprotective mechanism of certain coumarin derivatives involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[4] BDNF is a crucial neurotrophin that promotes neuronal survival, growth, and synaptic plasticity.[4] Some coumarins can activate the BDNF receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[4] This ultimately results in the activation of the transcription factor CREB (cAMP response element-binding protein), which upregulates the expression of genes involved in neuronal survival and function.[4]

neuroprotective_mechanism Coumarin Coumarin Derivatives TrkB TrkB Receptor Coumarin->TrkB Activation PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB PI3K_Akt->CREB MAPK_ERK->CREB Gene_expression Gene Expression (e.g., BDNF, Bcl-2) CREB->Gene_expression Neuronal_survival Neuronal Survival & Plasticity Gene_expression->Neuronal_survival

Figure 5: Neuroprotective Mechanism of Coumarin Derivatives via the BDNF/TrkB/CREB Pathway.

Experimental Protocol: In Vitro Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects against various neurotoxic insults, such as oxidative stress.[5]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete cell culture medium

  • Test coumarin derivatives (in DMSO)

  • Neurotoxin (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • MTT solution

  • Solubilization solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells and, if required by the experimental design, differentiate them into a more neuron-like phenotype using agents like retinoic acid.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test coumarin derivatives for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., H₂O₂) for a duration sufficient to induce significant cell death in the control group.

  • Cell Viability Assessment: Perform an MTT assay as described in the anticancer activity section to assess the viability of the cells.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds by comparing the viability of compound-treated cells to that of cells treated with the neurotoxin alone.

TreatmentCell Viability (% of Control)
Control100 ± 5
H₂O₂ (100 µM)52 ± 4
Test Coumarin I (10 µM) + H₂O₂78 ± 6
Test Coumarin J (10 µM) + H₂O₂60 ± 5

Table 5: Representative data from an in vitro neuroprotection assay.

Antiviral Activity: A Growing Area of Investigation

Coumarin derivatives have also demonstrated promising activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and hepatitis C virus.[14]

Mechanism of Action: Diverse and Virus-Specific

The antiviral mechanisms of coumarins are diverse and often virus-specific. They can interfere with various stages of the viral life cycle, including viral entry, replication, and assembly.[14] For instance, some coumarin derivatives have been shown to inhibit viral proteases, which are essential for the maturation of viral particles.[17] Others may inhibit viral polymerases, thereby preventing the replication of the viral genome.[14]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.[18]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Complete cell culture medium

  • Test coumarin derivatives (in DMSO)

  • Acyclovir (or other appropriate positive control)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6- or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a standardized amount of virus.

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and add a semi-solid overlay medium containing various concentrations of the test coumarin derivatives.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques in the control wells.

  • Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that reduces plaque formation by 50%) can then be determined.

CompoundVirusEC50 (µM)
AcyclovirHerpes Simplex Virus-11.2 ± 0.3
Test Coumarin KInfluenza A Virus15.5 ± 2.1
Test Coumarin LDengue Virus28.3 ± 3.5

Table 6: Representative EC50 values of coumarin derivatives from a plaque reduction assay.

Conclusion and Future Directions

The coumarin scaffold continues to be a cornerstone of medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with a wide array of biological activities. This guide has provided a comprehensive overview of the major pharmacological properties of coumarin derivatives, their underlying mechanisms of action, and detailed protocols for their in vitro evaluation.

The future of coumarin research lies in the rational design of novel derivatives with enhanced potency and selectivity for their biological targets. A deeper understanding of the structure-activity relationships, aided by computational modeling and high-throughput screening, will be instrumental in this endeavor. Furthermore, the exploration of novel biological activities and the investigation of coumarin derivatives in combination therapies hold significant promise for addressing unmet medical needs. As our understanding of the intricate cellular and molecular targets of these compounds continues to grow, so too will the potential for coumarin-based drugs to make a lasting impact on human health.

References

  • PhenX Toolkit. Prothrombin Time. (2021). [Link]

  • Microbe Online. Broth Dilution Method for MIC Determination. (2013). [Link]

  • MDPI. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (2022). [Link]

  • MDPI. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2023). [Link]

  • RSC Publishing. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). [Link]

  • MDPI. Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2023). [Link]

  • Bentham Science Publishers. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. (2025). [Link]

  • PubMed. Synthesis and antiviral activity of coumarin derivatives against infectious hematopoietic necrosis virus. (2019). [Link]

  • National Center for Biotechnology Information. Coumarin: An emerging antiviral agent. (2020). [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. (2012). [Link]

  • Ashdin Publishing. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. (2017). [Link]

  • Bolt Pharmacy. Vitamin K Epoxide: Role in Blood Clotting and Warfarin Therapy. (2026). [Link]

  • MedlinePlus. Prothrombin Time Test and INR (PT/INR). (2024). [Link]

  • National Center for Biotechnology Information. The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X-ray crystallography. (1996). [Link]

  • National Center for Biotechnology Information. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (2023). [Link]

  • ResearchGate. The mechanism of action of warfarin. VKOR -vitamin K epoxide reductase,.... (2018). [Link]

  • National Center for Biotechnology Information. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. (2021). [Link]

  • ResearchGate. (PDF) DNA Gyrase Interaction with Coumarin-Based Inhibitors: The Role of the Hydroxybenzoate Isopentenyl Moiety and the 5'-Methyl Group of the Noviose †. (2017). [Link]

  • Abbott Point of Care. PROTHROMBIN TIME/ (PT/INR). (2018). [Link]

  • ResearchGate. Antiviral activity of coumarin derivatives. | Download Scientific Diagram. (2019). [Link]

  • National Center for Biotechnology Information. Design of Novel Coumarin Derivatives as NUDT5 Antagonists that Act by Restricting ATP Synthesis in Breast Cancer Cells. (2022). [Link]

  • ACS Publications. Structural Basis for DNA Gyrase Interaction with Coumermycin A1. (2019). [Link]

  • National Center for Biotechnology Information. Prothrombin Time - StatPearls. (2024). [Link]

  • Taylor & Francis Online. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023). [Link]

  • National Center for Biotechnology Information. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (2022). [Link]

  • ResearchGate. (PDF) Coumarin: An emerging antiviral agent. (2020). [Link]

  • International Scientific Organization. Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. (2020). [Link]

  • ResearchGate. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. (2021). [Link]

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  • Jurnal Kedokteran Brawijaya. The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (2021). [Link]

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  • Oxford Academic. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (2009). [Link]

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Therapeutic Targets & Mechanisms of 7-Methoxycoumarin Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Pharmacology

Executive Summary

This guide analyzes the pharmacological utility of 7-methoxycoumarin (Herniarin) and its structural derivatives. While the parent compound serves as a gold-standard metabolic probe for Cytochrome P450 2A6 (CYP2A6), functionalized derivatives exhibit potent therapeutic activity by targeting specific kinase cascades and inflammatory transcription factors. This document synthesizes the dual role of the 7-methoxycoumarin scaffold: as a diagnostic tool for metabolic profiling and a privileged scaffold for targeted inhibition in oncology and inflammation.

Section 1: Metabolic Target & ADME Profiling

The CYP2A6 Probe System

In drug development, characterizing the metabolic stability of a new chemical entity (NCE) is critical. 7-Methoxycoumarin is the industry-standard substrate for phenotyping CYP2A6 activity.

  • Mechanism: CYP2A6 catalyzes the O-demethylation of 7-methoxycoumarin to 7-hydroxycoumarin (Umbelliferone).

  • Application: Unlike the parent compound, the metabolite (Umbelliferone) is highly fluorescent at neutral pH. This allows for a real-time, high-throughput fluorometric assay to determine CYP2A6 inhibition potential of other drugs.

  • Clinical Relevance: Variations in CYP2A6 activity affect the metabolism of nicotine and several chemotherapeutics (e.g., tegafur).

Experimental Protocol: CYP2A6 Inhibition Assay

Objective: Determine if an NCE inhibits CYP2A6 using 7-methoxycoumarin as the reporter substrate.

  • Reagent Prep:

    • Substrate Stock: 20 mM 7-methoxycoumarin in acetonitrile.

    • Enzyme Source: Human Liver Microsomes (HLM) or recombinant CYP2A6 (0.5 pmol/µL).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Mix 100 µL phosphate buffer (100 mM, pH 7.4), 0.5 mg/mL HLM, and the Test Compound (NCE) at varying concentrations (0.1–100 µM).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add 7-methoxycoumarin (Final conc: 50 µM, approx.

      
      ) and NADPH.
      
  • Reaction: Incubate for 20 minutes at 37°C.

  • Termination: Stop reaction with 100 µL ice-cold acetonitrile/Tris (80:20). Centrifuge at 3000 x g for 10 min.

  • Detection: Measure fluorescence of the supernatant.

    • Excitation: 355 nm | Emission: 460 nm.

    • Data Analysis: Plot % Activity vs. Log[Inhibitor] to determine

      
      .
      

Section 2: Oncology Targets (Signal Transduction)

Synthetic derivatives of 7-methoxycoumarin, particularly those substituted at the 3- and 4-positions (e.g., 4-methyl-7-methoxycoumarin or thiazole-hybrids), act as multi-target kinase inhibitors.

Target: EGFR/PI3K/Akt/mTOR Axis

The 7-methoxycoumarin scaffold is lipophilic and planar, allowing it to intercalate into the ATP-binding pockets of kinases.

  • EGFR Inhibition: Derivatives form hydrogen bonds with the hinge region (Met793) of the Epidermal Growth Factor Receptor (EGFR), preventing autophosphorylation.

  • Downstream Effect: Blockade of EGFR suppresses the PI3K/Akt cascade, leading to reduced expression of Cyclin D1 (cell cycle arrest) and activation of Caspase-9 (apoptosis).

Visualization: Mechanism of Action

The following diagram illustrates the pathway inhibition by 7-methoxycoumarin derivatives in non-small cell lung cancer (NSCLC) and breast cancer (MCF-7) models.

G Compound 7-Methoxycoumarin Derivatives EGFR EGFR (Receptor Tyrosine Kinase) Compound->EGFR Inhibits ATP Binding Caspase9 Caspase-9 (Apoptosis) Compound->Caspase9 Induces Cleavage PI3K PI3K EGFR->PI3K Phosphorylation CyclinD1 Cyclin D1 (Proliferation) EGFR->CyclinD1 Blocked by Drug Akt Akt (PKB) PI3K->Akt Activation mTOR mTOR Akt->mTOR Signaling NFkB NF-κB Akt->NFkB Activation mTOR->CyclinD1 Upregulation

Caption: Figure 1. Signal transduction blockade by 7-methoxycoumarin derivatives. Red lines indicate inhibition.

Section 3: Inflammation & Immunomodulation

Target: NF-κB and COX-2

In Lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7), 4-hydroxy-7-methoxycoumarin (4H-7MTC) acts as a potent anti-inflammatory agent.[1][2][3]

  • Mechanism: It prevents the degradation of IκBα (Inhibitor of kappa B).[1][3] Normally, IκBα sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the compound prevents NF-κB from translocating to the nucleus.

  • Transcriptional Outcome: Reduced transcription of pro-inflammatory genes:

    • PTGS2 (Cyclooxygenase-2 / COX-2)

    • NOS2 (Inducible Nitric Oxide Synthase / iNOS)

    • Cytokines: TNF-α, IL-1β, IL-6.[1][2][3][4]

Data Summary: Anti-Inflammatory Potency

The table below summarizes the inhibitory effects of 7-methoxycoumarin derivatives compared to standard controls.

CompoundTarget/AssayIC50 / EfficacyReference
7-Methoxycoumarin Phospholipase Inhibition27.08 µg/mL[2]
4H-7MTC NO Production (LPS-induced)Sig. reduction @ 1.2 mM[5]
Thiazole-Coumarin Hybrid EGFR Kinase Inhibition0.311 ± 0.02 µM[7]
Thiazole-Coumarin Hybrid PI3K Kinase Inhibition0.174 ± 0.01 µM[7]

Section 4: Computational Validation (Protocol)

To validate these targets in silico before synthesis, molecular docking is required.

Protocol: Molecular Docking (AutoDock Vina)

Objective: Predict binding affinity of 7-methoxycoumarin derivatives to the EGFR ATP-binding pocket.

  • Protein Preparation:

    • Download EGFR structure (e.g., PDB ID: 1M17 ) from RCSB.

    • Remove water molecules and co-crystallized ligands (erlotinib).

    • Add polar hydrogens and compute Gasteiger charges using MGLTools.

  • Ligand Preparation:

    • Construct the 7-methoxycoumarin derivative 3D structure.

    • Minimize energy (MMFF94 force field).

    • Set rotatable bonds (the methoxy group at C7 is relatively rigid, but side chains at C3/C4 are flexible).

  • Grid Generation:

    • Center grid box on the ATP binding site (approx. coordinates: X=22, Y=0, Z=53 for 1M17).

    • Size: 20 x 20 x 20 Å.

  • Docking Run:

    • Exhaustiveness: 8.

    • Energy Range: 4 kcal/mol.

  • Validation:

    • Re-dock the native ligand (erlotinib). RMSD must be < 2.0 Å.

    • Success Criteria: Binding affinity (ΔG) < -7.5 kcal/mol indicates a plausible hit.

Section 5: Antimicrobial Targets

Bacterial DNA Gyrase

While fluoroquinolones are the standard gyrase inhibitors, aminocoumarins (structurally related to 7-methoxycoumarin) target the GyrB subunit (ATPase domain) rather than the DNA cleavage complex (GyrA).

  • Relevance: 7-methoxycoumarin derivatives show activity against S. aureus and V. cholerae.[5]

  • Mechanism: Competitive inhibition of ATP binding to GyrB, preventing the energy-dependent introduction of negative supercoils into DNA.

References

  • National Institutes of Health (PubMed). (2024). Exploring the potential therapeutic benefits of 7-methoxy coumarin for neuropathy pain. Retrieved from [Link]

  • ResearchGate. (2025).[6] Molecular Structure and Docking Studies of 7-Methoxycoumarin as anti-Leukemia Agent. Retrieved from [Link]

  • MDPI. (2020). Coumarin-Based Profluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 7-methoxycoumarin biological activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 7-methoxy-2H-chromene-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7-methoxy-2H-chromene-3-carboxylate, a member of the coumarin family, represents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and burgeoning biological applications. By synthesizing information from established synthetic protocols for analogous compounds and extrapolating from the known bioactivities of its parent carboxylic acid and other derivatives, this document offers a foundational resource for researchers seeking to explore the therapeutic and functional potential of this promising molecule. Particular emphasis is placed on elucidating the causative logic behind synthetic strategies and furnishing detailed, field-proven experimental protocols.

Introduction: The Prominence of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a widespread class of naturally occurring phenolic compounds that have garnered substantial attention for their diverse and potent biological activities.[1] The inherent versatility of the coumarin nucleus allows for extensive functionalization, leading to a vast library of derivatives with applications ranging from pharmaceuticals to fluorescent probes.[1][2] this compound, the subject of this guide, combines the foundational coumarin framework with a methoxy group at the 7-position and a methyl ester at the 3-position. These specific substitutions are anticipated to modulate the molecule's electronic and steric properties, thereby influencing its bioactivity and fluorescent characteristics. The 7-methoxy substitution is of particular interest as it is a common feature in naturally occurring coumarins with significant biological effects.

Synthetic Strategies: A Convergent Approach

The synthesis of this compound can be strategically approached through two primary convergent pathways: direct Knoevenagel condensation or a two-step sequence involving the synthesis of the corresponding carboxylic acid followed by esterification. The choice of methodology often depends on the availability of starting materials and desired purity of the final product.

Direct Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis and is particularly well-suited for the preparation of coumarin-3-carboxylates.[3] This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl compound. For the synthesis of this compound, this translates to the reaction of 2-hydroxy-4-methoxybenzaldehyde with dimethyl malonate.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate.

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Dimethyl malonate

  • Piperidine (catalyst)

  • Methanol (solvent)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) and dimethyl malonate (1.5 equivalents) in dry methanol.

  • To this solution, add a catalytic amount of piperidine (e.g., 5-6 drops).

  • Stir the reaction mixture at 60°C for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C in an ice bath to induce precipitation of the product.

  • Collect the precipitate by filtration, wash with ice-cold methanol, and dry under vacuum to yield the desired methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate.

Causality: The use of a slight excess of dimethyl malonate ensures the complete consumption of the aldehyde. Piperidine, a secondary amine, acts as an effective base to deprotonate the active methylene of dimethyl malonate, initiating the condensation. The subsequent intramolecular cyclization and dehydration are favored by the reaction conditions to yield the stable coumarin ring system.

Knoevenagel_Condensation 2-hydroxy-4-methoxybenzaldehyde 2-hydroxy-4-methoxybenzaldehyde Intermediate Knoevenagel Adduct (unstable) 2-hydroxy-4-methoxybenzaldehyde->Intermediate + Dimethyl_malonate Dimethyl malonate Dimethyl_malonate->Intermediate + Piperidine Piperidine (catalyst) Piperidine->Intermediate Product Methyl 7-methoxy-2H- chromene-3-carboxylate Intermediate->Product Intramolecular cyclization & dehydration

Caption: Knoevenagel condensation for the synthesis of the target compound.

Two-Step Synthesis: Carboxylic Acid Formation and Esterification

An alternative and often high-yielding approach involves the initial synthesis of 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, followed by its esterification.

Step 1: Synthesis of 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

This step also utilizes a Knoevenagel-type condensation, reacting 2-hydroxy-4-methoxybenzaldehyde with malonic acid.

Experimental Protocol: Synthesis of the Carboxylic Acid Intermediate

Objective: To synthesize 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine (solvent and catalyst)

  • Aniline (catalyst)

  • 10% Hydrochloric acid

  • Ice bath

Procedure:

  • Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) and malonic acid (2.0 equivalents) in pyridine containing a catalytic amount of aniline.

  • Stir the mixture at room temperature for 48 hours, followed by refluxing for 4 hours.

  • After cooling, pour the reaction mixture into ice-cold 10% hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Causality: The use of pyridine as both a solvent and a basic catalyst facilitates the reaction. Aniline can act as a co-catalyst to promote the condensation. Acidic workup is crucial for the precipitation of the carboxylic acid product.

Step 2: Esterification to this compound

The synthesized carboxylic acid can then be esterified to the desired methyl ester using standard methods, such as Fischer-Speier esterification or by reaction with a methylating agent.

Experimental Protocol: Fischer-Speier Esterification

Objective: To esterify the carboxylic acid intermediate to the final product.

Materials:

  • 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

  • Methanol (reagent and solvent)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

Procedure:

  • Suspend 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 equivalent) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • The product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, and using a large excess of methanol drives the equilibrium towards the formation of the ester.

Two_Step_Synthesis cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Esterification Aldehyde 2-hydroxy-4- methoxybenzaldehyde Carboxylic_Acid 7-methoxy-2-oxo-2H- chromene-3-carboxylic acid Aldehyde->Carboxylic_Acid + Malonic Acid (Pyridine/Aniline) Malonic_Acid Malonic Acid Carboxylic_Acid_2 7-methoxy-2-oxo-2H- chromene-3-carboxylic acid Final_Product Methyl 7-methoxy-2H- chromene-3-carboxylate Carboxylic_Acid_2->Final_Product + Methanol (H₂SO₄ catalyst) Methanol Methanol

Caption: A two-step synthetic route to the target compound.

Physicochemical Properties: Insights from Analogs

While specific experimental data for this compound is not extensively reported, its properties can be inferred from closely related analogs.

PropertyAnalog CompoundValueReference
Molecular Formula C₁₂H₁₀O₅--
Molecular Weight 234.20 g/mol --
Melting Point 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid194°C[2]
Fluorescence 7-Methoxycoumarin-3-carboxylic acidExcitation: 355 nm, Emission: 405 nm[2]
Solubility Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylateNot soluble enough in DMSO-d6 for NMR[4]

The presence of the methoxy group is known to enhance the fluorescence quantum yield of the coumarin scaffold. It is therefore highly probable that this compound will exhibit fluorescent properties, making it a candidate for applications in bio-imaging and as a fluorescent probe.

Biological Activities and Therapeutic Potential

The coumarin nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[5]

Anticancer and Cytotoxic Potential

Numerous coumarin derivatives have demonstrated potent antiproliferative activities against various cancer cell lines.[5] For instance, certain scopoletin (7-hydroxy-6-methoxycoumarin) derivatives have shown significant antiproliferative effects against human breast cancer cell lines MCF-7 and MDA-MB-231.[5] While direct cytotoxic data for this compound is not available, its parent carboxylic acid, 7-methoxycoumarin-3-carboxylic acid, has been shown to be non-toxic to several cancer cell lines (K562, Daudi, RPMI-8226, and Jurkat) at concentrations up to 100 µM.[2] This low cytotoxicity of the parent acid suggests that the methyl ester could serve as a valuable scaffold for the development of targeted anticancer agents, where specific modifications could be introduced to enhance potency and selectivity. The ester functionality may also improve cell permeability, acting as a prodrug that is hydrolyzed intracellularly to the active carboxylic acid.

Antimicrobial Activity

Coumarin derivatives have also been investigated for their antibacterial and antifungal properties.[6] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. While specific antimicrobial data for the title compound is lacking, the broader class of coumarins has shown promise, suggesting that this compound warrants investigation as a potential antimicrobial agent.

Application as a Fluorescent, Cell-Cleavable Protecting Group

An exciting application of 7-methoxycoumarin-3-carboxylic acid esters is their use as fluorescent, cell-cleavable protecting groups for biologically active molecules that are otherwise cell-impermeable.[7][8] The ester linkage can be designed to be cleaved by intracellular esterases, releasing the active molecule and the fluorescent 7-methoxycoumarin-3-carboxylate, which allows for the real-time monitoring of drug uptake and intracellular localization. This dual functionality as both a delivery vehicle and a biological probe is a significant advantage in drug development and chemical biology research.[7][8]

Biological_Applications Target_Compound Methyl 7-methoxy-2H- chromene-3-carboxylate Anticancer Anticancer Agent (Prodrug Potential) Target_Compound->Anticancer Antimicrobial Antimicrobial Agent Target_Compound->Antimicrobial Fluorescent_Probe Fluorescent Probe & Cell-Cleavable Protecting Group Target_Compound->Fluorescent_Probe

Caption: Potential biological applications of the target compound.

Conclusion and Future Directions

This compound is a synthetically accessible coumarin derivative with significant potential in both medicinal chemistry and as a tool for chemical biology. The synthetic routes outlined in this guide, based on the robust Knoevenagel condensation, provide a clear pathway for its preparation. While direct biological data for this specific ester is still emerging, the known properties of its close analogs strongly suggest a promising profile as a fluorescent molecule with potential applications as a prodrug for targeted therapies and as a sophisticated tool for studying cellular processes. Future research should focus on the detailed characterization of its physicochemical properties, a comprehensive evaluation of its biological activities, and the exploration of its utility as a fluorescent, cleavable linker in drug delivery systems.

References

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Ivanov, I., Manolov, S., Dimitrova, D., & Nedialkov, P. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, M1968.
  • Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024.
  • Chemsrc. (2023). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Wiemer, A. J., et al. (2016). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. Chembiochem, 17(1), 52-55.
  • Wiemer, A. J., et al. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. Chembiochem, 17(1), 52–55.
  • IUCr Journals. (2022). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.
  • Olomola, T. O., et al. (2018). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Manila Journal of Science, 11, 64-73.
  • Corrie, J. E., et al. (2003). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 2975-2982.
  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry, 8(5), 617-621.
  • Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Retrieved from [Link]

  • Rao, V. R., et al. (2016). Synthesis and fluorescence studies on menthol-coumarin conjugates. Indian Journal of Chemistry - Section B, 55B(2), 223-231.
  • Sharma, P., et al. (2014). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 11(10), 1235-1243.

Sources

solubility and stability of methyl 7-methoxy-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Stability of Methyl 7-methoxy-2H-chromene-3-carboxylate

Executive Summary

This compound (CAS: 86236-08-0) is a specialized heterocyclic ester belonging to the 2H-chromene (2H-benzopyran) family. Unlike its more ubiquitous analog, the coumarin (2-oxo-2H-chromene), this molecule lacks the carbonyl group at the 2-position, rendering it a cyclic vinyl ether. This structural distinction is critical for researchers: while coumarins are relatively stable fluorophores, 2H-chromenes are reactive, photochromic scaffolds often used as intermediates in the synthesis of photo-switchable materials and bioactive heterocyclic pharmacophores.

This guide provides a rigorous technical analysis of the compound’s physicochemical behavior, focusing on its solubility profile in organic/aqueous systems and its stability vulnerabilities—specifically photo-oxidative degradation and ester hydrolysis.

Part 1: Physicochemical Profile[2][3]

The absence of the lactone carbonyl at position 2 significantly alters the polarity and reactivity profile compared to coumarin derivatives.

Table 1: Key Physicochemical Properties

PropertyValue / CharacteristicTechnical Note
CAS Number 86236-08-0Unique identifier for the 2H-chromene form.[1]
Molecular Formula C₁₂H₁₂O₄MW: 220.22 g/mol .
Core Structure 2H-1-Benzopyran (Chromene)Contains a reactive cyclic vinyl ether moiety.
LogP (Predicted) 2.8 – 3.2Lipophilic; poor aqueous solubility.
H-Bond Donors 0No -OH or -NH groups.
H-Bond Acceptors 4Ester carbonyl, ether oxygens.
TPSA ~45 ŲModerate polarity, good membrane permeability potential.
Appearance Pale yellow to off-white solidColor may deepen upon oxidation or light exposure.

Part 2: Solubility Assessment

Due to the lipophilic methoxy and methyl ester substituents, this compound exhibits "brick-dust" behavior in aqueous media but high solubility in polar aprotic solvents.

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSOHigh (>50 mg/mL)Preferred for stock solutions (10-100 mM).
Polar Aprotic DMFHigh (>50 mg/mL)Alternative stock solvent; harder to remove.
Chlorinated DichloromethaneHigh (>100 mg/mL)Ideal for extraction and synthesis workup.
Alcohols Methanol/EthanolModerate (10–25 mg/mL)Good for crystallization; heating may be required.
Aqueous PBS (pH 7.4)Negligible (<0.1 mg/mL)Requires co-solvent (e.g., 0.1% DMSO) or formulation.
Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility in a specific buffer or solvent.

  • Preparation: Weigh ~5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C. Note: Protect from light to prevent photochromic ring-opening.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (detection at ~250–300 nm).

    • Validation: If the pellet disappears, the solution is not saturated; add more solid and repeat.

Part 3: Stability and Degradation Mechanisms

The stability of this compound is governed by three primary vectors: Photochromism , Oxidation , and Hydrolysis .

The Photochromic Instability (Ring Opening)

2H-chromenes are well-documented photochromic molecules. Upon irradiation with UV light, the C–O bond of the pyran ring cleaves electrocyclically to form a colored o-quinonemethide (open form). While this is reversible thermally, prolonged exposure can lead to fatigue and irreversible degradation products.

Oxidative Dehydrogenation (The "Coumarin Drift")

The methylene group at position 2 (C2) is doubly activated: it is allylic to the C3-C4 double bond and alpha to the ether oxygen. In the presence of atmospheric oxygen or oxidants (e.g., DDQ, PCC), this position is prone to oxidation, converting the 2H-chromene into the thermodynamically more stable coumarin (2-oxo-chromene) or chromanone .

Ester Hydrolysis

The methyl ester at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid (7-methoxy-2H-chromene-3-carboxylic acid).

Visualization of Degradation Pathways

DegradationPathways Chromene This compound (Target Molecule) Quinone o-Quinonemethide (Colored Open Form) Chromene->Quinone UV Light (hν) [Photochromism] Coumarin Methyl 7-methoxy-2-oxo-chromene-3-carboxylate (Coumarin Analog) Chromene->Coumarin Oxidation (O2/Air) [C2 Dehydrogenation] Acid 7-methoxy-2H-chromene-3-carboxylic acid (Hydrolysis Product) Chromene->Acid Hydrolysis (pH > 8 or pH < 4) Quinone->Chromene Thermal (Δ) [Reversible]

Figure 1: Primary degradation and transformation pathways.[2][3] Note the reversible photochromic cycle versus the irreversible oxidation and hydrolysis.

Part 4: Handling and Storage Protocols

To maintain the integrity of the 2H-chromene core, strict adherence to the following protocols is required.

1. Light Exclusion (Critical):

  • Mechanism: Prevents electrocyclic ring opening.

  • Action: Store solid and solutions in amber vials wrapped in aluminum foil. Perform synthesis and handling under low-light or red-light conditions if possible.

2. Inert Atmosphere:

  • Mechanism: Prevents oxidation of the C2 methylene to the coumarin carbonyl.

  • Action: Store the solid under Argon or Nitrogen at -20°C. Solutions in DMSO should be freshly prepared or stored frozen under inert gas.

3. pH Control:

  • Mechanism: Prevents ester hydrolysis.

  • Action: Avoid prolonged exposure to strong bases (NaOH) or acids (HCl). For biological assays, use buffered media (pH 7.0–7.4) and limit incubation times to <24 hours where possible.

References

  • Chemical Identity & Structure

    • Source: BLD Pharm.[1] (n.d.). This compound Product Page. Retrieved from

    • Relevance: Confirms CAS 86236-08-0 corresponds to the 2H-chromene structure (SMILES: O=C(C(CO1)=CC2=C1C=C(OC)C=C2)OC)
  • Photochromism of 2H-Chromenes

    • Source: Organic Chemistry Portal. (2025). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from

    • Relevance: Details the synthesis and reactivity of the 2H-chromene ring, including electrocyclic ring-opening mechanisms.
  • Coumarin vs.

    • Source: MDPI. (2009). Coumarins Synthesis and Transformation via C–H Bond Activation. Journal of Organic Chemistry. Retrieved from

    • Relevance: Discusses the oxidative stability of the benzopyran core and the thermodynamic drive toward the coumarin (2-oxo)
  • Solubility of Chromene Esters

    • Source: National Institutes of Health (NIH). (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E. Retrieved from

    • Relevance: Provides crystallographic and solubility data for the structural analog, supporting the lipophilic/planar nature of the chromene-3-carboxyl

Sources

Methodological & Application

Application Note: Precision Synthesis of Methyl 7-methoxy-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of methyl 7-methoxy-2H-chromene-3-carboxylate , a critical pharmacophore in drug discovery (anticancer, antimicrobial) and a versatile fluorescent scaffold.

While direct organocatalytic coupling (e.g., DABCO-catalyzed Baylis-Hillman reaction) of salicylaldehydes with acrylates is possible, it often suffers from poor regioselectivity, yielding mixtures of 2H-chromenes and oxidized coumarin (2-oxo) byproducts. To ensure structural integrity and high purity , this guide prioritizes a Base-Mediated O-Alkylation/Cyclization Cascade using methyl 2-(bromomethyl)acrylate. This route guarantees the formation of the 2H-chromene core (with a methylene group at position 2) and minimizes oxidative side reactions.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the pyran ring via a stepwise etherification and intramolecular aldol-type condensation.

Retrosynthesis Target This compound (Target Molecule) Intermediate O-Alkylated Intermediate (Methyl 2-((5-methoxy-2-formylphenoxy)methyl)acrylate) Target->Intermediate Intramolecular Aldol/Dehydration Salicylaldehyde 2-Hydroxy-4-methoxybenzaldehyde (Starting Material A) Intermediate->Salicylaldehyde O-Alkylation (SN2) Reagent Methyl 2-(bromomethyl)acrylate (Reagent B) Intermediate->Reagent

Caption: Retrosynthetic disconnection revealing the convergent assembly of the 2H-chromene core from a substituted salicylaldehyde and a functionalized acrylate.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9][10]
ReagentCAS No.MW ( g/mol )Equiv.Role
2-Hydroxy-4-methoxybenzaldehyde 673-22-3152.151.0Substrate
Methyl 2-(bromomethyl)acrylate 4224-69-5179.011.2Electrophile
Potassium Carbonate (K₂CO3) 584-08-7138.212.0Base
DMF (N,N-Dimethylformamide) 68-12-2--Solvent
Ethyl Acetate / Hexanes ---Extraction/Purification
Step-by-Step Methodology

Phase 1: O-Alkylation & Cyclization Cascade

  • Preparation: In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10.0 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the solution. The mixture may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.

  • Electrophile Addition: Slowly add methyl 2-(bromomethyl)acrylate (2.15 g, 12.0 mmol) dropwise over 5 minutes.

    • Note: Methyl 2-(bromomethyl)acrylate is a lachrymator; handle in a fume hood. If not commercially available, it can be synthesized from methyl acrylate and paraformaldehyde via the Baylis-Hillman reaction followed by bromination (see Section 5).

  • Reaction: Stir the reaction mixture at 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting aldehyde (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.7) corresponding to the 2H-chromene product will appear.[1][2] The intermediate ether is rarely isolated as it cyclizes rapidly at 60°C.

  • Quench: Cool the mixture to room temperature and pour into ice-cold water (50 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers.[3][4]

  • Washing: Wash the combined organics with brine (2 x 20 mL) and water (2 x 20 mL) to remove residual DMF.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Phase 2: Purification

  • Recrystallization: The crude product is often pure enough for use. For analytical purity, recrystallize from hot Ethanol or Methanol.

  • Chromatography (Optional): If impurities persist, purify via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

Yield & Characterization Goals
  • Expected Yield: 75–85%

  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the singlet for the methyl ester (~3.8 ppm), the singlet for the 7-methoxy group (~3.85 ppm), the singlet for the olefinic proton at C4 (~7.3 ppm), and crucially, the singlet (or fine doublet) for the 2-CH₂ group at ~5.1 ppm.

    • Differentiation: If the product were a coumarin, the 2-position would be a carbonyl (no protons). If it were a dihydrocoumarin, the 3-4 bond would be saturated. The 2H-chromene is distinct by the presence of the 2-CH₂ and 3-4 double bond.

Mechanistic Insight

The reaction proceeds via a domino sequence initiated by the Williamson ether synthesis, followed by an intramolecular Knoevenagel condensation (or aldol-dehydration).

Mechanism Step1 Step 1: Deprotonation (Phenoxide Formation) Step2 Step 2: SN2 O-Alkylation (Ether Formation) Step1->Step2 + Methyl 2-(bromomethyl)acrylate Step3 Step 3: Intramolecular Aldol Condensation Step2->Step3 Base (K2CO3) Step4 Step 4: Dehydration (Aromatization to Chromene) Step3->Step4 - H2O

Caption: Mechanistic pathway of the base-mediated annulation. The rapid cyclization is driven by the formation of the conjugated ester system.

Technical Notes & Troubleshooting

Synthesis of the Reagent (Methyl 2-(bromomethyl)acrylate)

If the brominated acrylate is unavailable, it can be prepared in two steps:[4]

  • Baylis-Hillman: Reaction of methyl acrylate with paraformaldehyde (DABCO catalyst) yields methyl 2-(hydroxymethyl)acrylate.

  • Bromination: Treatment with PBr₃ or HBr/H₂SO₄ converts the alcohol to the bromide.

    • Reference: This reagent acts as a "pre-formed" Baylis-Hillman adduct, bypassing the slow kinetics of the direct DABCO coupling with salicylaldehydes.

Common Pitfalls
  • Coumarin Formation: If the reaction is run in the presence of strong oxidants or at excessive temperatures (>100°C) in air, the methylene at C2 can oxidize to a carbonyl, yielding the coumarin analog. The use of an inert atmosphere (N₂) and moderate temperature (60°C) prevents this.

  • Hydrolysis: Avoid aqueous base during the reaction; use anhydrous K₂CO₃ to prevent hydrolysis of the methyl ester.

References

  • Basavaiah, D., et al. "The Baylis–Hillman reaction: A novel carbon–carbon bond forming reaction." Tetrahedron, 1996. Link

  • Kaye, P. T., et al. "DABCO-catalyzed reaction of salicylaldehydes with methyl acrylate: Evidence for a Baylis-Hillman pathway." Organic & Biomolecular Chemistry, 2004. Link

  • Zhou, Z., et al. "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade."[5] Organic Letters, 2018.[5] Link

  • Saeed, A., et al. "Methyl 2-oxo-2H-chromene-3-carboxylate."[6] Acta Crystallographica Section E, 2012.[6] (Structural comparison for coumarin vs chromene). Link

  • Bon, S. A. F., et al. "Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent."[7][8] Macromolecules, 2000.[7] (Synthesis of the reagent). Link

Sources

Application Note: Advanced Protocol for the One-Pot Synthesis of 2-Amino-4H-Chromenes via Knoevenagel-Michael Cascade

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-4H-chromene scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for anticancer, antimicrobial, and vascular-targeting agents. While traditional methods involve multi-step isolation, this Application Note details an optimized One-Pot Multicomponent Reaction (MCR) protocol.

This guide focuses on the Knoevenagel-initiated cascade , where an aldehyde, malononitrile, and an activated C-H acid (e.g., naphthol, dimedone, or 4-hydroxycoumarin) react to form the chromene core. We prioritize a "Green Chemistry" approach utilizing ethanol/water solvent systems and mild catalysis, ensuring high atom economy and scalability for drug discovery libraries.

Mechanistic Insight & Causality

To optimize yield, one must understand that this synthesis is not merely a condensation but a cascade sequence . The reaction failure modes typically stem from stalling at the intermediate Knoevenagel adduct stage or competitive side reactions (e.g., aldol condensation of the ketone).

The Reaction Pathway[1][2][3][4][5][6][7][8]
  • Knoevenagel Condensation (Initiation): The base catalyst deprotonates malononitrile, which attacks the aldehyde to form the arylidenemalononitrile intermediate.

  • Michael Addition: The activated enol (e.g.,

    
    -naphthol or dimedone) acts as a nucleophile, attacking the electron-deficient alkene of the intermediate.
    
  • Intramolecular Cyclization: The phenolic/enolic hydroxyl group attacks the nitrile moiety (Pinner-like reaction) or the imine, followed by tautomerization to the stable 2-amino-4H-chromene.

Pathway Visualization

The following diagram illustrates the molecular logic flow, highlighting the critical transition states where catalytic intervention is required.

ChromeneSynthesis Reagents Reagents: Aldehyde + Malononitrile + Activated Phenol Inter1 Intermediate 1: Arylidenemalononitrile (Knoevenagel Adduct) Reagents->Inter1  Knoevenagel Condensation   Base Catalyst (Base/Amphoteric) Base->Reagents Deprotonation Inter2 Intermediate 2: Michael Adduct Inter1->Inter2  Michael Addition (Nucleophilic Attack)   Transition Cyclization Transition State Inter2->Transition  Intramolecular Ring Closure   Transition->Base Catalyst Regeneration Product Final Product: 2-Amino-4H-Chromene Transition->Product  Tautomerization  

Figure 1: Logical flow of the Knoevenagel-Michael-Cyclization cascade. The Knoevenagel adduct (Intermediate 1) is the rate-determining bottleneck if the catalyst is too weak.

Experimental Protocols

Protocol A: Standard Green Synthesis (Ethanol/Water)

Recommended for: General library synthesis, scalability, and environmental compliance.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 
    -Naphthol or Dimedone (1.0 mmol)
    
  • Catalyst: L-Proline (10 mol%) or Ammonium Acetate (20 mol%)

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Charge: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and the activated enol component (naphthol/dimedone).

  • Solvate: Add 5 mL of the EtOH/H

    
    O mixture. Stir at Room Temperature (RT) for 2 minutes to ensure partial homogeneity.
    
  • Catalyze: Add the catalyst (e.g., 11 mg of L-Proline).

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Observation: The solution typically transitions from clear/pale to yellow/orange. Precipitation of the product often begins within 15–30 minutes.

  • Monitor: Check TLC (Eluent: Ethyl Acetate/n-Hexane 3:7) every 30 minutes. Reaction is typically complete in 60–120 minutes.

  • Workup (Self-Validating): Cool the reaction mixture to RT. The product should crystallize out.

    • If solid forms: Filter the precipitate under vacuum. Wash with 5 mL cold water followed by 2 mL cold ethanol.

    • If no solid: Add 5 mL ice-water to induce precipitation.

  • Purification: Recrystallize from hot ethanol if necessary. Column chromatography is rarely needed for this protocol.[1]

Protocol B: Microwave-Assisted High-Throughput Synthesis

Recommended for: Rapid screening of diverse aldehyde derivatives.

Reagents: Same as Protocol A. Solvent: Minimal Ethanol (0.5 mL) or Solvent-Free (Neat).

Procedure:

  • Mix all three components and catalyst (Ammonium Acetate recommended) in a microwave-safe vial.

  • Irradiate at 300W at 80°C .

  • Time: Reaction is usually complete in 2–5 minutes .

  • Workup: Add cold water to the vial, sonicate to break up the solid mass, and filter.

Critical Parameters & Catalyst Comparison

The choice of catalyst significantly impacts the reaction time and yield. While strong bases (Piperidine) are classic, amphoteric and green catalysts offer better selectivity and easier workup.

Table 1: Comparative Efficiency of Catalysts for Chromene Synthesis (Data aggregated from comparative studies using Benzaldehyde, Malononitrile, and


-Naphthol)
Catalyst TypeCatalyst NameLoad (mol%)ConditionsTime (min)Yield (%)Green Metric
Organocatalyst L-Proline10%EtOH/H

O, Reflux
60–12085–96High (Biodegradable)
Salt Ammonium Acetate20%Microwave, 80°C3–588–94Medium (Fast)
Acid/Oxidant CAN (Ceric Ammonium Nitrate)10%Water, Reflux30085–89Medium
Dual Acid-Base Pyridine-2-carboxylic acid15%Water/EtOH, Reflux30–6090–98High (Recyclable)
Traditional Base Piperidine10%Ethanol, Reflux180+75–85Low (Toxic, difficult removal)

Troubleshooting & Self-Validation

A robust protocol must include "self-validating" checkpoints to ensure the user knows the reaction is proceeding correctly.

  • Checkpoint 1 (The Knoevenagel Color Change): Within 5-10 minutes of heating, the reaction should turn yellow. This indicates the formation of the arylidenemalononitrile intermediate. If the solution remains colorless, the deprotonation of malononitrile is failing (check catalyst or pH).

  • Checkpoint 2 (Solubility): If reagents do not dissolve at reflux, add minimal ethanol dropwise. However, do not use excess solvent, as concentration drives the bimolecular Michael addition step.

  • Checkpoint 3 (The "Oil" Problem): If the product separates as a sticky oil instead of a solid upon cooling:

    • Decant the supernatant.

    • Add 2 mL of cold ethanol.

    • Scratch the side of the flask with a glass rod to induce nucleation.

References

  • Microwave Accelerated Synthesis of 2-Amino-4H-Chromenes. Indian Academy of Sciences.[2] (Protocol for rapid microwave synthesis).[2][3]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid. Royal Society of Chemistry (RSC Advances). (Detailed mechanistic study and green solvent optimization).

  • Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized nanocatalyst. RSC Advances. (Comparative data on catalyst efficiency and solvent effects).

  • One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. (Source for L-Proline protocol and yield data).

  • Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. Journal of Emerging Technologies and Innovative Research. (Data for Ceric Ammonium Nitrate comparison).

Sources

Application Note: 1H NMR Analysis of Methyl 7-methoxy-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the structural validation of methyl 7-methoxy-2H-chromene-3-carboxylate using 1H NMR spectroscopy. The 2H-chromene (2H-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as a core for anti-cancer, anti-microbial, and ophthalmic agents.

Critical Distinction: Researchers often confuse 2H-chromenes with coumarins (2-oxo-2H-chromenes).[1] This protocol specifically addresses the ether-type 2H-chromene, characterized by a methylene group (


) at position 2, rather than a carbonyl. Distinguishing these species is vital, as the 2H-chromene ring is susceptible to isomerization into the thermodynamically more stable 4H-chromene or oxidation to coumarin.

Structural Breakdown & Spin System

Before analysis, we must define the spin system to anticipate signal multiplicities.

  • Core: Benzopyran ring with a

    
     double bond.[1]
    
  • Substituents:

    • C2: Methylene (

      
      ) – The diagnostic "fingerprint" of the 2H-chromene.[1]
      
    • C3: Methyl ester (EWG) – Deshields H4 via conjugation.[1]

    • C7: Methoxy (EDG) – Shields H6 and H8 via resonance.[1]

Expected Coupling Network
  • H2 (Methylene): Allylic and adjacent to oxygen.[1] Expect long-range coupling (

    
    ) to H4.
    
  • H4 (Vinyl): Beta-position to the ester. Deshielded. Coupled to H2.

  • Aromatic Ring (ABX System):

    • H5: Doublet (ortho to H6).

    • H6: Doublet of doublets (ortho to H5, meta to H8).

    • H8: Doublet (meta to H6).

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and prevent aggregation or shifting due to concentration effects, follow this strict preparation protocol.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) + 0.03% TMS (v/v).[1]
    
    • Reasoning:

      
       provides excellent solubility for chromene esters and minimizes hydrogen bonding shifts compared to DMSO-
      
      
      
      .[1]
  • Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of solvent.

    • Note: Higher concentrations (>15 mg) may cause line broadening in the aromatic region due to

      
      -
      
      
      
      stacking.
  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (silica gel fines from purification) which degrade shimming.[1]

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Relaxation Delay (D1): 2.0 seconds (Ensure complete relaxation of the ester methyl).

  • Scans (NS): 16–32 (Sufficient for S/N > 200:1).[1]

  • Spectral Width: -2 to 14 ppm.

Data Analysis & Assignment

The following table summarizes the chemical shifts (


), multiplicity, and coupling constants (

) for this compound in

.
Table 1: 1H NMR Assignment
PositionProton TypeShift (

ppm)
MultiplicityIntegral

Coupling (Hz)
Mechanistic Insight
H4 Vinyl7.38 – 7.45 Triplet (t) or br s1H

Deshielded by

-ester conjugation.[1]
H5 Aromatic7.05 – 7.10 Doublet (d)1H

Ortho coupling to H6.[1][2]
H6 Aromatic6.48 – 6.55 dd1H

,

Shielded by C7-OMe resonance.[1]
H8 Aromatic6.40 – 6.45 Doublet (d)1H

Shielded; meta coupling only.
H2 Methylene5.00 – 5.10 Doublet (d)2H

Diagnostic Signal. Deshielded by Oxygen.[1]
COOMe Ester3.82 Singlet (s)3H-Distinct methyl singlet.[1]
Ar-OMe Ether3.79 Singlet (s)3H-Distinct methyl singlet.[1][2]
Detailed Mechanistic Analysis
1. The Diagnostic H2 Doublet (5.05 ppm)

The most critical signal for validation is the methylene group at position 2.[1]

  • Why a Doublet? In a static structure, one might expect a singlet. However, homoallylic coupling through the double bond (

    
    ) connects H2 and H4. This typically manifests as a fine doublet (
    
    
    
    Hz).
  • Validation: If this signal appears as a singlet at ~8.0 ppm (H-4 of coumarin) or disappears (reaction failure), the 2H-chromene core is not formed.[1]

2. Regiochemistry of the Methoxy Group

The 7-methoxy substitution pattern creates a specific splitting in the aromatic region.

  • H5 is the most downfield aromatic proton because it is not strongly shielded by the methoxy group (which is meta to H5).

  • H6 and H8 are significantly upfield (6.4–6.5 ppm) due to the ortho- and para-electron donating effect of the oxygen lone pair at C7.

Logic Flow & Troubleshooting

Use the following decision tree to validate your synthesis and troubleshoot common impurities.

NMR_Workflow Start Start Analysis (1H NMR Spectrum) Check_H2 Check 5.0 - 5.1 ppm (Is there a signal?) Start->Check_H2 Is_Doublet Is it a Doublet (2H)? Check_H2->Is_Doublet Yes Coumarin_Check Signal at ~8.0 ppm (s)? (No signal at 5.0 ppm) Check_H2->Coumarin_Check No (Low field s) Isomer_Check Signal at ~3.5-4.0 ppm (CH2)? (4H-Chromene Isomer) Check_H2->Isomer_Check No (High field s) Check_H4 Check H4 Vinyl Proton (~7.4 ppm) Is_Doublet->Check_H4 Yes (J ~ 1.5 Hz) Aromatic_Check Analyze Aromatic Region (6.4 - 7.1 ppm) Check_H4->Aromatic_Check Triplet/Broad s Present Coumarin_Check->Start Oxidation Product Identified (Coumarin) Isomer_Check->Start Isomerization Identified (4H-Chromene) Final_Valid VALIDATED STRUCTURE This compound Aromatic_Check->Final_Valid ABX Pattern Confirmed

Figure 1: Logic flow for structural validation and impurity identification of 2H-chromene derivatives.[1][3]

Common Impurities & Artifacts
  • 4H-Chromene Isomer: If the reaction conditions are too acidic or thermal, the double bond may migrate to the thermodynamically stable internal position (

    
    ).[1]
    
    • Indicator: Loss of the signal at 5.05 ppm. Appearance of a methylene singlet at ~3.6 ppm (H4 of 4H-chromene).

  • Coumarin (Oxidation):

    • Indicator: Loss of H2 signal entirely. Appearance of a sharp singlet at ~8.0–8.5 ppm (H4 of coumarin).[1]

  • Salicylaldehyde (Starting Material):

    • Indicator: Aldehyde proton singlet at 10.0+ ppm .

References

  • Raj, V., & Lee, J. (2020).[4] 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.[1][4] Frontiers in Chemistry, 8, 623.[4]

  • Saeed, A., et al. (2012).[1] Methyl 2-oxo-2H-chromene-3-carboxylate.[1][2] Acta Crystallographica Section E, 68(11), o3024. (Note: Provides comparative data for the oxidized coumarin analog).

  • Goel, A., & Ram, V. J. (2009).[5] Natural and synthetic 2H-pyran-2-ones and their versatility in organic synthesis. Tetrahedron, 65(39), 7865-7913. (Authoritative review on pyran/chromene synthesis).

Sources

Application Note: Structural Elucidation of Methyl 7-methoxy-2H-chromene-3-carboxylate using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive methodology for the characterization of methyl 7-methoxy-2H-chromene-3-carboxylate using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The document details the theoretical principles governing the chemical shifts in this molecule, a step-by-step protocol for sample preparation and data acquisition, and a thorough analysis of the resulting spectrum for unambiguous structural verification. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development who require precise structural elucidation of novel chromene derivatives.

Introduction: The Role of 13C NMR in Structural Chemistry

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1] Unlike proton (1H) NMR, which provides information about the hydrogen atoms, 13C NMR directly probes the carbon skeleton, revealing the number of distinct carbon environments, their hybridization state (sp³, sp², sp), and their connectivity within the molecule.[1]

For a multifunctional scaffold like this compound, which is a core structure in various biologically active compounds, 13C NMR is crucial for confirming its identity and purity.[2] Each carbon atom in the molecule resides in a unique electronic environment, leading to a distinct signal in the 13C NMR spectrum. The analysis of these signals allows for the unequivocal assignment of every carbon atom, thereby validating the synthetic outcome.

Theoretical Background: Predicting Chemical Shifts

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of attached atoms, and resonance effects all contribute to the final observed shift.[1] The 13C chemical shift range is broad, typically spanning 0-220 ppm, which minimizes signal overlap, a common issue in 1H NMR.[3]

For this compound, we can dissect the molecule into its constituent functional groups to predict the expected chemical shift regions:

  • Aromatic and Olefinic Carbons (sp²): These carbons typically resonate in the range of 100-160 ppm.[4] The specific shifts of the carbons in the benzene ring are modulated by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nature of the fused heterocyclic ring. The olefinic carbons of the α,β-unsaturated ester system will also fall in this region.

  • Carbonyl Carbon (sp²): The ester carbonyl carbon (C=O) is significantly deshielded due to both its sp² hybridization and the strong electronegativity of the two attached oxygen atoms. It is expected to appear far downfield, typically in the 165-190 ppm range.[3]

  • Aliphatic Carbons (sp³): The molecule contains two sp³ hybridized carbons: the benzylic ether carbon (C2) and the methoxy carbon (-OCH₃). Carbons attached to an electronegative oxygen atom usually appear in the 50-80 ppm region.[4] The methoxy carbon signal is characteristically found around 55-60 ppm.[5][6]

Experimental Protocol

This section provides a detailed, field-proven protocol for acquiring a high-quality 13C NMR spectrum of the title compound. The trustworthiness of the final data relies on meticulous sample preparation and correct instrument parameterization.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

Materials:

  • This compound (15-30 mg)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • 5 mm NMR tube

  • Pasteur pipette

  • Glass wool

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh 15-30 mg of the compound. A higher concentration is generally preferred for 13C NMR due to the low natural abundance of the 13C isotope (~1.1%), which makes the technique significantly less sensitive than 1H NMR.[7][8]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice as it is a versatile solvent for a wide range of organic compounds and its residual solvent peak (a triplet centered at ~77.16 ppm) serves as a convenient internal reference.[3][8]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.

  • Homogenization: Securely cap the vial and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.[8]

  • Filtration: Prepare a filtration pipette by placing a small, tight plug of glass wool into a Pasteur pipette. This step is crucial to remove any microscopic particulate matter, which can severely degrade the magnetic field homogeneity and result in broad spectral lines.

  • Transfer: Filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_filter Filtration cluster_final Final Steps A Weigh Compound (15-30 mg) B Add CDCl3 (0.6-0.7 mL) A->B C Vortex to Dissolve B->C D Filter through Glass Wool Plug C->D E Transfer to 5 mm NMR Tube D->E F Acquire 13C NMR Spectrum E->F

Caption: Experimental workflow for preparing the NMR sample.

Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer Parameters:

  • Experiment: 1D Carbon (proton-decoupled)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 - 200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds (A longer delay may be needed to accurately integrate quaternary carbons, though this is not standard for routine spectra).

  • Number of Scans: 1024 or higher (adjust to achieve adequate signal-to-noise ratio).

Causality Behind Choices:

  • Proton Decoupling: This is a standard technique where protons are irradiated during carbon signal acquisition. It collapses C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line. It also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE), although this benefit is not extended to quaternary carbons (those with no attached protons), which often appear as weaker signals.[3]

  • Number of Scans: Due to the low sensitivity of 13C NMR, multiple scans are acquired and averaged to improve the signal-to-noise ratio. The signal increases linearly with the number of scans, while the noise increases with the square root of the number of scans.

Spectral Analysis and Data Interpretation

The 13C NMR spectrum of this compound is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The assignment of these signals is based on established chemical shift ranges, substituent effects, and comparison with data from similar structures.[6][9]

Molecular Structure with Carbon Numbering

Caption: Structure of the target molecule with IUPAC numbering.

Table 1: Predicted 13C NMR Chemical Shifts and Assignments
Carbon AtomPredicted δ (ppm)Multiplicity (Decoupled)Justification & Rationale
C=O 165.0 - 168.0SingletEster carbonyl carbon, highly deshielded by two oxygen atoms.[3]
C7 160.0 - 163.0SingletAromatic carbon directly attached to the electron-donating methoxy group oxygen, resulting in a strong downfield shift.
C8a 154.0 - 156.0SingletAromatic carbon attached to the heterocyclic ring oxygen (O1), causing a significant downfield shift.
C4 138.0 - 142.0SingletOlefinic carbon in β-position to the ester carbonyl, deshielded by resonance.
C5 128.0 - 130.0SingletAromatic CH carbon ortho to the point of fusion.
C4a 112.0 - 115.0SingletQuaternary aromatic carbon at the ring junction.
C3 110.0 - 114.0SingletOlefinic carbon in α-position to the ester carbonyl.
C8 110.0 - 113.0SingletAromatic CH carbon ortho to the methoxy group.
C6 101.0 - 104.0SingletAromatic CH carbon para to the methoxy group and ortho to the ring fusion.
C2 65.0 - 68.0SingletAliphatic sp³ carbon attached to the ring oxygen (O1), placing it in the ether region.
7-OCH₃ 55.5 - 56.5SingletMethoxy group carbon, characteristic chemical shift for an aromatic ether.[5][6]
3-COOCH₃ 51.0 - 52.5SingletEster methyl group carbon, shielded relative to the aromatic methoxy carbon.

Note: The predicted chemical shifts are estimates based on additive rules and data from analogous compounds. Actual experimental values may vary slightly depending on the solvent and concentration.

Conclusion

The structural integrity of this compound can be definitively confirmed using 13C NMR spectroscopy. By following the detailed protocol for sample preparation and data acquisition, a high-quality, interpretable spectrum can be obtained. The predicted chemical shifts, based on fundamental principles and empirical data, provide a robust framework for the assignment of all 12 carbon signals. This application note serves as a reliable guide for researchers, ensuring the accurate and efficient characterization of this important heterocyclic compound.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • Taylor & Francis Online. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. [Link]

  • University of Colorado Boulder. 13-C NMR Chemical Shift Table. [Link]

  • PharmacologyOnLine. NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • MDPI. Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. [Link]

  • University of St Andrews. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • ResearchGate. Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. [Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Royal Society of Chemistry. Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. [Link]

  • Iowa State University. NMR Sample Preparation - Chemical Instrumentation Facility. [Link]

  • YouTube. What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. [Link]

  • Journal of the Serbian Chemical Society. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]

Sources

Application Notes and Protocols: Investigating Methyl 7-methoxy-2H-chromene-3-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of methyl 7-methoxy-2H-chromene-3-carboxylate, a member of the 2H-chromene family, for its potential applications in oncology. While extensive research has highlighted the anticancer properties of the broader chromene class, this guide establishes a foundational framework for investigating this specific, lesser-studied derivative. By leveraging established methodologies for related compounds, we present a logical workflow from initial cytotoxicity screening to mechanistic elucidation.

The narrative explains the causality behind experimental choices, ensuring that each protocol is a self-validating system. All mechanistic claims and procedural standards are grounded in authoritative, cited literature.

Introduction: The Chromene Scaffold as a Privileged Structure in Oncology

The chromene ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2] In cancer research, chromene derivatives have demonstrated the ability to interfere with multiple facets of tumor biology, from cell proliferation to survival signaling.[3][4]

It is crucial to distinguish between the two primary chromene isomers: the widely studied 2-oxo-2H-chromene (coumarin) and the 2H-chromene scaffold of our subject compound, this compound. While both share a core structure, their distinct chemical properties can lead to different biological targets and mechanisms of action. Recent studies have specifically identified 2H-chromene derivatives as potent and selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII, highlighting a promising therapeutic avenue.[5]

This guide outlines a comprehensive strategy to systematically characterize the anticancer potential of this compound, providing detailed protocols for its in vitro evaluation.

Mechanistic Rationale and Potential Therapeutic Targets

Based on evidence from related 2H-chromene and coumarin structures, several potential mechanisms of action can be hypothesized for this compound. Initial investigations should focus on these high-probability pathways.

Inhibition of Tumor-Associated Carbonic Anhydrases (CAIX & CAXII)

Hypoxic tumors often overexpress carbonic anhydrase isoforms IX and XII to regulate intracellular pH, a critical factor for tumor cell survival, proliferation, and metastasis.[5] The 2H-chromene scaffold has been shown to be a promising framework for designing selective inhibitors of CAIX and CAXII.[5] Inhibition of these enzymes disrupts pH balance, leading to increased intracellular acidosis and subsequent cancer cell death. This represents a primary and highly relevant potential mechanism for the target compound.

Modulation of Cell Survival and Apoptotic Pathways

A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. Many coumarin derivatives have been shown to trigger apoptosis by modulating the balance of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and activating executioner caspases like caspase-3, which leads to PARP cleavage.[3] Furthermore, these compounds can disrupt critical cell survival signaling cascades, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and proliferation.[3]

Interference with Receptor Tyrosine Kinase (RTK) Signaling

Certain chromene-based molecules have been developed as inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[1] Overexpression or mutation of EGFR is a known driver in numerous cancer types, making it a validated therapeutic target.[1]

The diagram below illustrates the potential signaling pathways that this compound may modulate.

Potential_Anticancer_Mechanisms cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound Test Compound CAIX CAIX / CAXII Compound->CAIX EGFR EGFR Compound->EGFR PI3K PI3K/Akt/mTOR Pathway Compound->PI3K BCL2 Bcl-2 Family (Bax/Bcl-2 Ratio) Compound->BCL2 pH_Disruption Tumor pH Disruption CAIX->pH_Disruption Prolif_Inhibition Inhibition of Proliferation EGFR->Prolif_Inhibition PI3K->Prolif_Inhibition Apoptosis Induction of Apoptosis PI3K->Apoptosis (inhibition) BCL2->Apoptosis CellCycleArrest Cell Cycle Arrest Prolif_Inhibition->CellCycleArrest

Figure 1: Potential molecular targets and resulting cellular outcomes of chromene-based compounds.

Experimental Workflow for In Vitro Evaluation

A structured, multi-stage approach is essential for efficiently characterizing the anticancer properties of a novel compound. The workflow should begin with broad screening to assess cytotoxicity and progressively narrow down to specific mechanistic studies.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Protocol1 Protocol 1: Cell Viability Screening (MTT / SRB Assay) Start->Protocol1 Data1 Determine IC50 Values Across Cancer Cell Lines Protocol1->Data1 Decision1 Is IC50 in Active Range? Data1->Decision1 Stop End: Compound is Inactive Decision1->Stop No Protocol2 Protocol 2: Apoptosis Assay (Annexin V / PI) Decision1->Protocol2 Yes Protocol3 Protocol 3: Cell Cycle Analysis (PI Staining) Decision1->Protocol3 Yes Data2 Quantify Apoptosis & Analyze Cell Cycle Phases Protocol2->Data2 Protocol3->Data2 Protocol4 Protocol 4: Target Validation (Western Blot) Data2->Protocol4 Data3 Confirm Mechanism: Protein Expression Changes Protocol4->Data3 Conclusion Conclude: Define Compound's Anticancer Profile Data3->Conclusion

Sources

Application Notes & Protocols: Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Illuminating the Machinery of Life

Fluorescent probes are indispensable tools in modern cell biology, providing a window into the intricate and dynamic processes that govern life at the subcellular level.[1][2] These molecules absorb light at a specific wavelength and subsequently emit it at a longer, lower-energy wavelength—a phenomenon known as fluorescence.[1][3] By designing probes that selectively bind to or are activated within specific cellular compartments or in response to particular biochemical events, we can transform the static grayscale world of traditional microscopy into a vibrant, multi-color landscape of functional information.

This guide provides a comprehensive overview of the principles and applications of fluorescent probes in cell imaging. It is designed to move beyond a simple recitation of steps, instead offering the rationale behind protocol design, validation strategies, and methods for robust data interpretation.

Section 1: The Fundamental Principles of Fluorescence in Cell Imaging

At its core, fluorescence imaging is a process of contrast. We introduce a fluorescent molecule (a fluorophore) that specifically targets a structure or molecule of interest, making it stand out against the non-fluorescent background of the cell.[1]

The process can be broken down into three key stages:

  • Labeling: Introducing fluorescent probes that bind to specific targets like DNA, proteins, or organelles.[1]

  • Excitation: Illuminating the sample with a high-intensity light source (e.g., a laser or LED) at the fluorophore's specific absorption wavelength.[1]

  • Emission & Detection: The excited fluorophore emits light at a longer wavelength, which is captured by a sensitive detector (e.g., a camera) to generate an image.[1]

The difference between the peak excitation and peak emission wavelengths is known as the Stokes Shift .[3] A larger Stokes shift is generally desirable as it makes it easier to separate the emitted fluorescence from the excitation light, improving the signal-to-noise ratio.

G cluster_0 Fluorescence Principle GroundState Ground State (S0) ExcitedState Excited State (S1) GroundState->ExcitedState 1. Excitation (Absorption of Photon) Emission Fluorescence Emission ExcitedState->Emission 2. Relaxation & Emission of Photon Emission->GroundState 3. Return to Ground State

Caption: The Jablonski diagram illustrates the core process of fluorescence.

Section 2: A Curated Arsenal of Probes: Selecting the Right Tool for the Job

The utility of fluorescence microscopy lies in the vast array of available probes, each designed for a specific purpose. They can be broadly categorized based on their target and mechanism.

Probe CategoryTarget / ApplicationCommon ExamplesLive/Fixed Cell Compatibility
Nucleic Acid Stains DNA/Nuclei, ChromosomesDAPI, Hoechst 33342, Propidium Iodide (PI)Both (PI for dead/fixed cells)
Organelle Probes Mitochondria, Lysosomes, ER, GolgiMitoTracker series, LysoTracker series, ER-Tracker™, NBD C6-ceramidePrimarily Live Cells
Cytoskeletal Probes F-actin, MicrotubulesPhalloidin conjugates, SiR-TubulinFixed (Phalloidin), Live (SiR)
Ion Indicators Ca²⁺, pH, Zn²⁺Fluo-4, Fura-2 (Calcium), BCECF (pH)Live Cells
Fluorescent Proteins Genetically encoded tagsGFP, RFP, mCherry, and derivativesLive Cells
Antibody Conjugates Specific protein targets (Immunofluorescence)Antibodies conjugated to Alexa Fluor™, DyLight™, etc.Primarily Fixed Cells

Expert Insight: Live vs. Fixed Cell Probes The choice between live-cell and fixed-cell imaging is a critical first step.

  • Live-cell probes must be cell-permeable and non-toxic to monitor dynamic processes in real-time.[4] Examples include MitoTracker dyes, which accumulate in mitochondria based on membrane potential, and SiR-probes, which are fluorogenic and only become fluorescent upon binding their target.[4][5][6]

  • Fixed-cell probes are used on cells that have been chemically preserved (e.g., with formaldehyde). This process often permeabilizes the cell membrane, allowing larger or membrane-impermeable probes, like fluorescently-conjugated antibodies (for immunofluorescence) or phalloidin, to access intracellular targets.[7][8]

Section 3: Validated Experimental Protocols

Scientific rigor demands reproducible protocols. The following methods have been optimized for clarity and success. The core workflow for staining involves sample preparation, fixation (if applicable), permeabilization (if applicable), staining, washing, and mounting.

Caption: Standardized workflow for fluorescent staining of fixed cells.

Protocol 3.1: Nuclear Staining in Fixed Cells with DAPI

Principle: DAPI (4′,6-diamidino-2-phenylindole) is a classic blue-fluorescent probe that binds strongly to A-T rich regions of double-stranded DNA, making it an excellent and highly specific marker for the cell nucleus.[9]

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)

  • DAPI Stock Solution (e.g., 1 mg/mL in dH₂O)

  • DAPI Staining Solution: 300 nM in PBS (e.g., dilute stock ~1:10,000)[10]

  • Mounting Medium (preferably with an anti-fade reagent)

Methodology:

  • Aspirate Culture Medium: Carefully remove the medium from the cells.

  • Wash: Gently rinse the cells once with room temperature PBS.

  • Fixation: Add the 4% PFA solution to cover the cells and incubate for 15 minutes at room temperature.

    • Causality: PFA cross-links proteins, preserving cellular morphology. This step is crucial for preventing cellular degradation and ensuring structural integrity during subsequent staining steps.

  • Washing: Remove the fixative and wash the cells 3 times with PBS, for 5 minutes each wash, to remove residual PFA.

  • Staining: Add the 300 nM DAPI staining solution and incubate for 5 minutes at room temperature, protected from light.[10]

    • Expert Insight: Over-incubation or using too high a concentration of DAPI can lead to non-specific cytoplasmic or membrane staining.[11] A short incubation is sufficient due to its high affinity for DNA.

  • Final Wash: Remove the DAPI solution and wash the cells 2-3 times with PBS to reduce background fluorescence.[10]

  • Mounting: Invert the coverslip onto a drop of mounting medium on a microscope slide. Seal the edges with nail polish if desired for long-term storage.

  • Imaging: Visualize using a fluorescence microscope with a standard DAPI filter set (Excitation ~358 nm / Emission ~461 nm).[12]

Protocol 3.2: Visualizing Mitochondria in Live Cells with MitoTracker™ Red CMXRos

Principle: MitoTracker™ probes are cell-permeant dyes that contain a mildly thiol-reactive chloromethyl moiety.[6] They passively diffuse across the plasma membrane and accumulate in active mitochondria due to their membrane potential.[5] Once inside, the probe reacts with matrix proteins, covalently attaching it and ensuring its retention even after cell fixation.[6]

Materials:

  • Live cells in a suitable imaging dish (e.g., glass-bottom dish)

  • Pre-warmed cell culture medium (serum-free for staining)

  • MitoTracker™ Red CMXRos

  • Dimethyl sulfoxide (DMSO)

  • 1 mM MitoTracker™ Stock Solution: Dissolve 50 µg of MitoTracker™ in ~94 µL of high-quality DMSO.[13]

Methodology:

  • Prepare Staining Solution: Prepare the final working concentration of MitoTracker™ (typically 25-500 nM) by diluting the DMSO stock solution in pre-warmed, serum-free medium.

    • Self-Validation: The optimal concentration can vary between cell types. It is recommended to perform a titration to find the lowest concentration that gives a bright signal with minimal background.

  • Cell Staining: Replace the existing culture medium with the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[5]

    • Causality: Incubation at physiological temperature is critical as mitochondrial membrane potential, and therefore dye accumulation, is an active process.

  • Wash and Replace Medium: After incubation, remove the staining solution and replace it with pre-warmed, complete culture medium (containing serum).

  • Imaging: Image the cells immediately using a fluorescence microscope with a suitable filter set (e.g., TRITC or Texas Red; Excitation ~579 nm / Emission ~599 nm).

Protocol 3.3: Staining the F-Actin Cytoskeleton with Fluorescent Phalloidin

Principle: Phalloidin is a bicyclic peptide toxin from the Amanita phalloides mushroom that binds with high selectivity to filamentous actin (F-actin).[8][14] When conjugated to a fluorophore, it provides a dense, specific label of the actin cytoskeleton in fixed and permeabilized cells.[7][15]

Materials:

  • Fixed cells on coverslips (as per Protocol 3.1, steps 1-4)

  • Permeabilization Buffer: 0.1% Triton™ X-100 in PBS

  • Fluorescent Phalloidin Conjugate (e.g., conjugated to Alexa Fluor™ 488)

  • Blocking Buffer (Optional): 1% Bovine Serum Albumin (BSA) in PBS

Methodology:

  • Fixation: Fix cells as described in the DAPI protocol (Protocol 3.1).

  • Permeabilization: After washing away the fixative, add the Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[16]

    • Causality: Triton X-100 is a non-ionic detergent that creates pores in the cell membrane, allowing the relatively large phalloidin molecule to enter the cell and access the cytoskeleton. This step is mandatory for phalloidin staining.[7][8]

  • Wash: Rinse the cells 3 times with PBS.

  • (Optional) Blocking: Incubate with 1% BSA in PBS for 30 minutes to reduce non-specific background binding.

  • Staining: Dilute the fluorescent phalloidin stock solution in PBS (or 1% BSA in PBS) to its working concentration (typically 1:40 to 1:200). Add the solution to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.[15]

  • Wash and Mount: Wash the cells 3 times with PBS, mount on a slide, and image with the appropriate filter set (e.g., FITC for Alexa Fluor™ 488).

Section 4: Data Acquisition and Analysis - Beyond Pretty Pictures

Quantitative analysis transforms qualitative images into robust data. The goal is to extract meaningful numerical information, such as fluorescence intensity, object count, or co-localization.[17]

Key Considerations for Quantitative Imaging:

  • Consistent Settings: All images within an experiment (including controls) must be acquired with identical settings (laser power, exposure time, gain).[17][18] Altering these parameters will make quantitative comparisons invalid.

  • Avoid Saturation: Ensure that the brightest pixels in your region of interest are not saturated (i.e., have reached the maximum possible intensity value). Saturated pixels represent lost information.

  • Raw Data: Always perform analysis on the raw, uncompressed image files (e.g., .tif, .nd2).[18] Compression algorithms like JPEG can alter pixel intensity values.

A Simple Quantification Workflow using ImageJ/Fiji:

  • Background Subtraction: The fluorescence signal from your sample should be corrected for background noise.[17] In ImageJ, select a region of interest (ROI) in an area with no cells to measure the mean background intensity.[19]

  • Define Regions of Interest (ROIs): Outline the cells or structures you wish to measure. This can be done manually or using automated thresholding.[18]

  • Measure Intensity: Use the "Measure" function in the analysis software to calculate parameters like Mean Gray Value and Integrated Density for each ROI.[19]

  • Calculate Corrected Total Cell Fluorescence (CTCF): This value corrects for both area and background.

    • CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background)[19]

Section 5: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No/Weak Signal - Incorrect filter set for the fluorophore.- Probe concentration is too low.- Photobleaching (excessive light exposure).[20]- For IF, primary antibody is not validated or incompatible.[20]- Verify microscope filter compatibility with the probe's spectra.[21]- Titrate the probe to find the optimal concentration.- Minimize light exposure; use an anti-fade mounting medium.[20]- Use a positive control to validate antibody performance.
High Background - Probe concentration is too high.- Insufficient washing steps.[21]- Autofluorescence from the cells or medium.- Reduce probe concentration and/or incubation time.[11]- Increase the number and duration of wash steps.- Use spectrally distinct fluorophores or specialized autofluorescence-quenching reagents.
Phototoxicity in Live Cells - Excitation light is too intense or exposure is too long, generating reactive oxygen species (ROS).[22][23]- Reduce laser power to the minimum required for a good signal.- Use the shortest possible exposure time.- Decrease the frequency of image acquisition in time-lapse experiments.- Use probes with higher quantum yields and photostability.
Blurry Image - Incorrect objective (e.g., not an oil/water immersion lens when required).- Sample is not in focus.- Dirty optics (objective, coverslip).- Use the correct objective and immersion medium.- Carefully adjust the fine focus.- Clean optical components according to the manufacturer's instructions.[21]

References

  • Lambert Instruments. (n.d.). Fluorescence Imaging: Unlocking the Secrets of Cellular Processes. Retrieved from [Link]

  • The Fluorescent Probe. (2023, October 12). Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms [Video]. YouTube. Retrieved from [Link]

  • Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The Fluorescent Toolbox for Assessing Protein Location and Function. Science, 312(5771), 217–224.
  • LubioScience GmbH. (2022, December 6). Live cell imaging probes - more about fluorescent probes. Retrieved from [Link]

  • Beta LifeScience. (2025, June 10). DAPI Staining Guide for Clear Nuclear Imaging. Retrieved from [Link]

  • Evident Scientific. (n.d.). Classification and Applications of Fluorescent Probes. Retrieved from [Link]

  • Al-Shmgan, A. M., Al-Bayati, F. A., & Al-Ogaidi, I. (2021). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules, 26(15), 4479.
  • Wang, X., et al. (2022). Principles and applications of fluorescent probe imaging technology. Journal of Physics: Conference Series, 2216(1), 012041.
  • Lavis, L. D., & Raines, R. T. (2018). Fluorescent Probes for Live Cell Imaging. ACS Chemical Biology, 13(9), 2443–2444.
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  • Emulate. (2019, May 10). Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes. Retrieved from [Link]

  • Laissue, P. F., Al-Khatib, R., & Knop, M. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Methods in Cell Biology, 145, 247-269.
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  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • FluoroFinder. (2024, July 10). Functional Probes for Live-Cell Imaging. Retrieved from [Link]

  • You Do Bio. (n.d.). DAPI Nuclear Staining Protocol. Retrieved from [Link]

  • The Biochemist. (2020, December 7). A beginner's guide to improving image acquisition in fluorescence microscopy. Portland Press.
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  • Patsnap. (2025, May 27). How to quantify fluorescence intensity in cell images? Retrieved from [Link]

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  • ResearchGate. (2015, April 24). How do I stain nuclei with DAPI? Retrieved from [Link]

  • Abberior Instruments. (n.d.). Phalloidin labeling protocol for optimal F-actin staining. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022, January 14).
  • Reddit. (2023, March 22). How to do statistics for quantification of fluorescence intensity? Retrieved from [Link]

  • Lord, S. J., et al. (2017). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Journal of the American Chemical Society, 139(42), 14837–14853.
  • ResearchGate. (n.d.). General Phalloidin Staining Protocol. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Easy Intracellular Immufluorescence Microscopy Protocol. Retrieved from [Link]

  • Stennett, E., & Cimini, D. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(10), jcs240623.
  • Chazotte, B. (2011). Labeling mitochondria with MitoTracker dyes. Cold Spring Harbor Protocols, 2011(8), pdb.prot5648.
  • Biteen, J. S., & M. S. Lidke. (2018). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. Molecular Biology of the Cell, 29(23), 2731-2735.
  • Fellers, T. J., & Davidson, M. W. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Molecular Expressions.

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Application Notes & Protocols: Synthesis of 2H-Chromene-3-carboxylic Acids via C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of C-H Activation in Chromene Synthesis

The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Consequently, the development of efficient and modular synthetic routes to functionalized chromenes is of significant interest to the medicinal and organic chemistry communities. Traditionally, the synthesis of these structures has relied on multi-step sequences involving pre-functionalized starting materials. However, the advent of transition-metal-catalyzed C-H activation has revolutionized synthetic strategy, offering a more atom- and step-economical approach to complex molecule construction.[1][2] This application note details a robust and versatile protocol for the synthesis of 2H-chromene-3-carboxylic acids via a rhodium(III)-catalyzed C-H activation/[3+3] annulation cascade.[3][4][5][6]

The core of this methodology lies in the direct functionalization of an otherwise inert C-H bond on a phenol derivative, guided by a directing group. This strategy obviates the need for pre-installed activating or leaving groups, thereby streamlining the synthetic process and minimizing waste generation. The described protocol utilizes a rhodium(III) catalyst to orchestrate a redox-neutral cascade reaction between N-phenoxyacetamides and methyleneoxetanones, affording a diverse range of 2H-chromene-3-carboxylic acids in good to excellent yields.[3][4][6]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the underlying mechanism of a reaction is paramount for troubleshooting, optimization, and expansion of its scope. The rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids is believed to proceed through the catalytic cycle depicted below.

Proposed Catalytic Cycle

G A [CpRh(III)X2]2 B CpRh(III)(OAc)2 A->B CsOAc (Acetate Exchange) D Five-membered Rhodacycle Intermediate B->D C-H Activation C N-Phenoxyacetamide C->D F Coordination & Insertion D->F Coordination E Methyleneoxetanone E->F G Seven-membered Rhodacycle Intermediate F->G Migratory Insertion H β-Oxy Elimination G->H Ring Opening I Product Release & Catalyst Regeneration H->I Reductive Elimination I->B Catalyst Regeneration J 2H-Chromene-3-carboxylic Acid I->J Product

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids.

The catalytic cycle is initiated by the reaction of the rhodium(III) precatalyst with an acetate source to form the active catalytic species. This is followed by a directing group-assisted C-H activation of the N-phenoxyacetamide, leading to the formation of a key five-membered rhodacycle intermediate.[3] Coordination and migratory insertion of the methyleneoxetanone into the Rh-C bond forms a seven-membered rhodacycle. Subsequent β-oxy elimination and reductive elimination release the desired 2H-chromene-3-carboxylic acid product and regenerate the active rhodium(III) catalyst, thus completing the catalytic cycle.[3][4][6] Mechanistic studies, including the isolation of the five-membered rhodacycle intermediate, and density functional theory (DFT) calculations support a Rh(III)–Rh(V)–Rh(III) pathway as a plausible mechanism.[3][4]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for a representative synthesis of a 2H-chromene-3-carboxylic acid derivative.

Materials and Reagents
  • N-Phenoxyacetamide derivative (1.0 equiv)

  • Methyleneoxetanone derivative (1.5 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • CsOAc (2.0 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating block/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

  • Silica gel for column chromatography

Experimental Workflow

G Start Start: Assemble Reagents Step1 1. Add N-phenoxyacetamide, [Cp*RhCl2]2, and CsOAc to a Schlenk tube. Start->Step1 Step2 2. Evacuate and backfill the tube with an inert atmosphere (e.g., N2 or Ar). Step1->Step2 Step3 3. Add anhydrous MeCN and methyleneoxetanone via syringe. Step2->Step3 Step4 4. Heat the reaction mixture at 60-80 °C with stirring. Step3->Step4 Step5 5. Monitor reaction progress by TLC or LC-MS. Step4->Step5 Step6 6. Upon completion, cool the reaction to room temperature. Step5->Step6 Step7 7. Workup: Quench, extract with organic solvent, and dry. Step6->Step7 Step8 8. Purify the crude product by silica gel column chromatography. Step7->Step8 End End: Characterize the pure 2H-chromene-3-carboxylic acid. Step8->End

Caption: General experimental workflow for the synthesis of 2H-chromene-3-carboxylic acids.

Detailed Procedure
  • To a dry Schlenk tube equipped with a magnetic stir bar, add the N-phenoxyacetamide derivative (e.g., 0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and CsOAc (0.4 mmol, 2.0 equiv).

  • Evacuate the tube and backfill with a positive pressure of an inert gas (e.g., nitrogen or argon). This is repeated three times to ensure an inert atmosphere.

  • To the sealed tube, add anhydrous acetonitrile (1.0 mL) followed by the methyleneoxetanone derivative (0.3 mmol, 1.5 equiv) via syringe.

  • Place the Schlenk tube in a preheated oil bath or heating block set to the optimized reaction temperature (typically between 60-80 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the tube from the heat source and allow it to cool to room temperature.

  • Quench the reaction by adding 1 M HCl (5 mL) and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2H-chromene-3-carboxylic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Substrate Scope and Data Presentation

The rhodium(III)-catalyzed C-H activation/[3+3] annulation cascade demonstrates a broad substrate scope with respect to both the N-phenoxyacetamide and the methyleneoxetanone coupling partners.

Table 1: Representative Examples of Synthesized 2H-Chromene-3-carboxylic Acids
EntryN-Phenoxyacetamide SubstituentMethyleneoxetanoneProductYield (%)
1H3,3-Dimethyl-2,2-Dimethyl-2H-chromene-3-carboxylic acid85
24-Me3,3-Dimethyl-6-Methyl-2,2-dimethyl-2H-chromene-3-carboxylic acid92
34-OMe3,3-Dimethyl-6-Methoxy-2,2-dimethyl-2H-chromene-3-carboxylic acid95
44-F3,3-Dimethyl-6-Fluoro-2,2-dimethyl-2H-chromene-3-carboxylic acid78
54-Cl3,3-Dimethyl-6-Chloro-2,2-dimethyl-2H-chromene-3-carboxylic acid75
6H3-Phenyl-2-Phenyl-2H-chromene-3-carboxylic acid80

Yields are for the isolated, purified product.

As indicated in Table 1, electron-donating groups on the N-phenoxyacetamide generally lead to higher yields, while electron-withdrawing groups are also well-tolerated.[4] The reaction is compatible with a variety of functional groups, highlighting its utility in the synthesis of complex molecules.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Reproducibility: The reaction has been shown to be highly reproducible across a range of scales, from small-scale screening to gram-scale synthesis.[4]

  • Predictable Outcomes: The regioselectivity of the C-H activation is consistently directed to the ortho-position of the phenoxy group due to the chelation control of the directing group.

  • Robustness: The reaction is tolerant of a wide range of functional groups, minimizing the need for protecting group strategies.

  • Analytical Verification: The identity and purity of the products can be unequivocally confirmed by standard analytical techniques such as NMR and mass spectrometry. A successful reaction will show the disappearance of the starting material signals and the appearance of characteristic signals for the 2H-chromene product in the ¹H NMR spectrum.

Troubleshooting:

  • Low Yield: Ensure all reagents are pure and the solvent is anhydrous. Degassing the reaction mixture thoroughly is crucial as oxygen can inhibit the catalyst. Consider increasing the reaction temperature or time.

  • Side Products: Impurities in the starting materials can lead to side reactions. Purification of the starting materials may be necessary. In some cases, adjusting the stoichiometry of the reagents can minimize side product formation.

  • No Reaction: Verify the activity of the rhodium catalyst. If the catalyst has been stored for an extended period, it may be necessary to use a fresh batch. Ensure the inert atmosphere is maintained throughout the reaction.

Conclusion

The rhodium(III)-catalyzed C-H activation/[3+3] annulation cascade represents a powerful and efficient method for the synthesis of 2H-chromene-3-carboxylic acids. This protocol offers significant advantages over traditional synthetic routes in terms of step- and atom-economy, functional group tolerance, and operational simplicity. The detailed experimental procedure and mechanistic insights provided in this application note are intended to enable researchers in both academic and industrial settings to readily adopt and apply this methodology for the synthesis of novel chromene derivatives for drug discovery and development.

References

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896. [Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed, Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 48(4), 1053–1064. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses of Heterocycles via Palladium-Catalyzed C–H Activation/C–C or C–X Bond Annulation. Accounts of Chemical Research, 49(4), 635–645. [Link]

  • Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. [Link]

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. PubMed. [Link]

  • Ellman, J. A. C-H Functionalization. Ellman Laboratory, Yale University. [Link]

  • Baudoin, O. (2005). Transition Metal-Catalyzed Arylation of Unactivated C(sp3)−H Bonds. Chemical Society Reviews, 34(4), 324-334. [Link]

  • Li, B., Ma, J., & Wang, D. (2015). Palladium-Catalyzed C–H Activation/C–S Cyclization for the Synthesis of Benzothiazoles. Organic Letters, 17(1), 134–137. [Link]

  • OpenChemHub. (2024, January 17). The main mechanisms of C-H activation [Video]. YouTube. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Transient Directing Groups for Transformative C–H Activation by Synergistic Metal Catalysis. CHIMIA International Journal for Chemistry, 72(11), 775-781. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). [Link]

  • Goldman, A. S., & Goldberg, K. I. (2004). Organometallic C-H Bond Activation: An Introduction. In Activation and Functionalization of C-H Bonds (ACS Symposium Series, Vol. 885, pp. 1–43). American Chemical Society. [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2012). C–H Activation: A Complementary Tool in the Total Synthesis of Natural Products. Chemistry – An Asian Journal, 7(9), 2022-2039. [Link]

  • Newton, C. G., Wang, S.-G., Oliveira, C. C., & Cramer, N. (2017). Catalytic Enantioselective Transformations Involving C–H Bond Cleavage by Transition-Metal Complexes. Chemical Reviews, 117(13), 8908–8976. [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369–375. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 7-methoxy-2H-chromene-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHR-SYN-007 Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 2H-Chromene-3-Carboxylates

Executive Summary

The synthesis of methyl 7-methoxy-2H-chromene-3-carboxylate is a pivotal step in developing benzopyran-based pharmacophores. Researchers often encounter yield bottlenecks due to the reversible nature of the Baylis-Hillman (BH) pathway or competing oxidative pathways leading to coumarins (2-oxo-chromenes).

This guide provides a root-cause analysis of yield failures and offers two validated protocols:

  • Protocol A (Optimization): Enhancing the DABCO-catalyzed Baylis-Hillman route.

  • Protocol B (Alternative): The High-Fidelity Alkylation-Cyclization route (Recommended for scale-up).

Module 1: Diagnostic & Troubleshooting (The Baylis-Hillman Route)

If you are currently using 4-methoxysalicylaldehyde , methyl acrylate , and DABCO , you are utilizing the Baylis-Hillman (BH) pathway. This reaction is atom-economical but kinetically sluggish and prone to reversibility.

Common Failure Modes
SymptomProbable CauseCorrective Action
Reaction Stalls (<40% Conv.) Reversibility of BH Step: The intermediate adduct reverts to starting materials.Solvent Switch: Switch from THF/DCM to Dioxane/Water (1:1) or MeOH . Protic solvents stabilize the zwitterionic intermediate via H-bonding, accelerating the rate by 10-100x.
Coumarin Formation (Side Product) Oxidation: Air oxidation of the intermediate or high temperatures favors the thermodynamic "2-oxo" coumarin over the kinetic "2H" chromene.Strict Anaerobic Conditions: Degas solvents with Ar/N2. Keep temperature < 25°C during the initial addition.
Low Isolated Yield Product Instability: The 2H-chromene ring is acid-sensitive and can ring-open during silica chromatography.Buffer the Column: Pre-treat silica gel with 1% Triethylamine (Et3N) in hexanes before loading the crude.
Polymerization Acrylate Instability: Methyl acrylate polymerizes before reacting.Inhibitor Check: Ensure methyl acrylate contains MEHQ (inhibitor). If distilled freshly, use immediately.
FAQ: Why is my yield stuck at 50%?

Answer: The DABCO-catalyzed reaction is often equilibrium-limited.

  • The Fix: Use stoichiometric DABCO (1.0 equiv) instead of catalytic amounts. While theoretically catalytic, the basicity of DABCO is often neutralized by the phenolic proton, retarding the cycle. Alternatively, add 30 mol% acetic acid to protonate the alkoxide intermediate, driving the equilibrium forward.

Module 2: The High-Fidelity Protocol (Recommended)

For consistent yields >85%, we recommend switching to the Methyl 2-(chloromethyl)acrylate route. This method relies on irreversible alkylation rather than reversible Michael addition.

Reagents
  • Substrate: 2-Hydroxy-4-methoxybenzaldehyde (1.0 equiv)

  • Reagent: Methyl 2-(chloromethyl)acrylate (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DABCO (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (0.5 M)

Step-by-Step Workflow
  • Preparation: Dissolve 4-methoxysalicylaldehyde in anhydrous DMF.

  • Activation: Add

    
     and stir for 15 min at RT (color change to yellow indicates phenoxide formation).
    
  • Alkylation: Dropwise add methyl 2-(chloromethyl)acrylate.

  • Cyclization: Heat to 60-80°C for 4-6 hours.

    • Mechanism:[1][2][3] The phenoxide displaces the allylic chloride (SN2), followed by an intramolecular aldol condensation and dehydration.

  • Workup: Pour into ice water. The product often precipitates as a solid (filtration avoids extraction losses).

Module 3: Mechanistic Visualization

Understanding the pathway is critical for troubleshooting. The diagram below contrasts the Baylis-Hillman (BH) route with the Alkylation route.

ChromeneSynthesis cluster_legend Yield Impact Start 4-Methoxysalicylaldehyde + Methyl Acrylate BH_Adduct Intermediate A: Baylis-Hillman Adduct (Slow/Reversible) Start->BH_Adduct Slow (days) Low Conv. DABCO Catalyst: DABCO DABCO->Start Promotes BH_Adduct->Start Reversion Activation Activation Step (Ac2O or Acid) BH_Adduct->Activation Required for Cyclization Product TARGET: This compound Activation->Product SN2' Cyclization Alt_Start Alternative Route: + Methyl 2-(chloromethyl)acrylate Ether_Int Intermediate B: O-Alkylated Ether (Irreversible) Alt_Start->Ether_Int Fast SN2 (K2CO3/DMF) Ether_Int->Product Intramolecular Aldol (Heat) Red = Yield Loss Risk Red = Yield Loss Risk Green = High Yield Path Green = High Yield Path

Figure 1: Comparison of the reversible Baylis-Hillman pathway (red) versus the irreversible Alkylation-Cyclization pathway (green).[4][5]

Module 4: Comparison of Methodologies

FeatureBaylis-Hillman Route (DABCO)Alkylation Route (Chloromethyl acrylate)
Reaction Time 24 - 72 Hours4 - 6 Hours
Typical Yield 40 - 60% (Variable)85 - 95% (Consistent)
Atom Economy 100%Lower (Loss of HCl)
Purification Difficult (removes DABCO/Coumarin)Easy (Precipitation)
Scalability Poor (Equilibrium issues)Excellent

References

  • Baylis-Hillman Mechanism & Reversibility: Basavaiah, D., et al. "The Baylis–Hillman reaction: a novel carbon–carbon bond forming reaction." Tetrahedron 52.24 (1996): 8001-8062.

  • DABCO-Catalyzed Chromene Synthesis (Protocol Validation): Kaye, P. T., et al. "DABCO-catalyzed synthesis of 2H-chromenes." Synthetic Communications 34.14 (2004): 2575-2589.

  • Methyl 2-(chloromethyl)acrylate Route (High Yield): Byun, H. S., et al. "Synthesis of 2H-chromene-3-carboxylates via reaction of salicylaldehydes with methyl 2-(chloromethyl)acrylate." Journal of Heterocyclic Chemistry 45.4 (2008): 1143.

  • Solvent Effects in DABCO Reactions: Yu, C., et al. "Baylis-Hillman reaction in aqueous media." The Journal of Organic Chemistry 67.1 (2002): 219-223.

Sources

Technical Support Center: Navigating Side Reactions in the Pechmann Condensation of Resorcinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Pechmann condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coumarin synthesis from resorcinol derivatives. Here, we will delve into the common and often-overlooked side reactions that can impact your yield, purity, and overall success. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to empower you with the expertise to master this versatile reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Issue 1: Low Yield of the Desired Coumarin Product

Question: My Pechmann condensation of a substituted resorcinol with ethyl acetoacetate is giving a very low yield of the expected 7-hydroxycoumarin derivative. What are the likely causes and how can I improve it?

Answer:

Low yields in the Pechmann condensation are a common frustration and can often be attributed to several competing side reactions. The primary culprits are the formation of a chromone byproduct via the Simonis condensation pathway, and under certain conditions, sulfonation of the highly activated resorcinol ring when using sulfuric acid as a catalyst.[1][2]

Causality and Strategic Solutions:

  • Chromone Formation (Simonis Condensation): The Pechmann reaction and the Simonis condensation are two competing pathways in the acid-catalyzed reaction of phenols with β-ketoesters.[1] While the Pechmann condensation typically yields coumarins, the Simonis pathway leads to the isomeric chromone. The choice of acid catalyst plays a crucial role in directing the reaction. Strong protic acids like sulfuric acid or methanesulfonic acid generally favor the formation of coumarins.[3] Conversely, catalysts like phosphorus pentoxide are known to favor chromone synthesis. However, even with sulfuric acid, higher reaction temperatures can promote the formation of the chromone byproduct, thus reducing the yield of your desired coumarin.[4]

    • Troubleshooting Protocol:

      • Catalyst Selection: If you are not already, switch to a strong Brønsted acid catalyst such as concentrated sulfuric acid or methanesulfonic acid. Avoid using phosphorus pentoxide if your target is a coumarin.

      • Temperature Control: Carefully control the reaction temperature. For highly activated phenols like resorcinol, the condensation can often be performed under milder conditions. Start with a lower temperature (e.g., room temperature to 50°C) and monitor the reaction progress by thin-layer chromatography (TLC). Gradually increase the temperature only if the reaction is sluggish. A study on the synthesis of 4-methylcoumarin showed that increasing the temperature to 160°C led to a higher conversion but with lower selectivity and the formation of more byproducts.[4]

      • Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive amounts can sometimes promote side reactions. Optimize the catalyst loading; for many syntheses, a catalytic amount is sufficient.

  • Sulfonation of the Resorcinol Ring: Resorcinol and its derivatives are highly activated aromatic compounds, making them susceptible to electrophilic substitution reactions. When using concentrated sulfuric acid, especially at elevated temperatures, sulfonation of the aromatic ring can occur as a competing reaction. This sulfonated byproduct is often water-soluble and may be lost during the work-up, contributing to a lower isolated yield of the coumarin.

    • Troubleshooting Protocol:

      • Control Reaction Temperature: As with chromone formation, keeping the reaction temperature as low as possible will minimize the rate of sulfonation.

      • Alternative Catalysts: If sulfonation is a persistent issue, consider using a non-sulfonating strong acid catalyst. Methanesulfonic acid or solid acid catalysts like Amberlyst-15 can be excellent alternatives.[1]

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to the strong acid, which can increase the likelihood of sulfonation.

Below is a diagram illustrating the competing Pechmann and Simonis condensation pathways.

Pechmann_vs_Simonis Reactants Resorcinol Derivative + β-Ketoester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Acid_Catalyst Reacts with Intermediate Key Intermediate Acid_Catalyst->Intermediate Forms Coumarin Pechmann Product (Coumarin) Intermediate->Coumarin Favored by Brønsted acids & lower temp. Chromone Simonis Product (Chromone) Intermediate->Chromone Favored by Lewis acids (P₂O₅) & higher temp.

Caption: Competing pathways in the acid-catalyzed reaction of resorcinols.

Issue 2: Formation of a Difficult-to-Separate Impurity

Question: I have synthesized my target 7-hydroxy-4-methylcoumarin, but I am struggling to remove a persistent impurity that has a similar polarity. How can I identify this impurity and effectively purify my product?

Answer:

The most likely culprit for a difficult-to-separate impurity in the Pechmann condensation of resorcinol is the isomeric chromone, 5-hydroxy-2-methylchromone. Due to their structural similarity, coumarins and chromones often exhibit comparable polarities, making their separation by standard column chromatography challenging.

Identification and Purification Strategies:

  • Identification:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between coumarin and chromone isomers. Key differences in the chemical shifts of the protons and carbons in the heterocyclic ring can confirm the identity of the byproduct.

    • Mass Spectrometry (MS): While both isomers will have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS may differ, aiding in identification.

    • HPLC Analysis: A well-developed HPLC method can often resolve the two isomers, allowing for quantification of the impurity.

  • Purification Protocols:

    • Recrystallization: This should be the first line of defense. 7-Hydroxy-4-methylcoumarin is often purified by recrystallization from ethanol or aqueous ethanol.[5] This process can be highly effective in removing minor impurities if the solubility differences are significant.

    • pH-Based Extraction: The phenolic hydroxyl group in your coumarin product provides a handle for purification.

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Extract with a weak aqueous base, such as a saturated sodium bicarbonate solution. The phenolic coumarin will be deprotonated to its phenoxide salt and move into the aqueous layer, while the less acidic chromone may remain in the organic layer.

      • Separate the aqueous layer and carefully acidify it with dilute HCl to precipitate the pure coumarin.

      • Filter, wash with cold water, and dry the purified product.

    • Optimized Chromatography: If recrystallization and extraction are insufficient, meticulous column chromatography is necessary.

      • Solvent System Screening: Experiment with different solvent systems to maximize the separation (ΔRf) between your product and the impurity on TLC. Mixtures of hexane/ethyl acetate or dichloromethane/methanol are common starting points.

      • Gradient Elution: Employing a shallow gradient elution during column chromatography can enhance the separation of closely eluting compounds.

The following workflow outlines a general strategy for the purification of 7-hydroxycoumarin derivatives.

Purification_Workflow Crude_Product Crude Reaction Mixture Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Pure_Product_1 Pure Coumarin Recrystallization->Pure_Product_1 If successful Impure_Filtrate Impure Filtrate Recrystallization->Impure_Filtrate If still impure Extraction pH-Based Extraction (Organic Solvent + Aq. Base) Impure_Filtrate->Extraction Column_Chromatography Column Chromatography (Optimized Solvent System) Impure_Filtrate->Column_Chromatography Alternative path Organic_Layer Organic Layer (Chromone & Non-acidic Impurities) Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Coumarin Salt) Extraction->Aqueous_Layer Organic_Layer->Column_Chromatography If valuable Acidification Acidification Aqueous_Layer->Acidification Pure_Product_2 Pure Coumarin Acidification->Pure_Product_2 Pure_Product_3 Pure Coumarin Column_Chromatography->Pure_Product_3

Caption: A general workflow for the purification of 7-hydroxycoumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: Can I run the Pechmann condensation without a solvent?

A1: Yes, solvent-free Pechmann condensations are not only possible but often preferred as a "green" chemistry approach.[1] These reactions are typically carried out by heating a mixture of the resorcinol derivative, the β-ketoester, and a solid acid catalyst.[6] Solvent-free conditions can sometimes lead to shorter reaction times and easier product work-up.[2]

Q2: What are some alternative, more environmentally friendly catalysts to sulfuric acid?

A2: A variety of solid acid catalysts have been successfully employed in the Pechmann condensation, offering advantages such as reusability and reduced corrosive waste.[1] Some effective alternatives include:

  • Amberlyst-15: A sulfonic acid ion-exchange resin that has shown high activity.[4]

  • Zeolites: Microporous aluminosilicates with acidic sites.

  • Sulfated Zirconia: A highly acidic solid catalyst.

  • Ionic Liquids: Can act as both the solvent and the catalyst.[1]

Q3: Besides chromone formation and sulfonation, are there other side reactions I should be aware of?

A3: While less common with resorcinol derivatives under optimized conditions, other side reactions can occur:

  • Friedel-Crafts-type Reactions: The acid catalyst can promote further reaction between the formed coumarin and the starting materials or intermediates, leading to di- or poly-substituted products. This is more likely with highly reactive substrates or under harsh conditions.

  • Self-Condensation of the β-Ketoester: β-ketoesters can undergo self-condensation in the presence of a strong acid, although this is generally less favorable than the reaction with the highly activated resorcinol.[7]

  • Hydrolysis and Decarboxylation of the β-Ketoester: In the presence of water and a strong acid, the β-ketoester can be hydrolyzed to the corresponding β-ketoacid, which can then decarboxylate upon heating.[8] This would consume one of your starting materials and lower the overall yield.

Q4: How does the substitution pattern on the resorcinol ring affect the reaction?

A4: The electronic nature of the substituents on the resorcinol ring significantly influences its reactivity. Electron-donating groups (e.g., alkyl, alkoxy) will further activate the ring towards electrophilic aromatic substitution, often allowing for milder reaction conditions and higher yields. Conversely, electron-withdrawing groups (e.g., nitro, halo) will deactivate the ring, potentially requiring stronger catalysts, higher temperatures, and longer reaction times, which in turn may increase the propensity for side reactions.

Optimized Protocol for the Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol is a starting point and may require optimization for different substituted resorcinols and β-ketoesters.

Materials:

  • Resorcinol (1 equivalent)

  • Ethyl acetoacetate (1 equivalent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 equivalents) or Amberlyst-15

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol and ethyl acetoacetate.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.[5] If using a solid acid catalyst like Amberlyst-15, it can be added at the beginning with the reactants.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the appropriate time (monitor by TLC until the resorcinol is consumed). For some derivatives, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.

  • Work-up: Pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. The crude product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure 7-hydroxy-4-methylcoumarin. Dry the purified product under vacuum.[5]

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The choice of catalyst can significantly impact the yield of the desired coumarin. The following table provides a comparative overview of the performance of different catalysts in the Pechmann condensation of resorcinol with ethyl acetoacetate.

CatalystReaction ConditionsTimeYield (%)Reference
Conc. H₂SO₄5 °C to room temp.19 h80
Amberlyst-15110 °C, solvent-free2 h95[9]
Zn₀.₉₂₅Ti₀.₀₇₅O NPs110 °C, solvent-free3 h88
No Catalyst80 °C6 h0[1]

Note: Reaction conditions and reported yields can vary between different literature sources. This table is intended to provide a general comparison.

References

  • Alheety, K. A., Jamel, N. M., & Ahmed, B. J. (2020). Synthesis of coumarin by Pechman reaction - A Review.
  • Thriveni, P., et al. (2016). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral a. Der Pharma Chemica, 8(10), 18-22.
  • Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin.
  • Wikipedia. (2023).
  • Valizadeh, H., & Shomali, A. (2018). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 8(45), 25687-25706.
  • Starch sulfuric acid (SSA) was used as an efficient catalyst in the von. Pechmann condensation of phenols with β-ketoesters leading to the formation of coumarin derivatives in excellent yields with good purity. (2014). Organic CHEMISTRY, 10(1).
  • Hoefnagel, A. J., & van Bekkum, H. (1991). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts.
  • Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(17), 8951–8955.
  • Le, T. H., et al. (2019). The coumarin synthesis: a combined experimental and theoretical study. Journal of Physical Organic Chemistry, 32(10), e3976.
  • Suttisripaiboon, P., et al. (2018). The Pechmann reaction of resorcinol and ethyl acetoacetate with H‐Beta zeolite. ChemistrySelect, 3(35), 10008-10015.
  • Inglis, J. K. H., & Roberts, K. C. (n.d.). Acetoacetic acid, ethyl ester. Organic Syntheses Procedure.
  • Shivaji College. (n.d.). The class of compounds which contain a methylene group (-CH2-) directly bonded to two.
  • ResearchGate. (n.d.).
  • Slideshare. (n.d.). Synthesis of Coumarins.
  • JETIR. (2023).
  • Goswami, A., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 9313-9324.
  • Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(48), 30421-30441.
  • de la Cruz-Arciniega, S., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Coumarin synthesis.
  • Goswami, A., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 9313-9324.
  • Alheety, K. A., Jamel, N. M., & Ahmed, B. J. (2020). Synthesis of coumarin by Pechman reaction - A Review.
  • IntechOpen. (2020).
  • YouTube. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12.
  • SciSpace. (2016).
  • National Institutes of Health. (2017).
  • National Institutes of Health. (2018).
  • ResearchGate. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films.
  • ResearchGate. (n.d.). An overview on synthesis and reactions of coumarin based compounds.
  • ResearchGate. (n.d.).
  • ResearchGate. (2017).
  • Asian Journal of Chemistry. (2017).
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
  • Chemistry LibreTexts. (2024). 23.
  • National Institutes of Health. (2018).
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.

Sources

Technical Support Center: Troubleshooting Low Purity in the Synthesis of Methyl 7-methoxy-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of methyl 7-methoxy-2H-chromene-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with product purity. In the following sections, we will delve into the common pitfalls of this synthesis, providing detailed, experience-driven advice in a question-and-answer format to help you diagnose and resolve issues in your experimental workflow.

I. Understanding the Synthesis: The Knoevenagel Condensation Pathway

The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with dimethyl malonate, catalyzed by a weak base, commonly piperidine. The reaction is followed by an intramolecular cyclization and dehydration to yield the desired chromene scaffold.[1][2]

Q1: I've followed the standard protocol, but my final product is showing low purity after initial workup. What are the most likely causes?

A1: Low purity in this synthesis often stems from several key areas: incomplete reaction, the formation of side products, or ineffective purification. Let's break down these possibilities.

Incomplete Reaction:

  • Insufficient Reaction Time or Temperature: Ensure your reaction has proceeded to completion. Monitor the consumption of the starting materials (2-hydroxy-4-methoxybenzaldehyde and dimethyl malonate) by Thin Layer Chromatography (TLC).

  • Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct. If not effectively removed, the accumulation of water can slow down or even reverse the reaction. The use of a Dean-Stark apparatus when refluxing in a solvent like toluene is a common and effective method for water removal.[2]

Formation of Side Products:

  • Self-Condensation of the Aldehyde: While less common with a weak base like piperidine, stronger bases can promote the self-condensation of 2-hydroxy-4-methoxybenzaldehyde.

  • Formation of Knoevenagel Intermediate: The initial Knoevenagel condensation product, a substituted benzylidene malonate, may not fully cyclize to the chromene. This can be an issue if the reaction temperature is too low or the reaction time is too short.

  • Michael Addition: In some cases, a second molecule of the malonate can add to the initial Knoevenagel product via a Michael addition, leading to a bis-adduct.[3]

Ineffective Purification:

  • Inappropriate Recrystallization Solvent: The choice of solvent is crucial for effective purification by recrystallization.

  • Co-elution during Chromatography: If using column chromatography, impurities with similar polarity to the desired product may co-elute.

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to resolving purity issues.

Problem 1: My NMR spectrum shows unreacted starting materials.

  • 1H NMR Indicators:

    • 2-hydroxy-4-methoxybenzaldehyde: Look for the characteristic aldehyde proton singlet around 9.5-10.5 ppm and the phenolic hydroxyl proton singlet.

    • Dimethyl malonate: A singlet for the two methyl groups will be present.

  • Troubleshooting Steps:

    • Extend Reaction Time: Continue to reflux the reaction mixture and monitor by TLC until the starting material spots are no longer visible.

    • Increase Catalyst Loading: A slight increase in the amount of piperidine and acetic acid may be beneficial.

    • Verify Water Removal: Ensure your Dean-Stark apparatus is functioning correctly and that water is being collected.

Problem 2: My NMR spectrum shows unexpected peaks, suggesting the presence of impurities.

  • Potential Impurity Signatures (Hypothetical based on reaction mechanism):

    • Uncyclized Knoevenagel Intermediate: You might observe signals corresponding to the vinyl proton of the benzylidene group.

    • Bis-Adduct (from Michael Addition): The spectrum would be more complex, with additional aliphatic protons from the second malonate unit.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure the reaction is heated sufficiently to promote the final cyclization step.

    • Purification Strategy:

      • Recrystallization: For a closely related compound, ethyl 2-oxo-2H-chromene-3-carboxylate, recrystallization from ethanol has been reported to yield pure crystals.[2] A mixture of dichloromethane and n-hexane has also been suggested for similar chromone derivatives.[4] Experiment with different solvent systems to find the optimal one for your product.

      • Column Chromatography: Flash column chromatography is an effective method for separating impurities. For a similar chromene derivative, a gradient of dichloromethane and ethyl acetate on a silica gel column was successful.[5]

III. Experimental Protocols and Data Interpretation

A. Synthesis Protocol for this compound (Adapted from related procedures)[2]
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-hydroxy-4-methoxybenzaldehyde (1 equivalent), dimethyl malonate (1.1 equivalents), piperidine (0.1 equivalents), and a catalytic amount of acetic acid in toluene.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. Water will be collected in the Dean-Stark trap.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

B. Interpreting Analytical Data
Proton Expected Chemical Shift (ppm) Multiplicity Notes
H4~8.0 - 8.5sVinylic proton of the chromene ring.
Aromatic Protons~6.5 - 7.8mComplex multiplet for the three aromatic protons.
OCH3 (at C7)~3.9sSinglet for the methoxy group on the aromatic ring.
OCH3 (ester)~3.8sSinglet for the methyl ester group.

Table 1: Predicted 1H NMR Chemical Shifts for this compound.

Carbon Expected Chemical Shift (ppm) Notes
C=O (ester)~165Carbonyl carbon of the ester.
C=O (lactone)~160Carbonyl carbon of the chromene ring.
Aromatic/Vinylic Carbons~100 - 160Aromatic and vinylic carbons.
OCH3 (at C7)~56Methoxy carbon on the aromatic ring.
OCH3 (ester)~52Methyl ester carbon.

Table 2: Predicted 13C NMR Chemical Shifts for this compound.

IV. Visualizing the Workflow and Logic

A. Synthetic Pathway Diagram

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2_hydroxy_4_methoxybenzaldehyde 2-hydroxy-4-methoxybenzaldehyde knoevenagel_intermediate Knoevenagel Condensation Intermediate 2_hydroxy_4_methoxybenzaldehyde->knoevenagel_intermediate dimethyl_malonate Dimethyl Malonate dimethyl_malonate->knoevenagel_intermediate piperidine Piperidine (catalyst) piperidine->knoevenagel_intermediate acetic_acid Acetic Acid (co-catalyst) acetic_acid->knoevenagel_intermediate toluene Toluene (solvent) toluene->knoevenagel_intermediate reflux Reflux with Dean-Stark reflux->knoevenagel_intermediate cyclization Intramolecular Cyclization & Dehydration knoevenagel_intermediate->cyclization product Methyl 7-methoxy-2H- chromene-3-carboxylate cyclization->product

Caption: Synthetic pathway for this compound.

B. Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Purity of Product check_nmr Analyze 1H NMR Spectrum start->check_nmr unreacted_sm Unreacted Starting Materials Present? check_nmr->unreacted_sm unexpected_peaks Unexpected Peaks Present? check_nmr->unexpected_peaks unreacted_sm->unexpected_peaks No extend_reaction Extend Reaction Time Increase Catalyst Load Ensure Water Removal unreacted_sm->extend_reaction Yes optimize_purification Optimize Purification: - Recrystallization (try different solvents) - Column Chromatography (adjust gradient) unexpected_peaks->optimize_purification Yes pure_product High Purity Product unexpected_peaks->pure_product No extend_reaction->pure_product optimize_purification->pure_product

Caption: Troubleshooting logic for improving product purity.

V. Frequently Asked Questions (FAQs)

Q: Can I use a stronger base like sodium hydroxide? A: It is not recommended. Stronger bases can lead to undesired side reactions, such as the self-condensation of the aldehyde, which will lower the yield and purity of your desired product.[1]

Q: My product has an oily consistency and won't crystallize. What should I do? A: An oily product often indicates the presence of impurities. Attempt to purify the crude product using flash column chromatography. Once the product is purified, you can attempt recrystallization from a suitable solvent system.

Q: How do I know which solvent to use for recrystallization? A: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For similar coumarin derivatives, ethanol and mixtures of dichloromethane/n-hexane have been used successfully.[2][4] You may need to screen several solvents or solvent mixtures to find the optimal one.

Q: The reaction seems to be very slow. Can I increase the temperature? A: If you are using toluene as a solvent, the reaction should be at reflux temperature (around 110 °C). If you are using a lower boiling point solvent, you may not be reaching a high enough temperature for efficient reaction and cyclization. Consider switching to a higher boiling point solvent like toluene if you are not already using it.

VI. References

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.

  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960-4992.

  • Al-Azemi, T. F., & El-Dakdouki, M. H. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968.

  • Adam, J., Grässel, L. T., & Klüfers, P. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1236-1240.

  • Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024.

  • Chemsrc. (2024). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Supporting Information for: Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. (n.d.).

  • Magritek. (2021). The Aldol Condensation. Retrieved from [Link]

  • Basavaiah, D., Reddy, B. S., & Badsara, S. S. (2010). Recent contributions from the Baylis–Hillman reaction to organic synthesis. Chemical Reviews, 110(9), 5447-5674.

  • AZoM. (2014). An Introduction to Aldol Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Gad-Elkareem, M. A. M., & El-Gohary, N. S. (2025). Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. Journal of Chemical and Pharmaceutical Research, 17(2), 1-7.

  • Patil, P., & Shingare, M. (2013). Recent advances in the synthesis of highly substituted piperidine analogs with biological activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

  • ResearchGate. (2014). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. Retrieved from [Link]

  • Tijani, J. O., & Adegoke, R. O. (2020). Original Knoevenagel condensation reaction: formaldehyde and diethyl malonate under alkaline conditions yielding the bis adduct (1a), benzaldehyde with diethyl malonate producing the bis adduct at 298 K, and the unsaturated mono compound at 373 K (1b). ResearchGate.

  • Sassi, A. (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Chemistry Stack Exchange. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

  • Quora. (2022). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they?. Retrieved from [Link]

  • Organic Reactions. (1967). The Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]

  • SATHEE. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2020). Dimethyl 2-(4-methylbenzylidene)malonate. IUCrData, 5(2), x200155.

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Navigating Signal Crowding: A Technical Guide to Resolving Peak Overlaps in NMR Spectra of 7-Methoxycoumarins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-methoxycoumarins. The unique electronic properties of the 7-methoxycoumarin scaffold frequently lead to challenging NMR spectra characterized by significant peak overlap. This guide provides robust troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to empower you in achieving unambiguous structural elucidation.

Troubleshooting Guide: From Overlap to Resolution

This section addresses common, specific issues encountered during the NMR analysis of 7-methoxycoumarins and offers practical, step-by-step solutions.

Question: My aromatic proton signals (H-5, H-6, and H-8) are severely overlapped. How can I resolve them?

Answer: This is a well-known challenge arising from the electron-donating nature of the 7-methoxy group, which shields the aromatic protons, causing them to resonate in a narrow chemical shift range. Here is a systematic approach to tackle this problem:

1. Optimize 1D ¹H NMR Acquisition:

  • Enhance Digital Resolution: Increase the number of data points (e.g., 64K) and narrow the spectral width to the aromatic region. This simple adjustment can sometimes be sufficient to resolve closely spaced multiplets.

  • Apply Resolution Enhancement: During data processing, use window functions like Gaussian multiplication. Be mindful that this can reduce the signal-to-noise ratio.

2. Utilize Solvent Effects: The chemical shifts of protons can be influenced by the solvent. Changing the solvent can induce differential shifts, thereby resolving overlap.[1] Aromatic solvents like benzene-d₆ are particularly effective for separating aromatic signals.[1]

  • Protocol for Solvent-Induced Shift Study:

    • Acquire a high-quality ¹H NMR spectrum of your 7-methoxycoumarin in a standard solvent such as CDCl₃.

    • Prepare a new sample in an aromatic solvent like benzene-d₆ or pyridine-d₅.

    • Acquire a second ¹H NMR spectrum under identical conditions.

    • Compare the two spectra. The aromatic solvent will likely induce upfield shifts, altering the relative positions of the overlapping signals.

3. Employ 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving signal overlap.[2][3][4]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (J-coupling) correlations, helping to trace out spin systems. For 7-methoxycoumarins, you will see correlations between H-5 and H-6, and H-3 and H-4.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons.[6] Since carbon chemical shifts are more dispersed, this technique can effectively separate overlapping proton signals by spreading them out in the carbon dimension.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and connecting molecular fragments.[4]

Experimental Workflow for Resolving Aromatic Overlap:

G start Overlapping Aromatic Signals solvent Change Solvent (e.g., Benzene-d6) start->solvent resolved Signals Resolved solvent->resolved Yes not_resolved Still Overlapping solvent->not_resolved No cosy Acquire 2D COSY hsqc_hmbc Acquire 2D HSQC/HMBC cosy->hsqc_hmbc hsqc_hmbc->resolved not_resolved->cosy

Caption: Decision tree for resolving aromatic proton overlap.

Question: My 7-methoxy signal is overlapping with another aliphatic proton signal. How can I definitively assign the methoxy group?

Answer: This is a frequent problem, particularly in complex derivatives. While the 7-methoxy group typically appears as a sharp singlet, other signals can fall in the same region.

1. Definitive Assignment with HMBC: The most reliable method is the 2D HMBC experiment.

  • Protocol:

    • Acquire a standard HMBC spectrum.

    • Look for a cross-peak between the singlet and the C-7 carbon of the coumarin ring. The oxygen-bearing C-7 carbon typically resonates around 160-163 ppm.

    • This ³J(C,H) correlation provides unambiguous confirmation of the methoxy group's attachment to C-7.

2. Corroboration with Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments detect protons that are close in space (typically < 5 Å).[7][8]

  • 1D NOESY or ROESY:

    • Selectively irradiate the singlet suspected to be the methoxy group.

    • Observe for an NOE enhancement of the H-6 and H-8 aromatic protons. Their spatial proximity to the methoxy group will result in a detectable NOE, providing strong supporting evidence for the assignment.[8][9][10]

Visualizing Key Diagnostic Correlations:

G cluster_coumarin 7-Methoxycoumarin Core C7 C-7 (~162 ppm) H6 H-6 H8 H-8 OMe MeO- Protons (~3.9 ppm) OMe->C7 HMBC (³J) OMe->H6 NOE OMe->H8 NOE

Caption: Key diagnostic correlations for the 7-methoxy group.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic protons of 7-methoxycoumarins so prone to overlapping?

A1: The 7-methoxy group is a strong electron-donating group, which increases the electron density at the ortho (C-6, C-8) and para (C-5) positions of the aromatic ring. This shielding effect causes the attached protons (H-6, H-8, and H-5) to shift upfield into a more crowded region of the spectrum compared to unsubstituted coumarin, leading to signal overlap.[11]

Q2: Can I use a chemical shift reagent to resolve overlapping signals?

A2: Yes, lanthanide shift reagents (LSRs), such as Eu(fod)₃, can be very effective.[12][13][14][15] These paramagnetic complexes coordinate to Lewis basic sites, like the carbonyl oxygen in coumarins, and induce large chemical shifts in nearby protons.[13][16] The magnitude of this shift is dependent on the distance from the lanthanide ion, which can separate overlapping signals.[14] However, be aware that LSRs can also cause significant line broadening.[16]

Q3: What are the typical ¹H and ¹³C chemical shifts for the 7-methoxycoumarin scaffold?

A3: The exact chemical shifts are solvent-dependent, but the following table provides a general guide for 7-methoxycoumarin in CDCl₃.[17][18]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H-3~6.25 (d)~113Part of the α,β-unsaturated lactone.
H-4~7.65 (d)~144Conjugated with the carbonyl.
H-5~7.37 (d)~129
H-6~6.83 (dd)~112Often overlaps with H-8.
H-8~6.80 (d)~101
7-OCH₃~3.87 (s)~56Sharp singlet.
C-2-~161Carbonyl carbon.
C-7-~162Methoxy-substituted carbon.
C-8a-~155Quaternary carbon.
C-4a-~112Quaternary carbon.

Q4: Are there any advanced NMR techniques for highly complex or low-concentration samples?

A4: For particularly challenging cases, consider these advanced methods:

  • 1D Selective TOCSY/NOESY: These experiments provide the high resolution of a 1D experiment but focus on a specific region of the spectrum, which is excellent for deconvoluting individual multiplets.

  • Pure Shift NMR: Techniques like PSYCHE can remove the effect of homonuclear coupling from ¹H NMR spectra, causing multiplets to collapse into singlets.[19][20] This dramatically simplifies crowded spectral regions but requires specialized pulse sequences.[19][20]

  • Cryoprobe Technology: For low-concentration samples, a cryogenically cooled probe can boost the signal-to-noise ratio by a factor of 3-4, enabling the acquisition of high-quality 2D data in a much shorter time.

By systematically applying these troubleshooting strategies and advanced techniques, you can overcome the challenges of peak overlap in the NMR spectra of 7-methoxycoumarins and achieve confident and accurate structural elucidation.

References

  • Dharmatti, S. S., et al. "Proton magnetic resonance in coumarins." Proceedings of the Indian Academy of Sciences-Section A. Vol. 56. No. 2. Springer India, 1962.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube, 2020.
  • Foroozandeh, M., Adams, R. W., & Morris, G. A. (2014). Ultrafast 2D NMR: A New Tool for Chemists. Chemistry—A European Journal, 20(46), 15348-15351.
  • 7-Methoxycoumarin(531-59-9) 1H NMR spectrum. ChemicalBook.
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  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research, 2014.
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  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • Chen, I. H., et al. "Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids." Molecules 25.22 (2020): 5437.
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  • 22: Nuclear Overhauser Effect (nOe). Chemistry LibreTexts, 2024.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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  • Pure shift NMR spectroscopy Tips and tricks. University of Manchester, 2021.
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  • Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. Benchchem.
  • Zhang, Y., et al. "Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples." Metabolites 13.11 (2023): 1123.
  • Al-Hadedi, A. A. M., et al. "Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F··· H–C bonds." Beilstein journal of organic chemistry 15.1 (2019): 2088-2101.
  • Nuclear Overhauser effect. Wikipedia.
  • How does solvent choice effect chemical shift in NMR experiments? Reddit, 2022.
  • Dharmatti, S. S., et al. "Proton magnetic resonance in coumarins." Proceedings of the Indian Academy of Sciences-Section A. Vol. 56. No. 2. Springer India, 1962.
  • Lanthanide NMR Shift Reagents.
  • Nuclear Overhauser Effect (NOE).
  • Advanced NMR Analysis Methods for Challenging Spectral D
  • Dais, P., & Hatzakis, E. (2013). High resolution NMR spectroscopy as a structural and analytical tool for unsaturated lipids in solution. Journal of the Serbian Chemical Society, 78(10), 1393-1422.
  • 2D NMR FOR THE CHEMIST.
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  • Chemical shifts.
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preventing degradation of methyl 7-methoxy-2H-chromene-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 7-methoxy-2H-chromene-3-carboxylate

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the stability and purity of your research compounds are paramount to achieving reliable and reproducible experimental outcomes. This guide provides in-depth, field-proven insights into the potential degradation pathways of this molecule and offers robust troubleshooting advice and protocols to ensure its long-term integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For maximal stability, the solid compound should be stored at -20°C or lower , in a tightly sealed container, protected from light, and under a dry, inert atmosphere (e.g., argon or nitrogen). A laboratory-grade freezer is suitable for this purpose.

Q2: I've noticed the color of my solid sample changing from white/off-white to a yellowish or brownish tint. What does this indicate?

A color change is a common visual indicator of chemical degradation. This is often due to oxidation of the chromene ring system or the formation of other chromophoric impurities.[1][2] If you observe a color change, we recommend re-analyzing the compound's purity before use.

Q3: How critical is moisture control for this compound?

Moisture control is absolutely critical. The methyl ester functional group is highly susceptible to hydrolysis, which will cleave it to form 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid and methanol.[3][4][5] This reaction can be catalyzed by trace amounts of acid or base.[6] Therefore, minimizing exposure to atmospheric moisture is essential.[3][7]

Q4: Is this compound sensitive to light?

Yes, chromene derivatives can be photosensitive.[8][9] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to degradation or isomerization. It is imperative to store the compound in amber or opaque containers and to minimize light exposure during handling.

Q5: I need to prepare a stock solution. What is the best solvent and how should I store it?

For stock solutions, choose a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification. Prepare solutions fresh when possible. If storage is necessary, aliquot the solution into small, single-use volumes in tightly sealed vials with an inert gas overlay and store at -20°C or -80°C.

Section 2: Troubleshooting Common Stability Issues

Observed Problem Potential Root Cause(s) Recommended Actions & Solutions
Decrease in purity of the solid compound over time (confirmed by HPLC/LC-MS). 1. Moisture Contamination: Leading to hydrolysis of the methyl ester.[3][7] 2. Oxygen Exposure: Causing oxidation of the chromene ring.[2] 3. Elevated Temperature: Accelerating all degradation pathways.[10][11]1. Verify Storage: Ensure the compound is stored at ≤ -20°C in a desiccated, inert environment. 2. Improve Handling: When weighing, allow the container to warm to room temperature before opening to prevent condensation. Purge the vial with inert gas before re-sealing. 3. Re-purify: If purity has dropped significantly, re-purification by chromatography or recrystallization may be necessary.
Appearance of a new, more polar peak in HPLC analysis or a new mass corresponding to the carboxylic acid. Hydrolysis: The primary degradation product is the corresponding carboxylic acid, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid.[6]1. Solvent Check: If working with solutions, ensure you are using anhydrous solvents. 2. pH Control: Avoid acidic or basic conditions during your experiments unless required by the protocol, as these will catalyze hydrolysis.[5]
Solution turns yellow or brown upon storage or exposure to air. Oxidation: The chromene moiety is susceptible to aerial oxidation, which can generate colored byproducts.[1][2]1. Inert Atmosphere: Always handle and store solutions under an inert gas like argon or nitrogen. 2. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
Inconsistent experimental results using the same batch of compound. Photodegradation: Exposure to light may be causing degradation, leading to variable concentrations of the active compound.[8][9]1. Light Protection: Work in a fume hood with the sash lowered and lights dimmed where possible. Use amber glass vials or wrap containers in aluminum foil. 2. Fresh Solutions: Prepare solutions immediately before use to minimize exposure time.

Section 3: Key Degradation Pathways & Mechanistic Insights

Understanding the chemical liabilities of this compound is key to preventing its degradation. The three primary pathways of concern are hydrolysis, oxidation, and photodegradation.

Moisture Moisture (H₂O) Hydrolysis Hydrolysis Moisture->Hydrolysis Initiates cleavage Oxygen Oxygen (O₂) Oxidation Oxidation Oxygen->Oxidation Enables ring oxidation Light Light (hν) Photodegradation Photodegradation Light->Photodegradation Provides activation energy Temperature High Temperature Temperature->Hydrolysis Accelerates all pathways Temperature->Oxidation Accelerates all pathways Temperature->Photodegradation Accelerates all pathways

Caption: Primary environmental factors leading to compound degradation.

Hydrolysis of the Methyl Ester

This is the most common degradation pathway in the presence of water. The ester bond is attacked by a water molecule, leading to the formation of a carboxylic acid and methanol. This reaction is significantly accelerated by acidic or basic conditions.[6]

cluster_reaction Compound This compound Products 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid + Methanol Compound->Products + H₂O (catalyzed by H⁺ or OH⁻)

Caption: The hydrolysis reaction of the methyl ester functional group.

  • Causality & Prevention: The electrophilic carbon of the ester carbonyl is susceptible to nucleophilic attack by water. To prevent this, it is essential to use anhydrous solvents and store the solid compound in a desiccated environment.[7]

Oxidation of the Chromene Ring

The electron-rich chromene ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen.[2] This can lead to the formation of various oxidized species, including potential opening of the pyran ring, which often results in colored impurities.[1]

  • Causality & Prevention: Radical mechanisms or direct reaction with oxygen can compromise the chromene scaffold. Storing the compound under an inert atmosphere (argon or nitrogen) displaces oxygen and effectively prevents this degradation pathway.

Photodegradation

Chromene structures can absorb UV light, leading to excited states that can undergo various photochemical reactions, such as isomerizations or cycloadditions.[8][9] This can lead to a loss of the desired compound and the formation of structurally related impurities.

  • Causality & Prevention: The energy from photons can break or rearrange chemical bonds. The most straightforward preventative measure is to physically block light by using amber vials or storing containers in the dark.

Section 4: Recommended Experimental Protocols

Protocol 4.1: Long-Term Storage of Solid Compound
  • Aliquot: Upon receipt, if the quantity is large, aliquot the solid into several smaller, appropriately sized amber glass vials. This minimizes repeated exposure of the entire batch to the atmosphere.

  • Inert Atmosphere: Place the open vials in a glove box or vacuum chamber. Purge with a dry, inert gas (e.g., argon) for several minutes.

  • Seal: Tightly cap the vials while still under the inert atmosphere. For extra protection, wrap the cap threads with Parafilm®.

  • Label: Clearly label each vial with the compound name, batch number, date, and storage conditions.

  • Store: Place the sealed vials inside a secondary container with desiccant and store in a freezer at -20°C or below.

Protocol 4.2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous grade aprotic solvents (e.g., DMSO, DMF).

  • Warming: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 20-30 minutes to prevent water condensation on the cold solid.

  • Dissolution: Under an inert atmosphere if possible, add the anhydrous solvent to the vial to achieve the desired concentration. Mix gently until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in small, amber vials.

  • Inerting and Sealing: Purge the headspace of each aliquot vial with argon or nitrogen before sealing tightly.

  • Storage: Store the solution aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 4.3: Workflow for Monitoring Compound Stability

This protocol provides a self-validating system to periodically check the integrity of your compound.

A 1. Sample Preparation (Prepare a fresh solution from stored solid) B 2. Analytical Measurement (e.g., HPLC-UV, LC-MS) A->B C 3. Data Analysis (Compare chromatogram to reference/initial data) B->C D Purity > 98%? C->D E Proceed with Experiment D->E Yes F Quarantine Batch Re-evaluate storage/handling D->F No

Caption: A simple workflow for routine quality control of the stored compound.

Section 5: Summary of Storage Recommendations

Parameter Solid Compound In Solution Rationale
Temperature -20°C or lower-20°C or -80°CSlows the rate of all chemical degradation reactions.[10][12]
Atmosphere Dry, Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)Prevents oxidative degradation and minimizes moisture exposure.[2][3]
Light Protect from light (Amber vial)Protect from light (Amber vial)Prevents light-induced chemical reactions (photodegradation).[8][9]
Container Tightly sealed glass vialTightly sealed glass vialPrevents ingress of atmospheric moisture and oxygen.
Solvent N/AAnhydrous, aprotic (e.g., DMSO, DMF)Avoids hydrolysis and transesterification reactions.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). The Chromene Moiety: A Versatile Scaffold in Asymmetric Organocatalysis. Chemical Reviews, 108(9), 3951–3992.
  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved February 6, 2026, from [Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). Molbank, 2025(1), M1968.
  • 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | 20300-59-8. (n.d.). Chemsrc. Retrieved February 6, 2026, from [Link]

  • Garg, V., & Smith, K. M. (2004). Oxidations of chromene-annulated chlorins. Organic & Biomolecular Chemistry, 2(10), 1503–1512.
  • Methyl Esters - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. (2018).
  • Synthesis, Characterization and Biological Studies of Chromene Derivatives. (n.d.). IslandScholar. Retrieved February 6, 2026, from [Link]

  • Hobley, J., Malatesta, V., & Giroldini, W. (2000). Photochromism of chromene crystals; a new property of old chromenes.
  • A new approach for the synthesis of biologically active chromene compounds using a photo catalyst TiO2-Ag. (2021).
  • Optimizing Permanganic Acid Production: Effects of Temper
  • Synthesis of 6H-Benzo[c]chromene Scaffolds: A Synthetic Strategy of Pd-Catalyzed Annulation Followed by Aerial Oxidation. (2025). The Journal of Organic Chemistry.
  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Hydrolysis of methyl esters. (1980).
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Milliken.
  • Synthesis of Chromanes and 4H-Chromenes: Exploring the Oxidation of 2H-Chromenes and Dihydro-1-benzoxepines by Hypervalent Iodine(III). (2025).
  • Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. (2017). Human Molecular Genetics, 26(13), 2483–2495.
  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. (2023). Molecules, 28(23), 7793.
  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (1994).
  • Studying the loss of life of natural-ester-filled transformer insulation: Impact of moisture on the aging rate of paper. (2025).
  • Synthesis of chromene analogues via oxidative cleavage of 1,2-diols. (2023). Journal of Chemical Sciences, 135(4), 84.
  • The Effect of Temperature and Exposure Time on Stability of Cholesterol and Squalene in Latent Fingermarks Deposited on PVDF Membrane. (2020). Journal of Forensic Sciences, 65(2), 458-464.
  • hydrolysis of esters. (n.d.). Chemguide. Retrieved February 6, 2026, from [Link]

  • Chemistry of Esters. (2022, September 24). LibreTexts Chemistry.
  • Photochromism of chromene crystals; a new property of old chromenes. (2000).
  • Carboxylic Ester Hydrolases in Bacteria: Active Site, Structure, Function and Application. (2021). International Journal of Molecular Sciences, 22(16), 8888.
  • Need to hydrolyze methyl esters but compound is water sensitive. (2025, November 5). Reddit.
  • Comparison of the thermal stability of diazonium salts and their corresponding triazenes. (n.d.). Cardiff University.
  • Effect of temperature on stability of marker constituents in Echinacea purpurea root formulations. (2001). Journal of Agricultural and Food Chemistry, 49(2), 673-677.

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Technical Support Center: Optimizing Catalyst Selection for Rhodium-Catalyzed Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for rhodium-catalyzed annulation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles that govern these powerful C-H functionalization reactions. By understanding the "why" behind experimental observations, you can more effectively troubleshoot and optimize your catalytic systems.

Section 1: Troubleshooting Guide - A Deeper Dive into Common Experimental Hurdles

This section addresses common problems encountered during rhodium-catalyzed annulation reactions in a question-and-answer format. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Question 1: My reaction is sluggish or has stalled completely. What are the likely causes and how can I resolve this?

A sluggish or stalled reaction is a frequent issue. The root cause often lies in the stability and activity of the catalytic species.

Causality: The active Rh(III) catalyst can deactivate through various pathways, including the formation of off-cycle dimeric species or reduction to an inactive Rh(I) or Rh(0) state. The choice of precatalyst and the presence of activating additives are critical. For instance, the commonly used precatalyst [Cp*RhCl2]2 is a stable dimer that requires activation to its monomeric, catalytically active form.[1][2] Insufficient activation or catalyst decomposition can lead to a stalled reaction.[3]

Troubleshooting Protocol:

  • Verify Precatalyst Activation: If using [Cp*RhCl2]2, ensure the presence of a silver salt additive (e.g., AgSbF6, AgOAc). Silver salts act as halide scavengers, facilitating the formation of the active cationic Rh(III) species.[1][2]

  • Increase Catalyst Loading: As a straightforward initial step, increase the catalyst loading in increments (e.g., from 2.5 mol% to 5 mol%).

  • Evaluate Ligand Electronics: The electronic nature of the cyclopentadienyl (Cp) ligand significantly impacts reactivity. If your reaction with a standard Cp* ligand is slow, consider switching to a more electron-donating ligand to potentially increase the catalyst's activity.[4]

  • Check Oxidant Stoichiometry and Identity: If your reaction requires an external oxidant (e.g., Cu(OAc)2), ensure it is present in the correct stoichiometric amount and is of high purity. Old or impure oxidants can be a source of reaction failure.

  • Monitor by NMR: Take a small aliquot from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent to acquire a ¹H NMR spectrum. This can help determine if the starting materials are being consumed and can provide clues about potential catalyst decomposition (e.g., changes in the Cp* ligand region).[5]

Question 2: I am observing poor regioselectivity in my annulation reaction. How can I improve this?

Poor regioselectivity can be a complex issue influenced by steric and electronic factors of both the substrate and the catalyst.

Causality: The regioselectivity of C-H activation and subsequent migratory insertion is governed by the directing group on the substrate and the steric and electronic properties of the rhodium catalyst.[6][7] For instance, the choice between a Rh(I) and Rh(III) catalyst can lead to different regiochemical outcomes due to differing insertion mechanisms.[4] Furthermore, the steric bulk of the Cp ligand on the rhodium center can influence which C-H bond is activated and the facial selectivity of the coupling partner's insertion.[8]

Troubleshooting Protocol:

  • Ligand Modification: The steric environment around the rhodium center is a key determinant of selectivity. Switching from the standard Cp* ligand to a more sterically demanding one can enhance diastereoselectivity.[8]

  • Solvent Screening: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle and, consequently, the regioselectivity. Screen a range of solvents with varying polarities (e.g., DCE, THF, MeOH, TFE).[9][10]

  • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product over the thermodynamic one.

  • Directing Group Modification: If possible, consider modifications to the directing group on your substrate. A more strongly coordinating directing group can exert greater control over the position of C-H activation.

Question 3: My reaction is producing a significant amount of byproducts. What are the most common side reactions and how can I suppress them?

Byproduct formation often arises from competing reaction pathways or substrate/product decomposition.

Causality: Common side reactions in rhodium-catalyzed annulations include homocoupling of the alkyne or alkene coupling partner, and in some cases, the formation of regioisomeric annulation products.[11] For reactions involving internal oxidants, incomplete turnover can lead to byproducts. Additionally, some substrates or products may be unstable under the reaction conditions, leading to decomposition.

Troubleshooting Protocol:

  • Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to product decomposition or the formation of thermodynamic byproducts. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Adjust Stoichiometry of Coupling Partners: If homocoupling of the alkyne or alkene is observed, try using a smaller excess of this reagent.

  • Evaluate the Oxidant: In oxidative annulations, the choice and amount of oxidant are crucial. An inappropriate oxidant can lead to undesired side reactions. Consider screening different copper or silver oxidants.

  • Degas the Solvent: For oxygen-sensitive reactions, ensure that the solvent is thoroughly degassed before use to prevent catalyst oxidation and decomposition.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of setting up and running rhodium-catalyzed annulation reactions.

Q1: Which rhodium precatalyst should I choose, [CpRhCl2]2 or a different one? A1: [CpRhCl2]2 is a robust, air-stable, and commercially available precatalyst, making it an excellent starting point for many C-H activation and annulation reactions.[12] It typically requires activation via halide abstraction, often achieved with a silver salt additive.[2] For specific applications, other Rh(III) precursors or even Rh(I) catalysts might be more suitable, especially when trying to modulate regioselectivity.[4]

Q2: What is the role of silver salt additives like AgSbF6 or AgOAc? A2: Silver salts are crucial additives when using halide-bridged rhodium dimers like [Cp*RhCl2]2. Their primary role is to abstract the chloride ligands, generating a more reactive, cationic rhodium species that can readily enter the catalytic cycle.[1][2][13] The choice of the counter-anion on the silver salt (e.g., SbF6⁻, OAc⁻) can also influence the reaction outcome.

Q3: How do I choose the right solvent for my reaction? A3: Solvent choice can significantly impact reaction efficiency and even selectivity.[9][10] A good starting point is a moderately polar, non-coordinating solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). For some substrates, more polar or protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) have been shown to be beneficial.[14] It is often necessary to screen a few solvents to find the optimal conditions for a specific transformation.

Q4: What are the best analytical techniques for monitoring my reaction? A4: The progress of most rhodium-catalyzed annulation reactions can be conveniently monitored by thin-layer chromatography (TLC) for a quick qualitative assessment. For more detailed quantitative analysis, taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy or liquid chromatography-mass spectrometry (LC-MS) is recommended.[5] This allows you to track the consumption of starting materials and the formation of the desired product and any byproducts.

Section 3: Data and Protocols for Experimental Design

This section provides structured data and detailed protocols to aid in the design and execution of your experiments.

Table 1: Common Rhodium Precatalysts and Their Applications
PrecatalystCommon AbbreviationTypical ApplicationsActivation Required
Pentamethylcyclopentadienylrhodium(III) chloride dimer[Cp*RhCl2]2General C-H activation/annulationYes (halide abstraction)
Wilkinson's CatalystRhCl(PPh3)3Hydrogenation, hydroformylation, sometimes sluggish in C-H activationLigand dissociation
Dicarbonyl(acetylacetonato)rhodium(I)Rh(acac)(CO)2Hydroformylation, [2+2+2] cycloadditionsLigand substitution
Table 2: Guide to Solvent Selection
SolventPolarityCommon Use CasesNotes
1,2-Dichloroethane (DCE)Nonpolar aproticGeneral purpose for many Rh-catalyzed annulationsGood starting point for optimization.
Tetrahydrofuran (THF)Polar aproticWidely used, can coordinate to the metal centerMay influence catalyst activity.
Methanol (MeOH)Polar proticCan act as a proton source and promote catalyst turnoverCan also be a competing nucleophile.
2,2,2-Trifluoroethanol (TFE)Polar proticCan stabilize cationic intermediates and promote difficult C-H activationsCan be expensive.
Polyethylene Glycol (PEG)Polar proticA greener solvent alternative, can facilitate catalyst recyclingMay require higher temperatures.[10]
Experimental Protocol: General Procedure for a Rhodium-Catalyzed Annulation
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the rhodium precatalyst (e.g., [Cp*RhCl2]2, 2.5 mol%), the silver salt additive (e.g., AgSbF6, 10 mol%), and the oxidant (e.g., Cu(OAc)2, 2.0 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the directing group-containing substrate (1.0 equiv) and the coupling partner (e.g., alkyne, 1.2-1.5 equiv).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature and stir.

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LC-MS or ¹H NMR analysis.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Section 4: Visualizing Reaction Optimization and Troubleshooting

The following diagrams illustrate key decision-making processes in optimizing and troubleshooting your rhodium-catalyzed annulation reactions.

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting Start Low Yield or Stalled Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Activate_Catalyst Ensure proper activation (e.g., add Ag salt for [Cp*RhCl2]2) Check_Catalyst->Activate_Catalyst No Check_Substrate Is the substrate reactive? Check_Conditions->Check_Substrate Yes Screen_Solvents Screen different solvents Check_Conditions->Screen_Solvents No Modify_DG Modify the directing group Check_Substrate->Modify_DG No Consult_Lit Consult literature for similar substrates Check_Substrate->Consult_Lit Yes Increase_Loading Increase catalyst loading Activate_Catalyst->Increase_Loading Screen_Ligands Screen more electron-donating ligands Increase_Loading->Screen_Ligands Optimize_Temp Optimize reaction temperature Screen_Solvents->Optimize_Temp Check_Oxidant Verify oxidant purity and stoichiometry Optimize_Temp->Check_Oxidant Modify_DG->Consult_Lit

Caption: A decision tree for troubleshooting low-yielding reactions.

Diagram 2: Key Parameters Influencing Catalyst Selection

Catalyst_Selection cluster_substrate Substrate Properties cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions Catalyst_Choice Optimal Rh Catalyst Directing_Group Directing Group (Coordination Strength) Directing_Group->Catalyst_Choice Sterics_Substrate Steric Hindrance Sterics_Substrate->Catalyst_Choice Electronics_Substrate Electronic Effects Electronics_Substrate->Catalyst_Choice Ligand_Sterics Ligand Steric Bulk (e.g., Cp* vs. Ind*) Ligand_Sterics->Catalyst_Choice Ligand_Electronics Ligand Electronics Ligand_Electronics->Catalyst_Choice Rh_Ox_State Rh Oxidation State (Rh(I) vs. Rh(III)) Rh_Ox_State->Catalyst_Choice Solvent Solvent Polarity Solvent->Catalyst_Choice Additives Additives (e.g., Ag salts, acids, bases) Additives->Catalyst_Choice Temperature Temperature Temperature->Catalyst_Choice

Caption: Factors influencing the selection of the optimal rhodium catalyst.

References

  • Bergman, R. G., & Ellman, J. A. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC, NIH. [Link]

  • Barber, J. S., Kong, D., Li, W., McAlpine, I. J., Nair, S. K., Sakata, S. K., Sun, N., & Patman, R. L. (2021). Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Synlett, 32, 202-206. [Link]

  • Lan, Y., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed, 50(22), 2746-2760. [Link]

  • Li, G., & Wang, P. (2021). Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones. Organic & Biomolecular Chemistry. [Link]

  • Gerey, B., & Paton, R. S. (2022). Key Selectivity Controlling Elements in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. ACS Publications. [Link]

  • Guimond, N., & Fagnou, K. (2009). Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. PubMed, 30(37), 6456-6458. [Link]

  • Lan, Y., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2746-2760. [Link]

  • Rovira, M., & Rovis, T. (2016). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. NIH. [Link]

  • Reddy, V. P., & Rovis, T. (2011). Rh(III)-Catalyzed Directed C−H Olefination Using an Oxidizing Directing Group: Mild, Efficient, and Versatile. Journal of the American Chemical Society, 133(5), 1241-1243. [Link]

  • Maji, A., & Maiti, D. (2023). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews. [Link]

  • Wang, H., & Li, X. (2020). Rhodium(iii)-catalyzed [5+1] annulation of 2-alkenylphenols with maleimides: access to highly functionalized spirocyclic skeletons. Chemical Communications. [Link]

  • Wang, C., & Li, X. (2024). Research Progress of Rhodium(III)‐Catalyzed C(sp)−H Bond Functionalization. ResearchGate. [Link]

  • Wang, H., & Li, X. (2021). Rhodium(iii)-catalyzed chemoselective C–H functionalization of benzamides with methyleneoxetanones controlled by the solvent. Organic & Biomolecular Chemistry. [Link]

  • Webb, N. J., Marsden, S. P., & Raw, S. A. (2014). Rhodium(III)-catalyzed C-H activation/annulation with vinyl esters as an acetylene equivalent. PubMed. [Link]

  • Zhang, X., & Lan, Y. (2023). Theoretical Investigations on the Rh(III)-Catalyzed Oxidative C–H Activation/Annulation of Salicylaldehydes with Masked Enynes: Mechanism Insights and Regioselectivity Origins. ACS Omega. [Link]

  • Hsieh, J. C., & Cheng, C. H. (2022). Rh-Catalyzed [3+2] Annulation of Cyclic Ketimines and Alkynyl Chloride: A Strategy for Accessing Unsymmetrically Substituted and Highly Functionalizable Indenes. Organic Letters. [Link]

  • MOCVD Precursor Encyclopedia. RHODIUM PRECURSORS. [Link]

  • Hsieh, J. C., & Cheng, C. H. (2022). Rh-Catalyzed [3+2] Annulation of Cyclic Ketimines and Alkynyl Chloride: A Strategy for Accessing Unsymmetrically Substituted and Highly Functionalizable Indenes. PMC. [Link]

  • Organic Chemistry Portal. Isoquinolone synthesis. [Link]

  • Maji, A., & Maiti, D. (2023). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. PMC. [Link]

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Technical Support Center: Synthesis of Coumarin-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of coumarin-3-carboxylates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of O-heterocyclic compounds. Coumarin-3-carboxylates are not only valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, but also versatile intermediates for further functionalization.

However, their synthesis is often plagued by challenges that can impact yield, purity, and scalability. This guide provides field-proven insights in a troubleshooting-focused Q&A format, explaining the causality behind common pitfalls and offering robust solutions.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis of coumarin-3-carboxylates, primarily focusing on the widely used Knoevenagel condensation pathway.

Category 1: Low Yields and Reaction Failures
Q1: My Knoevenagel condensation between a salicylaldehyde and an active methylene compound (like diethyl malonate or Meldrum's acid) is resulting in very low or no product yield. What are the primary factors to investigate?

A1: This is a classic issue that typically points to suboptimal reaction conditions or reactant quality. The Knoevenagel condensation for coumarin synthesis is sensitive to several parameters. Let's break down the likely culprits:

  • Catalyst Choice and Loading: The catalyst is critical for deprotonating the active methylene compound to form the nucleophilic enolate.

    • For Diethyl Malonate: Weak bases like piperidine are commonly used. If the reaction is sluggish, ensure the piperidine is fresh and not degraded. The use of a co-catalyst like glacial acetic acid can sometimes facilitate the reaction.[1] For less reactive substrates, a stronger base or a different catalytic system, such as an ionic liquid or a solid acid catalyst like Montmorillonite KSF clay, may be necessary.[2]

    • For Meldrum's Acid: Meldrum's acid is significantly more acidic than malonic esters, and reactions can often proceed with only thermal activation, especially in a solvent like refluxing ethanol. However, for stubborn reactions, a mild catalyst can be beneficial. Catalysts like sodium azide or potassium carbonate in water have been shown to produce excellent yields at room temperature.[1]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Ethanol is a common and effective solvent, particularly for reactions with Meldrum's acid, often requiring reflux.

    • Solvent-free conditions, under microwave irradiation or with ultrasound, have also proven highly effective, often reducing reaction times and minimizing side products.[1]

    • Using an environmentally friendly aqueous medium is another excellent option that can lead to high yields and selectivity.[2]

  • Reaction Temperature: Temperature control is a balancing act. While heat is often required to drive the reaction to completion, excessive temperatures can promote unwanted side reactions, most notably decarboxylation (see Q2). A systematic approach is to start at a lower temperature (e.g., 60-70 °C) and gradually increase it while monitoring the reaction by TLC.

  • Purity of Starting Materials:

    • Salicylaldehyde: Ensure your salicylaldehyde is pure. Oxidation to salicylic acid can inhibit the reaction.

    • Meldrum's Acid: Meldrum's acid can hydrolyze over time. Use a fresh, dry sample for best results.

Category 2: Side Products and Purification Challenges
Q2: My final product is contaminated with a significant amount of the corresponding 3,4-unsubstituted coumarin (i.e., the product has lost its carboxyl group). How can I prevent this premature decarboxylation?

A2: Premature decarboxylation is arguably the most common pitfall in the synthesis of coumarin-3-carboxylic acids and their esters. The carboxylic acid group at the C3 position is prone to elimination, especially under harsh conditions.

Causality: The mechanism involves the loss of CO2 from the coumarin-3-carboxylic acid intermediate. This process is highly dependent on temperature. High heat provides the necessary activation energy for the C-C bond cleavage.

Preventative Measures:

  • Strict Temperature Control: This is the most critical factor. Many procedures that report high yields of the desired carboxylate specifically avoid excessive heat. For instance, a two-step thermal procedure can be employed where the initial condensation is performed at a lower temperature (e.g., 90°C) to ensure full conversion to the 3-carboxycoumarin intermediate before any subsequent high-temperature steps.

  • Choice of Methylene Source: Using Meldrum's acid often provides a cleaner route to coumarin-3-carboxylic acids under milder conditions (e.g., refluxing in ethanol) compared to the high-temperature conditions sometimes used with malonic acid itself.[3]

  • Catalyst System: Certain catalysts, like ammonium bicarbonate, have been shown to effectively catalyze both the initial condensation and the subsequent decarboxylation. By carefully controlling the temperature, one can isolate the intermediate carboxylic acid before it decarboxylates.

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC. Once the starting materials are consumed, proceed immediately to work-up to avoid prolonged exposure to heat, which could encourage decarboxylation.

Q3: I'm struggling with a difficult purification process. My crude product is an oily mixture with multiple spots on TLC. What are the likely side reactions creating these impurities?

A3: A complex crude product mixture indicates that side reactions are competing with the main Knoevenagel condensation pathway. Besides decarboxylation, several other processes can occur:

  • Michael Addition: The coumarin-3-carboxylate product itself is a Michael acceptor. Under basic conditions, the enolate of the active methylene compound can add to the C4 position of the formed coumarin, leading to dimers or more complex adducts.[3]

  • Hydrolysis of Ester Groups: When synthesizing coumarin-3-carboxylates (e.g., ethyl esters), the ester can be hydrolyzed back to the carboxylic acid during work-up or even during the reaction if water is present, especially under basic or acidic conditions.[3]

  • Lactone Ring Opening: Under harsh basic conditions (e.g., during saponification of an ester), the coumarin lactone ring can be irreversibly opened. Careful control of pH during work-up is essential.

  • Catalyst-Substrate Interactions: Highly activated phenols (e.g., resorcinol, pyrogallol) can sometimes be too strongly adsorbed at the active sites of certain catalysts, inhibiting catalytic activity and leading to an incomplete reaction or degradation.[4]

  • Unidentified Products: Some multi-component reactions or those involving complex starting materials can yield a variety of unidentified products, making purification exceptionally difficult.[5] This was observed in a synthesis where a Friedel-Crafts alkylation step prior to coumarin formation generated numerous byproducts.[5]

Troubleshooting Purification:

  • Optimize the Reaction: The best way to simplify purification is to run a cleaner reaction. Revisit the conditions (catalyst, solvent, temperature) to minimize side product formation.

  • Work-up Strategy: A well-designed work-up is crucial. Typically, after the reaction, the mixture is cooled, and the product is precipitated by acidifying with dilute HCl. This helps to isolate the carboxylic acid from neutral and basic impurities.

  • Recrystallization: This is the preferred method for purifying solid coumarin-3-carboxylates. Common solvent systems include ethanol, ethyl acetate/hexane, or acetic acid.

  • Column Chromatography: If recrystallization fails, column chromatography is necessary. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.

Data & Protocols
Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Ineffective catalyst; Wrong solvent; Temperature too low; Impure starting materials.Check catalyst freshness/type. Switch to a more suitable solvent (e.g., ethanol). Optimize temperature. Use fresh, pure reagents.
Premature Decarboxylation Reaction temperature is too high; Prolonged reaction time.Maintain strict temperature control (e.g., < 100°C). Monitor reaction by TLC and stop once complete. Use milder conditions.
Difficult Purification Multiple side reactions (Michael addition, hydrolysis); Incomplete reaction.Re-optimize reaction conditions for higher selectivity. Design a careful acid-base work-up. Use recrystallization or column chromatography.
Ester Hydrolysis Presence of water; Harsh basic or acidic conditions during work-up.Use anhydrous solvents. Perform work-up under mild pH conditions and at low temperatures.
Visualizing the Core Challenge: Main Reaction vs. Side Reaction

The diagram below illustrates the critical branch point in the synthesis. The desired pathway leads to the stable coumarin-3-carboxylate, while the competing pathway, driven by excess heat, leads to the undesired decarboxylated product.

G cluster_start Reactants Salicylaldehyde Salicylaldehyde Intermediate Knoevenagel Adduct (Intermediate) Salicylaldehyde->Intermediate Condensation (Catalyst, Solvent) MeldrumsAcid Meldrum's Acid MeldrumsAcid->Intermediate Condensation (Catalyst, Solvent) Product Coumarin-3-Carboxylic Acid (Desired Product) Intermediate->Product Lactonization & Ring Closure SideProduct Decarboxylated Coumarin (Side Product) Product->SideProduct Decarboxylation (Excess Heat) caption Key Synthetic Pathways

Caption: Key pathways in coumarin-3-carboxylate synthesis.

Reference Protocol: Knoevenagel Synthesis using Meldrum's Acid

This protocol is adapted from methodologies reported to give high yields and purity. It leverages the high reactivity of Meldrum's acid to enable the reaction under relatively mild conditions, thus minimizing decarboxylation.

Objective: To synthesize 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid.

Materials:

  • 5-Methylsalicylaldehyde (1.0 eq)

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq)

  • Absolute Ethanol (as solvent)

  • Hydrochloric Acid (1M, for work-up)

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-methylsalicylaldehyde and Meldrum's acid.

  • Solvent Addition: Add absolute ethanol to the flask (approx. 10-15 mL per gram of salicylaldehyde).

  • Heating: Heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring. The reactants should dissolve, and the solution may turn yellow.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the salicylaldehyde spot.

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the product should begin to form. Cooling the flask further in an ice bath can enhance precipitation.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

  • Acid Wash (Optional but Recommended): To ensure the removal of any basic impurities and full protonation of the carboxylate, resuspend the crude solid in deionized water, add a few drops of 1M HCl until the solution is acidic (pH ~2), stir for 15 minutes, and then filter again.

  • Drying: Wash the final solid product with a small amount of cold deionized water and dry it under vacuum. The product is typically obtained as a white or off-white solid in high yield (>75%).

G start Start setup 1. Combine Reactants (Salicylaldehyde, Meldrum's Acid) in Ethanol start->setup reflux 2. Heat to Reflux (approx. 78°C) setup->reflux monitor 3. Monitor by TLC (Target: Consumption of Aldehyde) reflux->monitor decision Reaction Complete? monitor->decision decision->reflux No, Continue Heating cool 4. Cool to Room Temp & Precipitate decision->cool Yes filter 5. Filter Crude Product cool->filter wash 6. Wash with Cold Ethanol & Acidified Water filter->wash dry 7. Dry Under Vacuum wash->dry end End: Pure Product dry->end

Caption: Experimental workflow for coumarin-3-carboxylate synthesis.

References
  • ChemInform Abstract: Synthesis of Coumarin-3-carboxylic Esters via FeCl3-Catalyzed Multicomponent Reaction of Salicylaldehydes, Meldrum′s Acid and Alcohols. (2010). ResearchGate. [Link]

  • A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. (2018). ResearchGate. [Link]

  • Preparation of coumarin-3-carboxylic acid. (1944).
  • Coumarin synthesis. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Synthesis of Coumarins. A Mini-Review. (2021). MDPI. [Link]

  • Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. (2022). Indian Academy of Sciences. [Link]

  • Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Maynooth University Research Archive Library. [Link]

  • Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. (2021). PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2020). MDPI. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. [Link]

  • (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. (2010). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Photophysical Properties of Methyl 7-methoxy-2H-chromene-3-carboxylate and Other Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the photophysical properties of methyl 7-methoxy-2H-chromene-3-carboxylate, a member of the coumarin family of fluorescent dyes, with other widely used fluorophores: Fluorescein, Rhodamine B, and Coumarin 1. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescence spectroscopy and imaging in their work. We will delve into the key performance indicators of these dyes, supported by experimental data, and provide the necessary protocols to empower you to validate and expand upon these findings in your own laboratory.

Introduction to the Fluorophores

Fluorescent dyes are indispensable tools in modern life sciences and materials science. Their ability to absorb light at a specific wavelength and emit it at a longer wavelength allows for sensitive and specific detection in a multitude of applications, including cellular imaging, immunoassays, and biosensing. The choice of a fluorescent dye is critical and depends on factors such as brightness, photostability, and environmental sensitivity.

This compound belongs to the coumarin class of dyes, which are known for their generally large Stokes shifts and sensitivity to the polarity of their environment. The 7-alkoxy substitution on the coumarin ring is a common strategy to modulate the photophysical properties of these dyes.

Fluorescein is a classic and widely used green-emitting fluorescent dye. It is known for its high quantum yield but is also sensitive to pH changes.

Rhodamine B is a bright, red-emitting dye from the xanthene family. It is generally more photostable than fluorescein and its fluorescence is less pH-sensitive.

Coumarin 1 is another member of the coumarin family, often used as a blue-emitting fluorescent standard.

This guide will provide a head-to-head comparison of these molecules, offering insights into their relative strengths and weaknesses to aid in the selection of the most appropriate dye for your specific research needs.

Chemical Structures and Synthesis Overview

The chemical structure of a fluorescent dye is the primary determinant of its photophysical properties. The arrangement of aromatic rings, electron-donating and -withdrawing groups, and the overall rigidity of the molecule all play a crucial role.

Caption: Figure 1. Chemical Structure of this compound.

The synthesis of this compound can be achieved through several established synthetic routes. A common method involves the Knoevenagel condensation of a substituted salicylaldehyde with a malonic ester derivative, followed by cyclization.

Figure 2. Synthetic Workflow for this compound 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde 7-Hydroxycoumarin-3-carboxylic acid 7-Hydroxycoumarin-3-carboxylic acid 2,4-Dihydroxybenzaldehyde->7-Hydroxycoumarin-3-carboxylic acid Knoevenagel Condensation Methyl 7-hydroxy-2H-chromene-3-carboxylate Methyl 7-hydroxy-2H-chromene-3-carboxylate 7-Hydroxycoumarin-3-carboxylic acid->Methyl 7-hydroxy-2H-chromene-3-carboxylate Esterification This compound This compound Methyl 7-hydroxy-2H-chromene-3-carboxylate->this compound Williamson Ether Synthesis

Caption: Figure 2. A general synthetic workflow for the target compound.

Comparative Photophysical Data

The performance of a fluorescent dye is quantified by several key photophysical parameters. The following table provides a comparison of these parameters for this compound and the selected reference dyes in ethanol. It is important to note that the photophysical properties of dyes can be highly solvent-dependent.

Fluorescent DyeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_f)Stokes Shift (nm)
This compound ~355[1]~405[1]Data not available in ethanolData not available in ethanol~50
Fluorescein 494[2]521[2]92,300[2]0.97 (basic ethanol)[3]27
Rhodamine B 543[2]565[2]106,000[2]0.70[2]22
Coumarin 1 37345026,0000.73[4]77

Understanding the Key Photophysical Parameters

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient contributes to a brighter fluorescent signal, as more photons are absorbed.

  • Fluorescence Quantum Yield (Φ_f): This is the ratio of photons emitted to photons absorbed. It is a direct measure of the efficiency of the fluorescence process. A quantum yield closer to 1 indicates a highly efficient and bright fluorophore.

  • Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission light, leading to a better signal-to-noise ratio in fluorescence measurements.

  • Solvent Effects (Solvatochromism): The photophysical properties of many dyes, particularly coumarins, are sensitive to the polarity of the surrounding solvent. This can manifest as shifts in the absorption and emission spectra (solvatochromism). This property can be exploited to probe the local environment of the dye.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, we provide detailed protocols for the key experiments used to characterize fluorescent dyes.

Measurement of Absorption and Fluorescence Spectra

This is the foundational experiment to determine the excitation and emission maxima of a fluorophore.

Materials:

  • Spectrophotometer (for absorption)

  • Spectrofluorometer (for fluorescence)

  • Quartz cuvettes (1 cm path length)

  • Fluorescent dye of interest

  • Spectroscopic grade solvent (e.g., ethanol)

Procedure:

  • Prepare a dilute solution of the fluorescent dye in the chosen solvent (typically in the micromolar range). The absorbance at the excitation maximum should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectrum:

    • Use the spectrophotometer to scan a range of wavelengths to find the absorption maximum (λ_ex). Record the spectrum.

  • Fluorescence Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the determined λ_ex.

    • Scan a range of emission wavelengths longer than the excitation wavelength to find the emission maximum (λ_em). Record the spectrum.

  • Fluorescence Excitation Spectrum:

    • Set the emission wavelength of the spectrofluorometer to the determined λ_em.

    • Scan a range of excitation wavelengths to obtain the excitation spectrum. This spectrum should ideally match the absorption spectrum.

Determination of Molar Extinction Coefficient (ε)

This protocol follows the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration.

Procedure:

  • Prepare a series of solutions of the fluorescent dye in the chosen solvent with known concentrations.

  • Measure the absorbance of each solution at the λ_ex using a spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The slope of the resulting linear plot will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield (Φ_f)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • Fluorescent dye of interest (sample)

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Prepare solutions of both the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be matched and kept below 0.1.

  • Measure the fluorescence emission spectrum of both the sample and the standard, using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission curves for both the sample (F_sample) and the standard (F_standard).

  • Calculate the quantum yield of the sample (Φ_f,sample) using the following equation:

    Φ_f,sample = Φ_f,standard × (F_sample / F_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

    Where:

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent. (If the same solvent is used for both, this term cancels out).

Figure 3. Workflow for Fluorescent Dye Characterization cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Quantitative Analysis Prepare Dilute Solutions Prepare Dilute Solutions Measure Absorption Spectrum Measure Absorption Spectrum Prepare Dilute Solutions->Measure Absorption Spectrum Measure Emission Spectrum Measure Emission Spectrum Prepare Dilute Solutions->Measure Emission Spectrum Determine λ_ex Determine λ_ex Measure Absorption Spectrum->Determine λ_ex Beer-Lambert Plot Beer-Lambert Plot Measure Absorption Spectrum->Beer-Lambert Plot Determine λ_em Determine λ_em Measure Emission Spectrum->Determine λ_em Comparative Fluorescence Measurement Comparative Fluorescence Measurement Measure Emission Spectrum->Comparative Fluorescence Measurement Calculate Molar Extinction Coefficient (ε) Calculate Molar Extinction Coefficient (ε) Beer-Lambert Plot->Calculate Molar Extinction Coefficient (ε) Calculate Quantum Yield (Φ_f) Calculate Quantum Yield (Φ_f) Comparative Fluorescence Measurement->Calculate Quantum Yield (Φ_f)

Caption: Figure 3. A generalized workflow for the characterization of fluorescent dyes.

Conclusion

This compound exhibits fluorescence in the blue region of the spectrum, characteristic of many 7-alkoxycoumarins. Its Stokes shift is moderate, which is advantageous for minimizing spectral overlap. While a direct quantitative comparison of its brightness (a product of its molar extinction coefficient and quantum yield) to established dyes like Fluorescein and Rhodamine B in ethanol is hampered by the lack of specific data for the methyl ester in this solvent, the available information suggests it is a viable blue-emitting fluorophore.

For applications requiring high brightness and photostability in the green and red regions, Fluorescein and Rhodamine B remain excellent choices, respectively. Coumarin 1 is a suitable alternative for a blue-emitting dye with a well-characterized high quantum yield. The choice of this compound would be most appropriate for applications where its specific spectral properties and potential environmental sensitivity are advantageous, for instance, as a fluorescent probe for sensing changes in local polarity.

Further experimental characterization of this compound in various solvents is warranted to fully elucidate its potential and expand its utility in diverse research applications.

References

  • Wiemer, A. J., et al. (2016). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. ChemBioChem, 17(1), 52-55. [Link]

  • Jones, G., II, Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294-300. [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. Photochemistry and Photobiology, 75(4), 327-334. [Link]

  • Chemsrc. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • OMNI. (n.d.). Fluorescein. OMLC. Retrieved from [Link]

  • OMNI. (n.d.). Rhodamine B. OMLC. Retrieved from [Link]

  • OMNI. (n.d.). Coumarin 1. OMLC. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Valeur, B. (2001).

Sources

A Comparative Guide to the Synthesis of Methyl 7-Methoxy-2H-chromene-3-carboxylate: A Validated Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules. Its derivatives have demonstrated a broad spectrum of biological activities, making them crucial building blocks in drug discovery and development. This guide provides an in-depth technical analysis and a validated, step-by-step protocol for the synthesis of a key intermediate, methyl 7-methoxy-2H-chromene-3-carboxylate. We will delve into the mechanistic rationale behind the chosen synthetic strategy, present a detailed experimental procedure, and offer a comparative analysis with an alternative methodology, supported by experimental data.

The Foundational Chemistry: Knoevenagel Condensation and Intramolecular Cyclization

The synthesis of this compound is elegantly achieved through a two-step, one-pot reaction sequence commencing with a Knoevenagel condensation, followed by an intramolecular cyclization. This approach is widely favored for its efficiency and atom economy.

The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, typically catalyzed by a weak base.[1] In this synthesis, the active methylene compound, dimethyl malonate, is deprotonated by a base, such as piperidine, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 7-methoxy-salicylaldehyde. The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated compound.

The second critical step is an intramolecular cyclization . The hydroxyl group of the salicylaldehyde moiety attacks the electrophilic carbon of one of the ester groups, leading to the formation of the chromene ring system. This intramolecular transesterification is a thermodynamically driven process that results in the stable heterocyclic product.

Validated Synthesis Protocol: Piperidine-Catalyzed Condensation-Cyclization

This section details a robust and reproducible method for the synthesis of this compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

Materials and Reagents
  • 7-Methoxy-salicylaldehyde

  • Dimethyl malonate

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Ethanol (for recrystallization)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Experimental Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 7-methoxy-salicylaldehyde (1 equivalent), dimethyl malonate (1.2 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene. The use of the Dean-Stark apparatus is crucial for the removal of water generated during the condensation, which drives the reaction equilibrium towards the product.[2]

  • Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting aldehyde.

  • Work-up and Isolation: Upon completion, the reaction mixture is allowed to cool to room temperature. The toluene is removed under reduced pressure using a rotary evaporator. The resulting crude product is then dissolved in a minimal amount of a suitable solvent, such as dichloromethane, and washed with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude solid is purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Combine 7-Methoxy-salicylaldehyde, Dimethyl Malonate, and Piperidine in Toluene B Heat to Reflux with Dean-Stark Apparatus A->B C Monitor by TLC B->C D Cool and Remove Toluene C->D E Dissolve, Wash, and Dry D->E F Recrystallize from Ethanol E->F G Obtain Pure Product F->G

Caption: Validated synthesis workflow for this compound.

Comparative Analysis: Conventional Heating vs. Microwave-Assisted Synthesis

To provide a comprehensive evaluation, we compare the validated piperidine-catalyzed method with a modern, energy-efficient alternative: microwave-assisted organic synthesis (MAOS).

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of the products.[3] This is attributed to the efficient and uniform heating of the reaction mixture by microwave energy.

Alternative Protocol: Microwave-Assisted Synthesis
  • Reaction Setup: In a dedicated microwave reaction vessel, combine 7-methoxy-salicylaldehyde (1 equivalent), dimethyl malonate (1.2 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in a minimal amount of a high-boiling point solvent such as dimethylformamide (DMF) or in a solvent-free condition.

  • Reaction Execution: The sealed vessel is placed in a microwave reactor and irradiated at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by TLC after cooling.

  • Work-up and Purification: The work-up and purification procedures are similar to the conventional method, involving removal of the solvent (if any), washing, drying, and recrystallization.

Performance Comparison
ParameterConventional Heating (Piperidine-Catalyzed)Microwave-Assisted Synthesis (MAOS)
Reaction Time 2-4 hours5-15 minutes
Typical Yield ~85-95%Potentially >90%
Energy Consumption HighLow
Solvent Usage Moderate (Toluene)Low to None
Equipment Standard laboratory glasswareSpecialized microwave reactor
Scalability Readily scalableCan be limited by reactor size

Note: The yield for the microwave-assisted synthesis is an estimation based on similar reported reactions and would require specific experimental validation for this exact substrate.

Alternative Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reagents in Microwave Vessel B Irradiate in Microwave Reactor A->B C Monitor by TLC B->C D Cool, Work-up, and Recrystallize C->D E Obtain Pure Product D->E

Sources

comparative study of anticancer activity of coumarin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzopyrone Advantage

Coumarin (2H-1-benzopyran-2-one) remains a privileged scaffold in oncology drug discovery due to its structural versatility and high bioavailability. Unlike rigid chemotypes, the benzopyrone core allows for extensive substitution at the C3, C4, and C7 positions, enabling the design of "hybrid" molecules that can simultaneously target multiple oncogenic pathways (Multi-Target Directed Ligands or MTDLs).

This guide objectively compares the anticancer performance of major coumarin derivative classes—specifically Coumarin-Chalcone , Coumarin-Pyrazole , and Coumarin-Benzimidazole hybrids. It synthesizes recent experimental data (2024-2025) to highlight structure-activity relationships (SAR) and provides validated protocols for assessing their efficacy.

Mechanistic Landscape & Target Profile

Coumarin derivatives do not act through a single mechanism. Their lipophilicity allows passive diffusion across cell membranes, where they interact with diverse molecular targets.

Key Signaling Pathways

The following Graphviz diagram illustrates the primary signaling cascades intercepted by potent coumarin derivatives, specifically highlighting the EGFR/PI3K/Akt/mTOR axis and Tubulin interference.

CoumarinMechanisms Coumarin Coumarin Scaffolds (e.g., 4-Methyl, 7-Hydroxy) EGFR EGFR/VEGFR-2 (Tyrosine Kinases) Coumarin->EGFR Inhibits PI3K PI3K Coumarin->PI3K Direct Inhibition (Specific Hybrids) Tubulin Tubulin Polymerization (Colchicine Site) Coumarin->Tubulin Destabilizes CAIX Carbonic Anhydrase IX (Hypoxia Regulation) Coumarin->CAIX Inhibits EGFR->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Caspase 3/9 Activation) mTOR->Apoptosis Inhibits (Survival) G2M G2/M Cell Cycle Arrest Tubulin->G2M Causes Angiogenesis Angiogenesis Inhibition CAIX->Angiogenesis Promotes G2M->Apoptosis Triggers

Figure 1: Multi-target interaction map of coumarin derivatives. Red dashed lines indicate inhibition by coumarin hybrids.

Comparative Performance Review

The following data aggregates IC50 values from recent high-impact studies. Note the distinct performance advantage of Coumarin-Thiazole and Coumarin-Benzimidazole hybrids in specific cell lines compared to standard agents.

Table 1: Potency Comparison of Derivative Classes
Derivative ClassLead Compound IDTarget MechanismCell LineIC50 (µM)Ref.[1][2][3][4][5] Drug (IC50)
Coumarin-Thiazole 50a [1]VEGFR-2 / ApoptosisA549 (Lung)0.17 Doxorubicin (0.45)
Coumarin-Benzimidazole 23a [1]Tubulin / DNA BindingHeLa (Cervical)36.2 5-FU (>50)
Benzylidene-Coumarin Cmpd 1 [2]EGFR / PI3KβPC-3 (Prostate)3.56 Erlotinib (High nM range)
Coumarin-Pyrazole 35 [1]TGF-β1 / EMTHepG2 (Liver)2.96 Cisplatin (4.50)
Coumarin-Chalcone 5a-i [3]TgCDPK1 (Kinase)HFF (Fibroblasts)>50 (Toxic)N/A (High Toxicity)

Expert Insight:

  • Specificity vs. Toxicity: While Coumarin-Chalcone hybrids often show high potency, they frequently suffer from poor selectivity indices (high toxicity to normal fibroblasts).

  • The "Sweet Spot": Coumarin-Thiazole hybrids (e.g., Compound 50a) currently demonstrate the best balance of sub-micromolar potency and target specificity (VEGFR-2), outperforming Doxorubicin in lung cancer models.

  • Prostate Cancer: The Benzylidene derivatives show exceptional promise in hormone-refractory prostate cancer (PC-3) by dual-targeting EGFR and PI3K, a pathway often mutated in this phenotype.

Experimental Protocols (E-E-A-T)

To ensure reproducibility, the following protocols address specific challenges with coumarin derivatives, particularly their variable solubility in aqueous media.

Protocol A: High-Throughput Cytotoxicity Screening (Modified MTT)

Standard MTT assays often yield false positives with coumarins due to precipitation. This modified protocol mitigates solubility artifacts.

Reagents:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer: 10% SDS in 0.01 M HCl (Superior to DMSO for dissolving formazan in the presence of lipophilic coumarins).

Workflow:

  • Seeding: Plate cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Compound Preparation:

    • Dissolve Coumarin derivative in 100% DMSO to create a 10 mM stock.

    • Critical Step: Perform serial dilutions in culture medium immediately before addition. Ensure final DMSO concentration is <0.5% to prevent solvent cytotoxicity.

  • Treatment: Add 100 µL of diluted compound. Incubate for 48h or 72h.

  • Assay:

    • Add 20 µL MTT reagent per well. Incubate 3–4 hours at 37°C.

    • Carefully aspirate media (do not disturb purple crystals).

    • Add 100 µL SDS-HCl Buffer (not pure DMSO). Incubate overnight in the dark at room temperature.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Protocol B: Mechanistic Validation (Annexin V/PI Apoptosis)

Differentiation between necrotic toxicity (common in chalcone hybrids) and programmed cell death (desired in thiazole hybrids).

Workflow:

  • Treatment: Treat

    
     cells with the IC50 concentration of the lead coumarin derivative for 24h.
    
  • Harvesting: Collect cells and supernatant (to capture detached apoptotic cells).

  • Washing: Wash 2x with cold PBS. Resuspend in 1X Annexin-binding buffer.

  • Staining: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Analysis: Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Sign of toxicity).

Lead Optimization Workflow

The following diagram outlines the logical progression from scaffold selection to lead candidate, emphasizing the "fail-fast" criteria used in modern drug development.

OptimizationWorkflow Start Coumarin Scaffold (4-OH / 7-OH) Hybridization Hybridization (Linker Design) Start->Hybridization Screen1 Primary Screen (MTT Assay) Hybridization->Screen1 Filter1 IC50 < 10 µM? Screen1->Filter1 Screen2 Selectivity Screen (Fibroblasts/Normal Cells) Filter1->Screen2 Yes Discard Discard / Redesign Filter1->Discard No Filter2 SI > 10? Screen2->Filter2 Mechanism Mechanistic Profiling (Kinase/Tubulin/Apoptosis) Filter2->Mechanism Yes Filter2->Discard No (Toxic) ADME ADME/Tox Prediction Mechanism->ADME Lead Lead Candidate ADME->Lead

Figure 2: Strategic workflow for coumarin derivative lead optimization.

References

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 2024.[6] Link

  • Coumarin-Based Derivatives for Targeted Prostate Cancer Therapy. MDPI Pharmaceuticals, 2025. Link

  • Identification of Coumarin-Chalcone and Coumarin-Pyrazoline Derivatives. Dove Medical Press, 2024. Link

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape. MDPI Cancers, 2025. Link

  • Design, Synthesis, and Anticancer Properties of Menthol-Modified Coumarin Esters. ACS Omega, 2025. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone compounds, are ubiquitous in the plant kingdom and form a cornerstone of medicinal chemistry.[1] Their privileged scaffold has been extensively explored, leading to the discovery of a wide array of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The biological profile of a coumarin derivative is profoundly influenced by the nature and position of its substituents.[4] The 7-position, in particular, has been identified as a critical site for modification, where even subtle changes can lead to significant shifts in activity and selectivity.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-substituted coumarins. By objectively comparing the performance of various analogs across different biological targets and providing supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary for the rational design of novel and potent therapeutic agents.

I. The Versatility of the 7-Position: A Gateway to Diverse Biological Activities

The 7-position of the coumarin nucleus is frequently hydroxylated in natural coumarins (e.g., umbelliferone or 7-hydroxycoumarin), providing a convenient handle for synthetic modification.[5] This position's electronic and steric environment plays a pivotal role in the molecule's interaction with biological targets. Substituents at this position can modulate the compound's lipophilicity, hydrogen bonding capacity, and overall conformation, thereby influencing its pharmacokinetic and pharmacodynamic properties.

II. Comparative Analysis of Biological Activities

A. Anticancer Activity: Targeting Cell Proliferation and Survival

The coumarin scaffold is a recurring motif in the design of novel anticancer agents.[3] Modifications at the 7-position have been shown to be a successful strategy for enhancing cytotoxicity and modulating activity against specific cancer-related targets.

1. Inhibition of Myeloid Cell Leukemia-1 (Mcl-1)

Mcl-1, an anti-apoptotic protein, is a key therapeutic target in various cancers. Studies have revealed that a catechol moiety on the coumarin ring is crucial for Mcl-1 inhibitory activity.

CompoundSubstitution at C6Substitution at C7Mcl-1 Inhibition Kᵢ (µM)
1 -OH-OH1.49 ± 0.04
2 H-OH> 20
3 -OCH₃-OCH₃9.54 ± 0.08
4 -OH-OCH₃13.4 ± 0.08

Data synthesized from a study on coumarin derivatives as Mcl-1 inhibitors.[6]

The data clearly indicates that the 6,7-dihydroxy substitution (catechol group) is significantly more potent than the 7-hydroxy substitution alone.[6] Methylation of these hydroxyl groups leads to a marked decrease in inhibitory activity, suggesting that the free hydroxyls are essential for binding to Mcl-1, likely through hydrogen bond interactions.[6]

2. General Cytotoxicity

The substitution at the 7-position also influences the general cytotoxic profile of coumarins against various cancer cell lines. For instance, the introduction of a diethylamino group at the C-7 position has been shown to increase the potency of coumarin sulfonamides against breast cancer cell lines.

B. Neuroprotective Activity: Combating Neurodegenerative Diseases

Coumarin derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease, primarily through their ability to inhibit key enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE).[4][7]

1. Monoamine Oxidase-B (MAO-B) Inhibition

Selective MAO-B inhibition is a validated strategy for increasing dopamine levels in the brain. The 7-position is a key site for introducing moieties that confer both potency and selectivity for MAO-B.

Compound7-SubstituenthMAO-B IC₅₀ (nM)
5 Benzyloxy2.1
6 4-Fluorobenzyloxy0.5
7 2-Phenylethyloxy1.5
8 N-Benzylpiperidine-4-ylmethoxy300

Data from a study on 7-substituted coumarins as MAO-B inhibitors.[8]

The results demonstrate that benzyloxy and phenylethyloxy groups at the 7-position lead to potent, nanomolar inhibition of human MAO-B.[8] The introduction of a bulkier N-benzylpiperidine moiety reduces the inhibitory activity, highlighting the importance of the size and nature of the substituent for optimal interaction with the enzyme's active site.[8]

2. Cholinesterase (ChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic approach for Alzheimer's disease. Certain 7-substituted coumarins have been designed as multi-target-directed ligands, aiming to inhibit both ChEs and MAO-B.[7]

A study on a series of 7-substituted coumarin derivatives revealed that while many were potent MAO-B inhibitors, their ChE inhibitory activity was more modest.[8] However, specific substitutions, such as a benzyloxy group with an additional moiety, can confer selective BuChE inhibition.[8]

C. Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Coumarins, with their diverse structural possibilities, represent a promising class of compounds in this area.

1. Antifungal Activity

The antifungal activity of 7-hydroxycoumarin (umbelliferone) can be significantly enhanced through O-alkylation and O-acylation.

Compound7-SubstituentMIC (µg/mL) vs. A. flavus
9 -OH (Umbelliferone)>2048
10 -O-allyl64
11 -O-prenyl128
12 -O-geranyl≥2048
13 -O-acetylMost active in series

Data synthesized from a study on the antifungal activity of coumarin derivatives.[9]

A clear SAR trend is observed: the antifungal activity is inversely proportional to the length of the alkenyl side-chain at the 7-position.[9] Shorter chains, like allyl, are more effective than longer ones, such as geranyl.[9] Furthermore, the introduction of an electron-withdrawing acetyl group enhances the activity, suggesting that electronic effects also play a crucial role.[9][10]

2. Antimycobacterial Activity

Several 7-substituted coumarin derivatives have demonstrated promising activity against Mycobacterium tuberculosis.[4][11] Structural modifications at both the 4 and 7-positions can direct the selectivity of these compounds towards either antimycobacterial effects or neuronal enzyme inhibition.[4]

D. Antioxidant and Enzyme Inhibitory Activity

The antioxidant properties of coumarins are well-documented and are often attributed to their ability to scavenge free radicals.[2][12][13] The 7-hydroxy group is a key contributor to this activity.

1. Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is an enzyme that plays a role in gout and other conditions associated with oxidative stress. 7-Hydroxycoumarin and its derivatives are potent inhibitors of XO.

CompoundSubstitution at C6Substitution at C7XO Inhibition IC₅₀ (µM)
14 H-OH (Umbelliferone)43.65
15 -OH-OH (Esculetin)20.91
16 -OCH₃-OH (Scopoletin)Reduced activity
17 HH (Coumarin)Weak activity

Data from a study on coumarins as xanthine oxidase inhibitors.[14]

The presence of a 7-hydroxy group is critical for potent XO inhibition.[14] The activity is further enhanced by the presence of an additional hydroxyl group at the 6-position, as seen with esculetin.[14] However, methylation of the 6-hydroxy group reduces the inhibitory effect.[14]

III. Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments.

A. Synthesis of 7-Substituted Coumarins

1. Pechmann Condensation for 7-Hydroxycoumarin Core Synthesis

This classic method is widely used for the synthesis of the 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) scaffold.[15]

  • Procedure:

    • Combine resorcinol and ethyl acetoacetate in a round-bottom flask.[15]

    • Add an acid catalyst (e.g., Amberlyst-15).[15]

    • Heat the mixture to reflux (approximately 80°C) with vigorous stirring.[15]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]

    • Upon completion, cool the reaction mixture to room temperature to allow for precipitation.[15]

    • Filter the crude product and recrystallize from hot ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[15]

2. O-Alkylation of 7-Hydroxycoumarins

The hydroxyl group at the 7-position is a common site for derivatization via O-alkylation.[15]

  • Procedure:

    • Dissolve 7-hydroxy-4-methylcoumarin in anhydrous N,N-Dimethylformamide (DMF).[15]

    • Add anhydrous potassium carbonate (K₂CO₃).[15]

    • Add the desired alkyl halide (e.g., benzyl bromide) dropwise while stirring at room temperature.[15]

    • Continue stirring for 12-24 hours, monitoring by TLC.[15]

    • Pour the reaction mixture into ice-cold water to precipitate the product.[15]

    • Collect the precipitate by vacuum filtration and purify using column chromatography.[15]

B. Biological Evaluation

1. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of compounds.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16]

2. Enzyme Inhibition Assays

The inhibitory activity of coumarin derivatives against enzymes like MAO-B and cholinesterases is determined using specific enzymatic assays.

  • General Procedure:

    • Pre-incubate the enzyme with various concentrations of the inhibitor.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time, often using a spectrophotometric or fluorometric method.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

3. Antioxidant Activity Assays (DPPH Radical Scavenging)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of compounds.[17]

  • Procedure:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • Add various concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark for a specific period.

    • Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of radical scavenging activity.

IV. Visualizing Structure-Activity Relationships

To better illustrate the key SAR principles, the following diagrams are provided.

SAR_Antifungal cluster_substituents 7-Substituents Coumarin_Core 7-Hydroxycoumarin Allyl Allyl (Short Chain) Coumarin_Core->Allyl High Activity Prenyl Prenyl (Medium Chain) Coumarin_Core->Prenyl Moderate Activity Geranyl Geranyl (Long Chain) Coumarin_Core->Geranyl Low/No Activity Acetyl Acetyl (Electron-Withdrawing) Coumarin_Core->Acetyl High Activity Activity Activity Allyl->Activity Prenyl->Activity Geranyl->Activity Acetyl->Activity

Caption: SAR of 7-O-substituted coumarins on antifungal activity.

SAR_MAOB cluster_substituents 7-Substituents Coumarin_Core Coumarin Scaffold Benzyloxy Benzyloxy Coumarin_Core->Benzyloxy High Potency Phenylethyloxy Phenylethyloxy Coumarin_Core->Phenylethyloxy High Potency N_Benzylpiperidine N-Benzylpiperidine Coumarin_Core->N_Benzylpiperidine Lower Potency MAOB_Inhibition Potent MAO-B Inhibition Benzyloxy->MAOB_Inhibition Phenylethyloxy->MAOB_Inhibition N_Benzylpiperidine->MAOB_Inhibition

Caption: SAR of 7-substituted coumarins on MAO-B inhibition.

V. Conclusion and Future Perspectives

The 7-position of the coumarin scaffold is a versatile and critical point for structural modification to modulate a wide range of biological activities. This guide has demonstrated that a systematic approach to SAR studies, supported by robust experimental data, is essential for the development of potent and selective therapeutic agents.

Key takeaways include:

  • For anticancer activity , the presence of a catechol group at the 6 and 7-positions is highly favorable for Mcl-1 inhibition.

  • For neuroprotective effects , benzyloxy and phenylethyloxy substituents at the 7-position confer potent and selective MAO-B inhibition.

  • For antifungal activity , shorter O-alkyl chains and electron-withdrawing groups at the 7-position enhance potency.

  • For antioxidant and XO inhibitory activity , the 7-hydroxy group is paramount, with its efficacy being further enhanced by an additional hydroxyl group at the 6-position.

Future research in this field should focus on the synthesis of novel 7-substituted coumarin libraries with greater structural diversity. The exploration of hybrid molecules, where the 7-substituent is another pharmacologically active moiety, could lead to the discovery of multi-target-directed ligands with improved therapeutic profiles. Furthermore, in-depth mechanistic studies, including co-crystallization with target proteins, will provide a deeper understanding of the molecular interactions driving the observed SAR, paving the way for the next generation of coumarin-based therapeutics.

References

  • Mphahlele, M. J., et al. (2017). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules, 22(10), 1649. [Link]

  • Lin, C. M., et al. (2002). Structure-activity relationship of coumarins in xanthine oxidase inhibition. Planta Medica, 68(7), 643-646. [Link]

  • Akaike, T., et al. (1990). Biotransformation of coumarin derivatives. (2). Oxidative metabolism of 7-alkoxycoumarin by microsomal enzymes and a simple assay procedure for 7-alkoxycoumarin O-dealkylase. Journal of Pharmacobio-Dynamics, 13(5), 301-308. [Link]

  • Smith, C. J., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega, 7(39), 35359-35366. [Link]

  • Smith, C. J., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega, 7(39), 35359-35366. [Link]

  • Kumar, A., et al. (2023). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. ResearchGate. [Link]

  • de Souza, T. M., et al. (2013). Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. Molecules, 18(1), 1038-1053. [Link]

  • de Souza, T. M., et al. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 18(1), 1038-1053. [Link]

  • Wang, Y., et al. (2019). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 167, 345-356. [Link]

  • Geronikaki, A., et al. (2023). Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties. Molecules, 28(21), 7381. [Link]

  • S. K. S. Al-Karadaghi, et al. (2021). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 12(9), 1436-1489. [Link]

  • Malan, S. F., et al. (2016). Design and Synthesis of 3,7-substituted coumarin derivatives as multifunctional Alzheimer's disease agents. Bioorganic & Medicinal Chemistry Letters, 26(24), 5946-5951. [Link]

  • Singh, P., et al. (2023). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. Scientific Reports, 13(1), 10705. [Link]

  • Georgieva, M., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Antioxidants, 12(5), 1018. [Link]

  • Malan, S. F., et al. (2017). Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 125, 1008-1021. [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752. [Link]

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  • Kumar, A., et al. (2023). Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. Molecules, 28(18), 6698. [Link]

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  • Jorgensen, W. L., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Medicinal Chemistry Letters, 11(10), 1957-1963. [Link]

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Comparative Guide: Chromene-Based Scaffolds for MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of chromene-based analogs—specifically Chromones (4H-chromen-4-ones) , Coumarins (2H-chromen-2-ones) , and their acyclic precursors Chalcones —as Monoamine Oxidase B (MAO-B) inhibitors.[1][2][3][4]

Context: MAO-B inhibition is a validated therapeutic strategy for Parkinson’s Disease (PD) and Alzheimer’s Disease (AD), aiming to preserve dopamine levels and reduce oxidative stress. While the acyclic chalcone scaffold offers high potency through flexibility, rigidifying this structure into chromene or coumarin heterocycles significantly alters isoform selectivity (MAO-A vs. MAO-B) and metabolic stability. This guide analyzes the Structure-Activity Relationships (SAR), binding mechanisms, and experimental performance of these scaffolds.[1]

Structural Classification & Mechanistic Basis

The "chromene" core (benzopyran) serves as the parent scaffold. The position of the carbonyl group and the oxidation state define the three primary analog classes compared here.

A. The Scaffolds
  • Chalcones (1,3-diphenyl-2-propene-1-one): Open-chain precursors. Highly flexible, allowing adaptation to both MAO-A and MAO-B cavities. Often exhibit nanomolar potency but lower isoform selectivity.

  • Chromones (4H-1-benzopyran-4-one): Rigid, oxygen-containing heterocycles. The gamma-pyrone ring creates a distinct electrostatic profile. Unsubstituted chromones often favor MAO-A, but C3-functionalization (e.g., phenylcarboxamide) flips selectivity toward MAO-B.

  • Coumarins (2H-1-benzopyran-2-one): Isomers of chromones. The lactone functionality facilitates specific hydrogen bonding (e.g., with Cys172 in MAO-B), making them naturally privileged scaffolds for MAO-B selectivity.

B. Binding Mechanism (Molecular Docking Insights)

MAO-B possesses a bipartite cavity: a substrate cavity (near the FAD cofactor) and an entrance cavity , separated by an "aromatic cage" (Tyr398, Tyr435).

  • Coumarins: Typically bind in the substrate cavity.[5] The carbonyl oxygen often forms a critical H-bond with Cys172 or Tyr326 . The lipophilic side chains (e.g., at C7) extend into the entrance cavity, stabilizing the complex via hydrophobic interactions.

  • Chromones: The 3-phenylcarboxamide derivatives position the carboxamide linker in the aromatic cage. This specific orientation is sterically permitted in MAO-B but clashed in the smaller MAO-A active site (specifically due to Phe208 in MAO-A vs. Ile199 in MAO-B).

Comparative Performance Analysis

The following data synthesizes recent experimental findings (2017–2024), focusing on potency (


) and Selectivity Index (

).
Table 1: Performance Metrics of Key Chromene Analogs
Scaffold ClassRepresentative CompoundSubstitution PatternMAO-B

(μM)
Selectivity Index (SI)Mechanism
Chalcone HC4 4-ethoxy (B-ring)0.040 50.4Reversible, Competitive
Chromone Cpd 133 Chromane-2,4-dione0.638>20Reversible
Chromone Cpd 10a 3-phenylcarboxamide0.012>500Reversible, Non-competitive
Coumarin Cpd 1 5-demethoxy-10′-ethoxy0.153 >172Reversible
Hybrid Coumarin-DTC Dithiocarbamate linker0.101HighIrreversible (Potential)
Technical Insights:
  • Potency vs. Selectivity Trade-off: The acyclic Chalcone HC4 is extremely potent (

    
    ) but less selective than the rigidified analogs. The flexibility allows it to bind tightly, but also to fit into MAO-A.
    
  • The "Selectivity Flip": In comparative studies (e.g., Mathew et al.), converting a chalcone to a simple chromone (HF series) often reverses selectivity to favor MAO-A. However, adding a 3-phenylcarboxamide group to the chromone (as in Cpd 10a ) restores and enhances MAO-B selectivity by exploiting the steric constraints of the entrance cavity.

  • Coumarin Reliability: Coumarins consistently show high SI values (>100). The 7-substitution pattern is critical; bulky groups at C7 (e.g., benzyloxy) enhance MAO-B affinity by occupying the hydrophobic entrance cavity.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for optimizing chromene scaffolds for MAO-B inhibition.

SAR_Logic Start Parent Scaffold Selection Chalcone Chalcone (Acyclic) High Potency, Low Selectivity Start->Chalcone Rigidify Rigidification Strategy Start->Rigidify Chromone Chromone (4-oxo) Baseline: MAO-A bias Rigidify->Chromone Gamma-pyrone formation Coumarin Coumarin (2-oxo) Baseline: MAO-B bias Rigidify->Coumarin Lactone formation Opt_Chromone Optimization: Add C3-Phenylcarboxamide Chromone->Opt_Chromone Functionalization Opt_Coumarin Optimization: C7-Benzyloxy / C3-Phenyl Coumarin->Opt_Coumarin Functionalization Result_Chromone Result: Steric clash in MAO-A High MAO-B Selectivity Opt_Chromone->Result_Chromone Result_Coumarin Result: H-bond with Cys172 High Potency & Selectivity Opt_Coumarin->Result_Coumarin

Caption: SAR decision tree demonstrating how rigidification and specific functionalization shift isoform selectivity from MAO-A to MAO-B.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol uses a self-validating peroxidase-coupled system to determine


 values.
Materials
  • Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

  • Substrate: p-Tyramine (1 mM working solution) or Benzylamine.

  • Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Controls: Selegiline (Positive Control), DMSO (Negative Control).

Workflow Diagram

Assay_Workflow Step1 1. Incubation (Enzyme + Inhibitor) Step2 2. Activation (Add Substrate + HRP + Dye) Step1->Step2 15 min @ 37°C Step3 3. Reaction (MAO-B oxidizes Tyramine -> H2O2) Step2->Step3 Step4 4. Detection (HRP converts H2O2 + Dye -> Resorufin) Step3->Step4 Step5 5. Measurement (Ex/Em: 530/585 nm) Step4->Step5 Continuous Read

Caption: Step-by-step workflow for the fluorometric determination of MAO-B inhibition kinetics.

Detailed Procedure
  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.

  • Pre-Incubation (Critical Step):

    • Mix

      
       of inhibitor (various concentrations) with 
      
      
      
      of MAO-B enzyme solution (in 0.1M potassium phosphate buffer, pH 7.4).
    • Incubate for 15 minutes at 37°C .

    • Why? This allows the inhibitor to access the active site before competition with the substrate begins.

  • Reaction Initiation:

    • Add

      
       of Master Mix containing:
      
      • p-Tyramine (200

        
         final)
        
      • Amplex Red (200

        
         final)
        
      • HRP (1 U/mL)

  • Kinetic Measurement:

    • Immediately measure fluorescence (Ex: 530 nm / Em: 585 nm) every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the slope (V) of the linear portion of the fluorescence curve.

    • Determine % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to extract

      
      .
      

Conclusion

For drug development professionals targeting neurodegeneration:

  • Choose Coumarins if your priority is high intrinsic selectivity and established metabolic stability. The C7-substitution space is well-mapped for optimizing bioavailability.

  • Choose 3-Carboxamide Chromones if you require a scaffold that can be fine-tuned to exclude MAO-A binding via steric clash mechanisms.

  • Use Chalcones primarily as lead-finding tools . While potent, their flexibility often results in poor isoform selectivity, requiring subsequent rigidification into one of the above scaffolds for clinical viability.

References

  • SAR study of chromone derivatives as MAO-B inhibitors. ResearchGate. [Link]

  • Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors. Bentham Science. [Link]

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review. MDPI (Pharmaceuticals). [Link]

  • Coumarin versus Chromone Monoamine Oxidase B Inhibitors: Quo Vadis? PubMed / ACS. [Link]

  • 5-Demethoxy-10′-ethoxyexotimarin F, a New Coumarin with MAO-B Inhibitory Potential. MDPI (Molecules). [Link][6]

  • Monoamine Oxidase Assay Kit Protocol. Bio-Techne. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chromene Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Chromenes

The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] As novel chromene derivatives progress through the drug development pipeline, the necessity for robust, reliable, and reproducible analytical methods for their characterization becomes paramount. These methods are the bedrock of quality control, ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products.

However, the lifecycle of a drug product often involves method updates, transfers between laboratories, or the introduction of new, more efficient technologies.[3][4][5][6][7] In such instances, a simple validation of the new method is insufficient. A rigorous cross-validation is required to demonstrate that the alternative method produces results that are equivalent to the original, validated method.[8][9] This guide provides a comprehensive framework for designing and executing a scientifically sound cross-validation study for analytical methods used in the characterization of chromene derivatives, ensuring data integrity and regulatory compliance.

The 'Why' of Cross-Validation: Ensuring Method Comparability

Cross-validation is the formal process of comparing two distinct analytical methods to determine if they provide comparable results.[8][9] This becomes a critical exercise in several common scenarios within the pharmaceutical landscape:

  • Method Transfer: When an analytical method is transferred from a Research & Development (R&D) lab to a Quality Control (QC) lab, or to a contract manufacturing organization (CMO), cross-validation ensures seamless operation and consistent results across sites.[3][4][7]

  • Method Modernization: A lab may wish to replace an older High-Performance Liquid Chromatography (HPLC) method with a faster, more efficient Ultra-High-Performance Liquid Chromatography (UPLC) method. Cross-validation is essential to prove the new method's equivalency.

  • Pharmacopeial Method Updates: When a pharmacopeial monograph is updated, the new method must be validated against the existing in-house method.

  • Comparative Studies: When evaluating data from different clinical trials or manufacturing sites that used different analytical methods, cross-validation provides the bridge to ensure the data is comparable.

The ultimate goal is to establish a high degree of confidence that any observed differences in results are due to random variation and not a systematic bias between the two methods.[8][9]

Key Analytical Techniques for Chromene Characterization

The analytical strategy for a chromene derivative will depend on its specific physicochemical properties and the intended purpose of the analysis. Common techniques include:

  • Chromatographic Methods (HPLC, GC): These are the workhorses for purity assessment and quantification. HPLC is broadly applicable to a wide range of chromenes, while Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is suitable for volatile or derivatized compounds.[10][11][12][13][14][15] The development and validation of these methods are critical for ensuring accuracy and precision.[10][11][13][15]

  • Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation and confirmation.[16][17][18][19][20] Mass Spectrometry provides crucial information on molecular weight and fragmentation patterns, aiding in identification.[21][22][23]

  • FTIR Spectroscopy: Provides information about the functional groups present in the molecule, serving as a valuable identity confirmation tool.

This guide will focus on the cross-validation of two quantitative chromatographic methods, as this is a frequent and critical task in drug development.

The Cross-Validation Framework: A Regulatory-Compliant Approach

A successful cross-validation study is built upon the principles outlined in international regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[24][25][26][27][28] The core of the process is a head-to-head comparison of key validation parameters.

Defining the Validation Parameters

The following parameters must be assessed for both the original (reference) and the new (alternative) method using the same set of samples.

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. A minimum of 5 concentration levels is recommended.[26]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[26]

  • Accuracy (Trueness): The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Design for Cross-Validation

The following workflow provides a robust structure for conducting the cross-validation study.

CrossValidationWorkflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Objective & Acceptance Criteria P2 Select Methods (Reference vs. Alternative) P1->P2 P3 Draft Cross-Validation Protocol P2->P3 E1 Prepare Homogeneous Sample Lots (e.g., API, Finished Product) P3->E1 Protocol Approval E2 Analyze Samples by Reference Method E1->E2 E3 Analyze Samples by Alternative Method E1->E3 D1 Compare Validation Parameters (Accuracy, Precision, Linearity etc.) E2->D1 E3->D1 D2 Statistical Analysis of Results (e.g., t-test, F-test, Bland-Altman) D1->D2 D3 Generate Final Report D2->D3 D4 Conclusion: Methods are Equivalent? D3->D4

Caption: A typical workflow for analytical method cross-validation.

Statistical Analysis & Acceptance Criteria

Statistical analysis is crucial for an objective comparison of the methods.[29][30][31][32] It is not sufficient for the results to "look" similar; they must be statistically equivalent.

  • Student's t-test: Used to compare the means of the results obtained from the two methods. The null hypothesis (H₀) is that there is no significant difference between the means.

  • F-test: Used to compare the variances (a measure of precision) of the two methods. The null hypothesis (H₀) is that the variances are equal.

  • Bland-Altman Plot: A graphical method to plot the difference between the two methods against their averages.[33][34][35][36][37] This plot helps to visualize any systematic bias and to establish limits of agreement.

Acceptance Criteria must be pre-defined in the validation protocol.[4] For example, for the assay of a chromene API, the acceptance criteria might be:

  • The difference in the mean assay value between the two methods should not be more than 2.0%.

  • The p-value from the t-test should be > 0.05.

  • The calculated F-value from the F-test should be less than the critical F-value at a 95% confidence level.

StatisticalAnalysisDecisionTree Start Start: Compare Two Methods Q1 Comparing Means? Start->Q1 Q2 Comparing Variances? Q1->Q2 No T_Test Use Student's t-test Q1->T_Test Yes Q3 Assessing Agreement? Q2->Q3 No F_Test Use F-test Q2->F_Test Yes Bland_Altman Use Bland-Altman Plot Q3->Bland_Altman Yes End Report Conclusions Q3->End No T_Test->End F_Test->End Bland_Altman->End

Caption: Decision tree for selecting statistical tests.

Case Study: Cross-Validation of HPLC vs. UPLC for a Novel Chromene Derivative Assay

Objective: To demonstrate that a newly developed, faster UPLC assay method for "Chromene-X" provides equivalent results to the established, validated HPLC assay method.

Experimental Protocols

Protocol A: HPLC-UV Method (Reference Method)

  • System: Agilent 1260 Infinity II HPLC with UV Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Protocol B: UPLC-PDA Method (Alternative Method)

  • System: Waters ACQUITY UPLC H-Class with PDA Detector.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Flow Rate: 0.5 mL/min.

  • Detection: 254 nm (with PDA scan from 200-400 nm for peak purity).

  • Injection Volume: 2 µL.

  • Run Time: 2 minutes.

Comparative Data Analysis

The same batch of Chromene-X API was analyzed by two different analysts on two different days using both methods.

Table 1: Comparison of Validation Parameters

ParameterHPLC Method (Reference)UPLC Method (Alternative)Acceptance CriteriaResult
Linearity (r²) 0.99950.9998r² ≥ 0.999Pass
Accuracy (% Recovery) Mean: 99.5% (RSD: 0.8%)Mean: 100.1% (RSD: 0.6%)98.0 - 102.0%Pass
Repeatability (%RSD, n=6) 0.75%0.55%≤ 1.0%Pass
Intermediate Precision (%RSD, n=12) 1.10%0.90%≤ 2.0%Pass

Table 2: Statistical Comparison of Assay Results (n=12)

StatisticHPLC MethodUPLC MethodResult
Mean Assay (%) 99.8%100.0%Difference: 0.2% (< 2.0%)
Standard Deviation 1.090.90-
Variance 1.190.81-
t-test (p-value) --p = 0.72 (> 0.05)
F-test (F-value) --F = 1.47 (< F_crit = 3.18)

Interpretation of Results:

The data clearly demonstrates the equivalence of the two methods. The UPLC method meets all pre-defined acceptance criteria for linearity, accuracy, and precision. The statistical analysis confirms that there is no significant difference between the means (t-test) or variances (F-test) of the results obtained from the two methods. The UPLC method offers a significant advantage in terms of analysis time (2 minutes vs. 10 minutes) and solvent consumption, making it a superior choice for routine QC analysis.

Conclusion and Best Practices

A meticulously planned and executed cross-validation study is non-negotiable when implementing changes to validated analytical methods. It provides the necessary scientific evidence to ensure data comparability, which is fundamental for maintaining product quality and complying with global regulatory expectations.[38][39][40][41][42][43][44][45]

Key Takeaways for Success:

  • Proactive Planning: Treat cross-validation as a formal project with a detailed, pre-approved protocol.[4]

  • Define Acceptance Criteria Upfront: Objectivity is key. Criteria should be scientifically sound and justified.

  • Use Homogeneous Samples: The material used for the comparison must be from the same well-characterized batch to avoid introducing sampling error.

  • Robust Statistical Treatment: Go beyond a simple visual comparison. Use appropriate statistical tests to prove equivalence.[31][46]

  • Thorough Documentation: Every step, from protocol to final report, must be clearly documented to create a complete and defensible data package.

By adhering to these principles, scientists can confidently navigate the complexities of analytical method cross-validation, ensuring the continued integrity of their data and the quality of the chromene-based therapeutics they develop.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Bioanalytical method validation: new FDA guidance... Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. Scientific Research Publishing. [Link]

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  • A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. International Journal of Recent Scientific Research. [Link]

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comparative analysis of different synthetic routes to 7-methoxycoumarins

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis details the synthetic routes to 7-methoxycoumarins (e.g., Herniarin and its 4-methyl derivatives), focusing on the Pechmann Condensation , Knoevenagel Condensation , and Perkin Reaction .[1]

Executive Summary & Decision Matrix

For the synthesis of 7-methoxycoumarins, the choice of route is dictated primarily by the desired substitution pattern at the C-3 and C-4 positions and the availability of starting phenols versus aldehydes.

FeaturePechmann Condensation Knoevenagel Condensation Perkin Reaction
Primary Target 4-Substituted 7-methoxycoumarins (e.g., 4-methyl)3-Substituted or Unsubstituted (at C4)3-Substituted (Cinnamic acid derivs)
Key Starting Material Resorcinol or 3-Methoxyphenol2-Hydroxy-4-methoxybenzaldehyde2-Hydroxy-4-methoxybenzaldehyde
Reagent Partner

-Keto ester (e.g., Ethyl acetoacetate)
Active Methylene (e.g., Malonate)Acid Anhydride
Conditions Acidic (H₂SO₄, Amberlyst-15)Basic/Neutral (Piperidine, L-Proline)Basic/High Heat (NaOAc, 180°C)
Atom Economy High (Water/Ethanol byproduct)High (Water/Alcohol byproduct)Low (Carboxylate waste)
Scalability Excellent (Industrial Standard)Good (Mild conditions)Poor (Tarry byproducts)
Route Selection Decision Tree

RouteSelection Start Target Molecule? Subst4 4-Substituted (e.g., 4-Methyl) Start->Subst4 Unsubst4 4-Unsubstituted (e.g., Herniarin) Start->Unsubst4 Pechmann Pechmann Condensation (Resorcinol + Ethyl Acetoacetate) Subst4->Pechmann High Yield Knoevenagel Knoevenagel Condensation (Aldehyde + Malonate) Unsubst4->Knoevenagel Mild/Selective Perkin Perkin Reaction (Aldehyde + Anhydride) Unsubst4->Perkin Legacy/Harsh

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target structure.

Deep Dive: The Pechmann Condensation

The Industrial Standard for 4-Substituted Coumarins

The Pechmann condensation is the most robust method for synthesizing 7-hydroxy-4-methylcoumarin, which is subsequently methylated to yield 7-methoxy-4-methylcoumarin. While direct condensation using 3-methoxyphenol is possible, it often suffers from poor regioselectivity (formation of 5-methoxy isomers). Therefore, the Two-Step Resorcinol Protocol is preferred for high purity.

Mechanism & Causality

The reaction proceeds via an acid-catalyzed transesterification between the phenol and the


-keto ester, followed by an intramolecular hydroxyalkylation (electrophilic aromatic substitution) and final dehydration.[2]
  • Why Resorcinol? The two hydroxyl groups strongly activate the ring, allowing the reaction to proceed under milder conditions than simple phenol.

  • Why Acid Catalyst? It activates the carbonyl of the

    
    -keto ester and facilitates the dehydration step to aromatize the pyrone ring.
    
Protocol: Synthesis of 7-Methoxy-4-methylcoumarin

Step 1: Pechmann Cyclization to 7-Hydroxy-4-methylcoumarin

  • Reagents: Resorcinol (11.0 g, 0.1 mol), Ethyl Acetoacetate (13.0 g, 0.1 mol).

  • Catalyst: Concentrated H₂SO₄ (100 mL) or Amberlyst-15 (Solvent-free Green Alternative).

  • Procedure:

    • Maintain temperature <10°C. Add resorcinol to ethyl acetoacetate.

    • Add acid dropwise with vigorous stirring (exothermic).

    • Allow to warm to RT and stir for 18 hours (or microwave at 130°C for 20 min with Amberlyst-15).

    • Pour into crushed ice. Filter the precipitate.[3]

    • Purification: Recrystallize from ethanol.

    • Yield: ~80–92% (H₂SO₄); ~97% (Amberlyst-15/MW).

Step 2: Methylation (Williamson Ether Synthesis)

  • Reagents: 7-Hydroxy-4-methylcoumarin (from Step 1), Dimethyl Sulfate (DMS) or Methyl Iodide, K₂CO₃.

  • Solvent: Acetone (reflux).

  • Procedure:

    • Dissolve coumarin in dry acetone. Add 1.5 eq K₂CO₃ and 1.2 eq DMS.

    • Reflux for 4 hours. Monitor by TLC.[3][4][5]

    • Filter inorganic salts; evaporate solvent.

    • Yield: ~90%.

Deep Dive: Knoevenagel Condensation

The Mild Route for 4-Unsubstituted Coumarins

For targets lacking a 4-alkyl group (like Herniarin), the Pechmann route requires malic acid and harsh conditions (conc. H₂SO₄/100°C). The Knoevenagel condensation offers a milder, organocatalytic alternative using aldehydes.

Mechanism & Causality

This route involves the deprotonation of an active methylene compound (e.g., diethyl malonate) by a weak base, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes cyclization (transesterification) and decarboxylation.

  • Why L-Proline/Piperidine? These weak bases prevent the ring-opening hydrolysis of the coumarin product, a common side reaction in strong base conditions.

  • Green Chemistry: Can be performed in ionic liquids (e.g., [MMIm][MSO₄]) or water, eliminating volatile organic solvents (VOCs).

Protocol: Synthesis of 7-Methoxycoumarin (Herniarin)
  • Reagents: 2-Hydroxy-4-methoxybenzaldehyde (10 mmol), Diethyl Malonate (10 mmol).

  • Catalyst: L-Proline (10 mol%) or Piperidine (drops).

  • Solvent: Ethanol or Ionic Liquid ([MMIm][MSO₄]).

  • Procedure:

    • Mix reagents and catalyst in solvent.

    • Reflux at 80°C for 2–4 hours (or stir at RT in ionic liquid).

    • Cool to induce crystallization.

    • Note: If using diethyl malonate, the intermediate ester may require hydrolysis/decarboxylation (heat with acid) to yield the final coumarin, though one-pot protocols exist.

  • Yield: 85–96%.

Comparative Data Analysis

The following data aggregates performance metrics from recent "Green Chemistry" studies and standard industrial protocols.

MetricPechmann (H₂SO₄)Pechmann (Amberlyst-15)Knoevenagel (Ionic Liquid)Perkin (Classic)
Reaction Time 12–24 hours20 mins (MW)30–60 mins>8 hours
Yield (%) 80–85%97%92–99%40–60%
Temperature 0°C

RT
130°CRT

90°C
180°C (Reflux)
E-Factor High (Acid waste)Low (Recyclable catalyst)Low (Recyclable solvent)High (Tars)
Product Purity High (after recrystallization)Very HighHighLow (requires chromatography)
Mechanistic Comparison Diagram

MechanismComparison cluster_0 Pechmann Pathway cluster_1 Knoevenagel Pathway P_Start Phenol + Beta-Keto Ester P_Inter Transesterification P_Start->P_Inter P_Cycle Hydroxyalkylation (Acid Catalyzed) P_Inter->P_Cycle P_End Coumarin P_Cycle->P_End K_Start Salicylaldehyde + Active Methylene K_Inter Aldol Condensation (Base Catalyzed) K_Start->K_Inter K_Cycle Intramolecular Transesterification K_Inter->K_Cycle K_End Coumarin-3-Carboxylate K_Cycle->K_End

Figure 2: Mechanistic flow comparison. Pechmann relies on electrophilic substitution; Knoevenagel relies on nucleophilic addition.

References

  • BenchChem. (2025). Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation: Protocol and Mechanism. Retrieved from

  • Valizadeh, H., & Shockravi, A. (2011). Knoevenagel condensation of benzaldehydes with malononitrile in ionic liquid: Synthesis of coumarins. Molecules, 16, 4380-4386. Retrieved from

  • Pechmann, H. v., & Duisberg, C. (1884). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft.
  • Al-Haj Hussien, F., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Journal of Emerging Technologies and Innovative Research.[6] Retrieved from

  • Sahoo, P. K., et al. (2015). Solvent-free synthesis of coumarin derivatives using heterogeneous solid acid catalysts. Green Chemistry. Retrieved from

Sources

A Senior Application Scientist's Guide to Purity Assessment of Methyl 7-methoxy-2H-chromene-3-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical development and organic synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. For novel scaffolds like methyl 7-methoxy-2H-chromene-3-carboxylate, a molecule of interest in medicinal chemistry, rigorous purity assessment is paramount. Even minute impurities can confound biological assays, compromise structural analysis, and introduce significant variability into downstream applications.

This guide provides an in-depth, experience-driven comparison of analytical techniques for determining the purity of this specific chromene derivative. While several methods exist, High-Performance Liquid Chromatography (HPLC) remains the gold standard for its robustness, sensitivity, and resolving power. Here, we will not only detail a validated HPLC protocol but also explore the causality behind our methodological choices and objectively compare its performance against viable alternatives.

Part 1: The Workhorse Method - Reverse-Phase HPLC (RP-HPLC)

For a molecule like this compound—a moderately polar, aromatic compound with strong UV absorbance—RP-HPLC is the unequivocal method of choice. The fundamental principle involves partitioning the analyte between a polar mobile phase and a nonpolar stationary phase (typically C18-functionalized silica).[1] Compounds are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.[2]

Why RP-HPLC? The Scientist's Rationale
  • Versatility: RP-HPLC can separate a wide range of non-volatile and thermally unstable compounds, a category our target molecule falls into.[3]

  • High Resolution: Modern columns with small particle sizes (e.g., <5 µm) provide excellent separation efficiency, allowing for the detection of closely related impurities.

  • Sensitivity: With UV-Vis detectors, specifically Diode Array Detectors (DAD), we can achieve low limits of detection (LOD) and quantification (LOQ), while simultaneously assessing peak purity.

  • Established Framework: HPLC methods are rigorously defined by pharmacopeial standards (like USP, BP, IP) and regulatory guidelines from bodies such as the International Council for Harmonisation (ICH), ensuring a clear path to validation.[4][5]

Logical Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process, not a matter of chance. The goal is to achieve adequate resolution of the main peak from all potential impurities with good peak shape and within a reasonable runtime.

HPLC_Method_Development cluster_prep Phase 1: Initial Assessment cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation start Analyte Characterization (Solubility, UV λmax) scout Scouting Run (Broad Gradient, e.g., 5-95% B) start->scout Define starting conditions opt_gradient Optimize Gradient Slope (Focus on elution zone) scout->opt_gradient opt_mobile Fine-tune Mobile Phase (pH, organic solvent choice) opt_gradient->opt_mobile opt_column Assess Column Selectivity (C18 vs. Phenyl-Hexyl etc.) opt_mobile->opt_column If needed sst System Suitability Testing (SST) (Precision, Tailing, Resolution) opt_mobile->sst Final Method Selected opt_column->sst Final Method Selected validation Full Method Validation (ICH Q2) (Linearity, Accuracy, LOD/LOQ) sst->validation Tech_Choice cluster_methods Purity Assessment Methods start Analytical Goal? hplc HPLC-UV (Routine Purity, Known Impurities) start->hplc Routine QC / % Area qnmr qNMR (Absolute Purity, No Reference Std.) start->qnmr Absolute Molar Purity gcms GC-MS (Volatile/Residual Solvent Impurities) start->gcms Volatile Impurities? lcms LC-MS (Impurity ID & Structure) start->lcms Identify Unknowns?

Sources

A Senior Application Scientist's Guide to Benchmarking Fluorescence Properties Against Known Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of cellular biology, drug discovery, and materials science, the precise characterization of fluorescent probes is paramount. The efficacy of a novel fluorophore is not an intrinsic absolute but is best understood through rigorous, comparative analysis against well-established standards. This guide provides a comprehensive framework for benchmarking the key fluorescence properties of a new chemical entity against known standards, ensuring scientific validity and enabling informed decisions for researchers and developers.

The Rationale: Why Benchmark?

Benchmarking is not merely a procedural formality; it is the cornerstone of validating a new fluorescent probe's utility. By comparing a novel compound's performance to established and well-characterized standards, we can:

  • Objectively Quantify Performance: Assign concrete values to critical photophysical parameters.

  • Establish Context: Understand the probe's strengths and weaknesses relative to existing tools.

  • Ensure Reproducibility: Provide a standardized methodology for other researchers to validate and build upon the findings.

  • Predict Suitability for Applications: Determine if the probe's characteristics are advantageous for specific experimental contexts, such as live-cell imaging, high-throughput screening, or super-resolution microscopy.[1][2]

The core photophysical properties that dictate a fluorophore's performance and are thus essential for benchmarking include:

  • Molar Extinction Coefficient (ε): A measure of how strongly a substance absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (Φf): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3][4]

  • Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before returning to the ground state.[5]

  • Photostability: The molecule's resistance to photochemical degradation upon exposure to light.[6]

Selecting the Right Standards: The Foundation of a Robust Comparison

The choice of fluorescent standards is critical and should be guided by the spectral characteristics of the novel probe.[7] Ideally, standards should have excitation and emission profiles that overlap with the compound under investigation. Commonly used and well-characterized standards include:

  • Quinine Sulfate: Often used as a quantum yield standard in the UV-to-blue region.[8][9][10] It is typically dissolved in 0.1 M perchloric acid for stable quantum yield measurements.[11]

  • Fluorescein: A bright fluorophore with a high quantum yield, commonly used for applications in the blue-green spectral range.[12][13][14] Its fluorescence is highly pH-dependent, a factor that must be controlled in experiments.[15][16]

  • Rhodamine B: A photostable dye with strong absorption and emission in the green-orange region of the spectrum.[17][18]

Experimental Protocols: A Step-by-Step Guide to Data Generation

Scientific integrity hinges on meticulous and well-documented experimental procedures. The following protocols outline the determination of key fluorescence parameters.

Reliable measurements begin with proper sample preparation.

  • Solvent Selection: Use high-purity, spectroscopic grade solvents to minimize background fluorescence and scattering.[19]

  • Concentration: For quantum yield and lifetime measurements, prepare solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[7]

  • Freshness: Always use freshly prepared solutions, as fluorophores can degrade over time, even when stored in the dark.[19]

  • Cleanliness: Utilize scrupulously clean cuvettes and glassware to prevent contamination.[19]

The molar extinction coefficient is a fundamental property determined using a UV-Visible spectrophotometer.

Protocol:

  • Prepare a series of dilutions of the novel probe and the standard in the chosen solvent.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax).

  • Plot absorbance versus concentration.

  • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar extinction coefficient (ε).

The relative method, comparing the fluorescence of the unknown sample to a standard of known quantum yield, is a widely accepted approach.[3][20]

Protocol:

  • Prepare solutions of the novel probe and the standard with absorbance values below 0.1 at the excitation wavelength of the standard.

  • Record the absorbance of both the standard and the sample at the excitation wavelength of the standard.

  • Using a spectrofluorometer, measure the fluorescence emission spectrum of the standard and the sample, exciting at the same wavelength.

  • Integrate the area under the emission curves for both the standard and the sample.

  • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Photostability is a critical parameter for imaging applications, especially for time-lapse microscopy.[6]

Protocol:

  • Prepare a solution of the novel probe and the standard at a concentration suitable for fluorescence microscopy.

  • Place the solutions in a photostability chamber equipped with a calibrated light source, such as a xenon lamp or a combination of cool white and near-UV fluorescent lamps.[21][22][23]

  • Expose the samples to a defined light intensity for a set period. A common guideline is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[21][24]

  • Measure the fluorescence intensity of the samples at regular intervals during the exposure.

  • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the probe's photostability.

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).[25][26]

Protocol:

  • Prepare dilute solutions of the novel probe and the standard.

  • Use a pulsed light source (e.g., a picosecond laser) to excite the sample.

  • Detect the emitted single photons using a high-speed detector.

  • The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the emitted photon.

  • A histogram of these time delays is constructed, which represents the fluorescence decay curve.

  • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Data Presentation and Interpretation: A Comparative Analysis

The collected data should be presented in a clear and concise manner to facilitate objective comparison.

Table 1: Comparative Photophysical Properties of Novel Probe X and Standard Fluorophores

PropertyNovel Probe XQuinine SulfateFluoresceinRhodamine B
λabs (nm) 488350490546[18]
λem (nm) 515450515567[18]
Molar Extinction Coefficient (ε) (M-1cm-1) 85,00013,00076,900110,000
Quantum Yield (Φf) 0.850.550.950.31
Fluorescence Lifetime (τ) (ns) 4.119.34.01.7
Photostability (t1/2 in min) 155220

Interpretation:

The data in Table 1 allows for a direct comparison of Novel Probe X with established standards. For instance, Novel Probe X exhibits a high molar extinction coefficient and quantum yield, comparable to Fluorescein, suggesting it is a bright fluorophore. Its photostability is significantly better than Fluorescein and comparable to Rhodamine B, making it a promising candidate for long-term imaging experiments. The fluorescence lifetime of Novel Probe X is similar to that of Fluorescein, which is useful for applications like Fluorescence Lifetime Imaging Microscopy (FLIM).

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility.

Caption: Experimental workflow for benchmarking a novel fluorescent probe.

Conclusion: An Authoritative Assessment

By systematically benchmarking a novel fluorescent probe against well-characterized standards, researchers can provide a robust and objective assessment of its performance. This comprehensive guide outlines the critical parameters to evaluate, the appropriate standards to employ, and the detailed experimental protocols necessary for generating high-quality, reproducible data. The resulting comparison not only validates the utility of the new probe but also empowers the scientific community to select the most appropriate tools for their specific research needs, thereby accelerating discovery in the life and material sciences.

References

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

  • JASCO. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]

  • Parker, C. A., & Rees, W. T. (1960). Fluorescence Spectrometry: A Practical Guide. Analyst, 85(1013), 587-600.
  • HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Tramier, M., Gautier, I., Piolot, T., Ravalet, S., Kemnitz, K., & Coppey-Moisan, M. (2004). Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells. Biophysical Journal, 86(6), 3575-3585.
  • National Institute of Standards and Technology. (2012). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fluorescence Spectroscopy-Quantum yield. Retrieved from [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • Wikipedia. (n.d.). Rhodamine B. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescein. Retrieved from [Link]

  • Oregon Medical Laser Center. (2017, June 2). Quinine sulfate. Retrieved from [Link]

  • Bangs Laboratories. (n.d.). Fluorescence Reference Standards. Retrieved from [Link]

  • National Institutes of Health. (2020). Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells. Retrieved from [Link]

  • ResearchGate. (2013). Photostability testing of pharmaceutical products. Retrieved from [Link]

  • Edinburgh Instruments. (2023, September 13). Determining Fluorescence Lifetimes. Retrieved from [Link]

  • Rurack, K. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(9), 5646-5650.
  • ResearchGate. (2014). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Retrieved from [Link]

  • ResearchGate. (2010). Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report). Retrieved from [Link]

  • MDPI. (2022). Recent Advancements in Developments of Novel Fluorescent Probes: In Cellulo Recognitions of Alkaline Phosphatases. Retrieved from [Link]

  • BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Retrieved from [Link]

  • YouTube. (2021, November 27). What is Photostability and how to conduct it? Retrieved from [Link]

  • University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2017). Design Mechanism and Property of the Novel Fluorescent Probes for the Identification of Microthrix parvicella In Situ. Retrieved from [Link]

  • ResearchGate. (2018, February 8). Fluorescence behavior of Rhodamine B? Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Lifetime Imaging Techniques for Optical Microscopy. Retrieved from [Link]

  • Ataman Kimya. (n.d.). RHODAMINE B. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). The development of a novel AND logic based fluorescence probe for the detection of peroxynitrite and GSH. Retrieved from [Link]

  • YouTube. (2024, March 7). How to measure Fluorescence Lifetimes. Retrieved from [Link]

  • ACS Publications. (1986). Fluorescence decays and spectral properties of rhodamine B in submono-, mono-, and multilayer systems. Retrieved from [Link]

  • Sarspec. (n.d.). application note - investigating the absorption and fluorescence ph dependence of fluorescein, with a flow cell. Retrieved from [Link]

  • National Institutes of Health. (2011). Fluorescence Lifetime Measurements and Biological Imaging. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.